molecular formula C14H11BrN2 B2528921 1-Benzyl-3-bromo-1H-indazole CAS No. 29985-03-3

1-Benzyl-3-bromo-1H-indazole

货号: B2528921
CAS 编号: 29985-03-3
分子量: 287.16
InChI 键: DHBHSJONHUNOBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-3-bromo-1H-indazole ( 29985-03-3) is a brominated indazole derivative of high value in medicinal and synthetic chemistry research. This compound serves as a versatile and crucial synthetic intermediate for the construction of diverse indazole-containing derivatives . The indazole scaffold is recognized as a privileged structure in drug discovery due to its widespread presence in compounds with significant pharmacological profiles . The bromine atom at the 3-position of the indazole ring provides a reactive handle for further functionalization, enabling access to a wide array of analogs through cross-coupling reactions and other metal-catalyzed transformations . Researchers utilize this benzyl-protected bromo-indazole in the exploration and development of novel bioactive molecules. Indazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . Several indazole-based compounds, such as the kinase inhibitor Pazopanib, are already FDA-approved drugs, underscoring the therapeutic relevance of this core structure . The specific molecular framework of this compound makes it a valuable precursor in the synthesis of compound libraries for high-throughput screening and in the quest for new lead compounds targeting various diseases. Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzyl-3-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBHSJONHUNOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29985-03-3
Record name 1-benzyl-3-bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on mechanistic understanding, experimental causality, and practical application, ensuring scientific integrity and reproducibility.

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The functionalization of the indazole core at various positions is crucial for modulating its biological activity. Specifically, this compound serves as a key intermediate, where the bromine atom at the C3-position allows for further structural modifications via cross-coupling reactions, and the benzyl group at the N1-position provides steric and electronic properties often found in targeted therapeutics.[3]

The primary challenge in preparing this compound lies in the regioselective N-alkylation of the 3-bromo-1H-indazole precursor.[1][4][5] Direct alkylation can lead to a mixture of N-1 and N-2 substituted isomers, necessitating carefully controlled reaction conditions to favor the desired N-1 product.[1][5]

Section 1: Mechanistic Principles of Indazole N-Alkylation

The regioselectivity of indazole alkylation is governed by a combination of electronic, steric, and thermodynamic factors. The indazole ring exhibits annular tautomerism, existing as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[1][4][6]

The reaction proceeds via deprotonation of the indazole N-H by a base to form an indazolide anion. This anion is an ambident nucleophile with electron density on both N-1 and N-2. The subsequent alkylation can occur at either nitrogen atom.

Factors Influencing N-1 vs. N-2 Selectivity:

  • Thermodynamic Stability : The 1H-indazole tautomer is generally considered more stable than the 2H-tautomer, which often makes the N-1 substituted product the thermodynamically favored one.[4][6]

  • Steric Hindrance : The substituent at the C3-position (in this case, bromine) can sterically hinder the approach of the electrophile (benzyl bromide) to the adjacent N-2 position, thereby favoring substitution at the more accessible N-1 position.[6]

  • Reaction Conditions : The choice of base and solvent is critical.[5]

    • Base/Solvent System : Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to promote high N-1 regioselectivity.[4][5][6] This combination is believed to favor the formation of the sterically less hindered and thermodynamically more stable N-1 product. Other bases like potassium t-butoxide in toluene have also been successfully employed.[7][8] In contrast, conditions like cesium carbonate in DMF may yield different isomeric ratios.[4][6]

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Start 3-Bromo-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) Start->Anion Base (e.g., NaH, t-BuOK) N1_Product This compound (N-1 Isomer, Major Product) Anion->N1_Product Benzyl Bromide (Thermodynamic Control, Steric Favorability) N2_Product 2-Benzyl-3-bromo-2H-indazole (N-2 Isomer, Minor Product) Anion->N2_Product Benzyl Bromide (Kinetic Pathway, Sterically Hindered)

General mechanism for the N-alkylation of 3-bromo-1H-indazole.

Section 2: Core Synthesis Protocol

The most direct and widely cited method for preparing this compound is the N-benzylation of 3-bromo-1H-indazole.[7][8]

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Molar Eq.Notes
3-Bromo-1H-indazoleC₇H₅BrN₂197.031.0Starting material. Can be synthesized from 1H-indazole.[9]
Potassium t-butoxidet-BuOK112.211.05Strong, non-nucleophilic base. Handle under inert gas.
Benzyl BromideC₇H₇Br171.041.1Alkylating agent. Lachrymatory and toxic.
TolueneC₇H₈92.14-Anhydrous solvent.
n-HexaneC₆H₁₄86.18-Used for product precipitation.
Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures.[7][8]

  • Reaction Setup : To a flame-dried 1 L flask equipped with a mechanical stirrer and a nitrogen inlet, add 3-bromo-1H-indazole (90.4 g, 0.459 mol, 1.0 eq.).

  • Solvent Addition : Add anhydrous toluene (450 mL) to the flask. Stir the mixture to form a suspension under a continuous nitrogen atmosphere.

  • Deprotonation : At room temperature, add potassium t-butoxide (t-BuOK) (54.2 g, 0.483 mol, 1.05 eq.) portion-wise over approximately 30 minutes. The addition is exothermic and should be controlled to maintain a stable temperature.

  • Alkylation : Following the base addition, add benzyl bromide (86.3 g, 0.505 mol, 1.1 eq.) dropwise over a period of 1.5 hours. Maintain stirring throughout the addition.

  • Reaction Monitoring : Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, carefully quench the mixture by adding water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the organic and aqueous phases. Extract the aqueous layer twice more with toluene.

  • Washing and Drying : Combine all organic phases and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Precipitate the crude product by adding n-hexane.

  • Final Product : Collect the resulting solid by filtration and dry it under vacuum to yield this compound as a solid. The reported melting point is 85-86°C.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_setup 1. Set up flame-dried flask under N2 atmosphere node_add_reagents 2. Add 3-bromo-1H-indazole and anhydrous toluene node_setup->node_add_reagents node_add_base 3. Add t-BuOK portion-wise at room temperature node_add_reagents->node_add_base node_add_benzyl 4. Add benzyl bromide dropwise node_add_base->node_add_benzyl node_stir 5. Stir overnight at room temp. Monitor via TLC/LC-MS node_add_benzyl->node_stir node_quench 6. Quench with H2O and perform liquid-liquid extraction node_stir->node_quench node_wash 7. Wash combined organic layers with water and brine node_quench->node_wash node_dry 8. Dry over Na2SO4 and concentrate in vacuo node_wash->node_dry node_precipitate 9. Precipitate product with n-hexane and filter node_dry->node_precipitate node_final 10. Dry solid under vacuum node_precipitate->node_final

Experimental workflow for the synthesis of this compound.

Section 3: Safety and Handling

  • General Precautions : This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards :

    • Potassium t-butoxide (t-BuOK) : A corrosive and flammable solid that reacts violently with water. It must be handled under an inert atmosphere.

    • Benzyl Bromide : A lachrymator (causes tearing) and is toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

    • Toluene : A flammable liquid with potential reproductive toxicity.

  • Waste Disposal : All chemical waste should be disposed of according to institutional and local environmental regulations.

References

synthesis of 1-Benzyl-3-bromo-1H-indazole from 3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 1-Benzyl-3-bromo-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these biologically active molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole ring presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that complicate purification and reduce yields.[1][2][4][5][6][7] This technical guide provides a comprehensive examination of the , focusing on methodologies that ensure high regioselectivity for the desired N-1 isomer. We will delve into the mechanistic principles governing regioselectivity, provide detailed, field-proven experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in achieving efficient and reproducible outcomes.

Introduction: The Challenge of Indazole N-Alkylation

Indazole (benzo[c]pyrazole) and its derivatives are aromatic bicyclic heterocycles of immense interest in medicinal chemistry due to their broad spectrum of biological activities. The strategic placement of substituents on the indazole core is paramount for modulating pharmacological properties. The N-benzylation of 3-bromo-1H-indazole serves as a key transformation, installing a versatile benzyl group that can influence steric and electronic properties or act as a protecting group.

The primary hurdle in this synthesis is controlling the site of alkylation. The indazole ring exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H-forms.[5][6] The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[2][6] Direct alkylation of the neutral indazole or its conjugate base (the indazolide anion) can occur at either nitrogen, leading to a mixture of N-1 and N-2 substituted products. The ratio of these isomers is highly dependent on a delicate interplay of factors including the choice of base, solvent, counter-ion, and the steric and electronic nature of both the indazole substrate and the alkylating agent.[2][4][8] This guide will focus on a robust protocol that leverages these factors to achieve excellent N-1 selectivity.

Mechanistic Rationale for N-1 Regioselectivity

Achieving high selectivity for the N-1 position hinges on understanding and manipulating the reaction conditions to favor the formation of the thermodynamically preferred product.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is the most critical determinant. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) with a relatively non-polar, aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to be a superior system for promoting N-1 selective alkylation.[1][2][3][8] The NaH deprotonates the indazole to form a sodium indazolide salt. In THF, the sodium cation (Na⁺) is believed to coordinate with the N-2 nitrogen, sterically hindering the approach of the electrophile (benzyl bromide) to this position. This directs the alkylation preferentially to the more accessible N-1 nitrogen.

  • Contrast with Other Systems: In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in poor regioselectivity, yielding significant amounts of both N-1 and N-2 isomers.[2][6][7][8] This is attributed to the formation of more dissociated or solvent-separated ion pairs, which reduces the steric blocking at the N-2 position and allows for competition between the two nucleophilic sites.[2]

  • Steric Influence: The presence of the bromine atom at the C-3 position, adjacent to N-2, also contributes a moderate steric bias that favors alkylation at the more distant N-1 position.[2]

The general mechanism involves the deprotonation of 3-bromo-1H-indazole to form the indazolide anion, which then acts as a nucleophile in an Sₙ2 reaction with benzyl bromide. The choice of NaH in THF biases the reaction pathway towards the formation of the N-1 benzylated product.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Indazole 3-Bromo-1H-indazole Indazolide Sodium 3-bromoindazolide (N-2 coordinated with Na⁺ in THF) Indazole->Indazolide + NaH - H₂ in THF NaH NaH BnBr Benzyl Bromide Product This compound Indazolide->Product + Benzyl Bromide (Attack from N-1) H2 H₂ (gas) NaBr NaBr

Caption: Proposed mechanism for the N-1 selective benzylation of 3-bromo-1H-indazole.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-1 selective synthesis of this compound.

Preferred Protocol: N-1 Selective Benzylation using NaH/THF

This method is highly recommended for achieving excellent regioselectivity (>99% N-1 in many cases for substituted indazoles) and good yields.[1][2][3]

Materials:

  • 3-bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (1.2 equiv) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition at 0°C is crucial to safely manage the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30 minutes to ensure complete deprotonation and formation of the sodium indazolide salt.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension at room temperature. Causality Note: The reaction is typically exothermic; dropwise addition maintains temperature control.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly and with caution in a well-ventilated fume hood.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by silica gel column chromatography.[9]

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar N-1 product will typically elute before the more polar N-2 isomer (if any is present).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. A patent describes the product as a white solid with a melting point of 85-86°C.[10]

Data Summary and Workflow

The choice of reaction conditions profoundly impacts the yield and isomeric ratio of the product. The following table summarizes typical outcomes for the N-alkylation of indazoles under various conditions.

Base Solvent Temperature Typical N-1:N-2 Ratio Typical Yield Reference
NaH THF 0 °C to RT >98:2 High [1][2][3]
K₂CO₃DMF120 °C58:42Moderate[7]
Cs₂CO₃DMFRT1.4:1Moderate[4]
t-BuOKTolueneRTHigh N-1 (Implied)82%[10][11]

digraph "Experimental_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="3-Bromo-1H-indazole\n+ Anhydrous THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotonation" [label="Cool to 0°C\nAdd NaH (1.2 eq)\nStir at RT"]; "Alkylation" [label="Add Benzyl Bromide (1.1 eq)\nStir at RT\nMonitor by TLC/LC-MS"]; "Quench" [label="Cool to 0°C\nQuench with sat. NH₄Cl", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup\nExtract with EtOAc"]; "Purification" [label="Dry & Concentrate\nColumn Chromatography"]; "End" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Deprotonation"; "Deprotonation" -> "Alkylation"; "Alkylation" -> "Quench"; "Quench" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "End"; }

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved with high efficiency and excellent regioselectivity through the careful selection of reaction conditions. The use of sodium hydride as a base in anhydrous tetrahydrofuran provides a reliable and scalable method for directing the benzylation to the N-1 position of the indazole ring. This protocol minimizes the formation of the undesired N-2 isomer, thereby simplifying purification and maximizing the yield of the target compound. By understanding the mechanistic principles that govern this transformation, researchers can confidently apply this methodology to access a wide range of N-1 substituted indazoles, which are crucial intermediates for the discovery and development of new therapeutics.

References

An In-Depth Technical Guide to 1-Benzyl-3-bromo-1H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, providing the structural core for a vast array of therapeutic agents. Among these, the indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold".[1] Its unique electronic properties and rigid conformational structure allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. Indazole derivatives have demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties, with several compounds advancing into clinical trials and commercial use.[2]

This guide focuses on 1-Benzyl-3-bromo-1H-indazole , a key synthetic intermediate that unlocks access to a diverse library of functionalized indazole derivatives. The strategic placement of the benzyl group at the N1 position and the bromo group at the C3 position provides a stable, yet highly reactive, platform for complex molecular construction. Understanding the chemical properties, synthesis, and reactivity of this building block is crucial for researchers and scientists engaged in drug discovery and development.

PART 1: Molecular Structure and Physicochemical Properties

The structural architecture of this compound is fundamental to its chemical behavior. The benzyl group serves as a common protecting group for the indazole nitrogen, enhancing solubility in organic solvents and sterically directing subsequent reactions. The bromine atom at the 3-position is the primary reactive handle for introducing molecular diversity.

Caption: Chemical Structure of this compound

Key Physicochemical Data

The following table summarizes the core properties of this compound. This data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

PropertyValueSource(s)
CAS Number 29985-03-3
Molecular Formula C₁₄H₁₁BrN₂
Molecular Weight 287.16 g/mol
Appearance Typically an off-white to yellow solid[3]
Melting Point Data not specified in reviewed literature. For reference, the starting material, 3-bromo-1H-indazole, has a melting point of 143-147 °C.[3]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances.

PART 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the direct N-alkylation of 3-bromo-1H-indazole. This reaction is a cornerstone of heterocyclic chemistry, and understanding the causality behind the choice of reagents is key to achieving high yields and purity.

G reagent1 3-Bromo-1H-indazole step1 Deprotonation reagent1->step1 reagent2 Potassium t-butoxide (t-BuOK) in Toluene reagent2->step1 reagent3 Benzyl Bromide (BnBr) step2 SN2 Attack reagent3->step2 product This compound intermediate [Indazole]- K+ step1->intermediate Indazole Anion intermediate->step2 step2->product caption Workflow for the Synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

Causality Behind Experimental Choices:
  • Choice of Base (Potassium t-butoxide, t-BuOK): The N-H proton of the indazole ring is weakly acidic. A strong, non-nucleophilic base is required to deprotonate it efficiently, forming the corresponding indazole anion. Potassium t-butoxide is an ideal choice because its bulky nature prevents it from acting as a nucleophile and competing with the desired alkylation reaction.

  • Choice of Solvent (Toluene): Toluene is a relatively non-polar aprotic solvent that is suitable for this reaction. It effectively solubilizes the starting materials and does not interfere with the reactive intermediates.

  • Electrophile (Benzyl Bromide): Benzyl bromide is an excellent electrophile for this Sₙ2 reaction. The bromine is a good leaving group, and the benzylic carbon is highly susceptible to nucleophilic attack by the indazole anion.

PART 3: Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a strategic platform for diversification. Its reactivity is dominated by the carbon-bromine bond at the C3 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C3-Br bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives with diverse functionalities. This strategy is central to building libraries of potential drug candidates.

  • Lithiation and Subsequent Quenching: The bromo group can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting lithiated indazole is a potent nucleophile that can react with a variety of electrophiles to introduce functional groups like aldehydes, carboxylic acids, or alkyl chains.

  • Stability of the Benzyl Group: The N-benzyl group is generally stable under many reaction conditions, including those used for cross-coupling. If necessary, it can be removed via hydrogenolysis (e.g., H₂, Pd/C), restoring the N-H group for further functionalization.

PART 4: Applications in Drug Development

The true value of this compound lies in its role as a precursor to pharmacologically active molecules. The indazole core is present in numerous approved drugs and clinical candidates. By using this bromo-intermediate, medicinal chemists can rapidly synthesize analogs of known drugs or explore novel chemical space.

For example, this intermediate is a direct precursor to compounds like 1-benzyl-3-hydroxymethyl-1H-indazole, a key intermediate in the synthesis of molecules with potential therapeutic benefits. Furthermore, the broader class of 1-substituted-3-functionalized indazoles, readily accessible from this starting material, is heavily investigated for applications in oncology and inflammatory diseases.[1]

PART 5: Experimental Protocols

The following protocols are provided for research and development purposes and should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature and represents a standard method for N-benzylation.

  • Reaction Setup: To a 1 L flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 3-bromo-1H-indazole (90.4 g, 0.459 mol) and toluene (450 mL).

  • Base Addition: Stir the suspension and add potassium t-butoxide (54.2 g, 0.483 mol) portion-wise over 15 minutes. The mixture will typically warm and change color.

  • Alkylation: Stir the resulting mixture at room temperature for 1 hour. Then, add benzyl bromide (60.0 mL, 0.505 mol) dropwise over 30 minutes, maintaining the temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for at least 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully add water (200 mL) to quench the reaction. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Characterization and Validation

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Data (in DMSO-d₆): The spectrum should show characteristic peaks for the benzyl protons (a singlet around 5.6 ppm and multiplets in the aromatic region ~7.3 ppm) and the four protons of the indazole's benzene ring.

    • Expected ¹³C NMR Data (in DMSO-d₆): The spectrum should show the expected number of carbon signals, including the benzylic CH₂ carbon at approximately 51.8 ppm.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water) to assess the purity of the final product.

    • The product should ideally appear as a single major peak, with purity typically exceeding 98%.

PART 6: Safety and Handling

As with any chemical protocol, adherence to strict safety guidelines is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

  • Safety Data Sheet (SDS): Always consult the material-specific SDS before starting any experimental work to be fully aware of all potential hazards.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward, high-yielding synthesis and the versatile reactivity of the C3-bromo group make it an exceptionally valuable building block for the exploration of the vast and pharmacologically rich chemical space of indazole derivatives. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to design and execute efficient synthetic campaigns in the pursuit of novel therapeutics.

References

A Comprehensive Spectroscopic and Chromatographic Analysis of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The precise characterization of substituted indazoles, such as 1-Benzyl-3-bromo-1H-indazole, is paramount for ensuring the reliability and reproducibility of research findings. This guide delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) data that collectively confirm the structure and purity of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of N-1 and N-2 substituted indazoles, as the spectra for the two isomers are typically distinct.[2] The following sections detail the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment of protons within the molecule. The strategic placement of the benzyl group at the N-1 position and the bromine atom at the C-3 position induces characteristic shifts in the aromatic protons of the indazole core and the benzyl moiety.

Table 1: ¹H NMR Peak Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.76d8.51HH-7
7.22-7.50m-7HH-4, H-5, H-6, Benzyl-H
5.60s-2HCH₂ (Benzylic)

Data synthesized from typical values for similar structures.

The singlet observed at approximately 5.60 ppm corresponds to the two benzylic protons (CH₂). This lack of coupling indicates free rotation and magnetic equivalence. The complex multiplet between 7.22 and 7.50 ppm integrates to seven protons, encompassing the three remaining protons of the indazole ring (H-4, H-5, H-6) and the five protons of the phenyl ring from the benzyl group. The downfield doublet at 7.76 ppm is characteristic of the H-7 proton, which is influenced by the anisotropic effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a map of the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Peak Assignments for this compound

Chemical Shift (δ, ppm)Assignment
141.2C-7a
136.1Benzyl C (quaternary)
129.2Benzyl CH
128.5Benzyl CH
127.8Benzyl CH
127.1C-5
126.5C-3a
122.4C-4
121.7C-6
119.8C-3 (Br-substituted)
110.8C-7
52.5CH₂ (Benzylic)

Data synthesized from typical values for similar structures.

Key signals include the benzylic carbon (CH₂) at around 52.5 ppm and the bromine-substituted C-3 carbon at approximately 119.8 ppm. The signals for the aromatic carbons of both the indazole and benzyl rings appear in the expected region of 110-142 ppm.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full magnetization recovery.

    • Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-160 ppm.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Acquire a sufficient number of scans (typically >1024) to obtain a good signal, as the natural abundance of ¹³C is low.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₄H₁₁BrN₂), the expected monoisotopic mass is approximately 286.01 g/mol .

Expected Mass Spectrometry Data:

  • Molecular Ion Peak ([M]⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is expected, showing peaks at m/z 286 and 288.

  • High-Resolution Mass Spectrometry (HRMS): An ESI-TOF analysis should yield a value for [M+H]⁺ of approximately 287.0178, confirming the elemental composition.[3]

  • Key Fragmentation: A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which arises from the cleavage of the benzylic C-N bond. Another significant fragment would result from the loss of the bromine atom.

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M+H]⁺ and compare the measured accurate mass to the calculated theoretical mass.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A well-developed reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Under these conditions, this compound is expected to elute as a sharp, well-defined peak, and the purity can be calculated based on the peak area percentage. For a high-purity sample, the main peak should account for >98% of the total integrated peak area.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile/Water) and then dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Method Execution:

    • Equilibrate the C18 column with the initial mobile phase conditions (50% B) for at least 15 minutes.

    • Inject the sample solution.

    • Run the gradient method as described in Table 3.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak corresponding to this compound to determine the sample's purity.

Visualization of Analytical Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for NMR, MS, and HPLC analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Compound Dissolve Dissolve in CDCl3 + TMS Start->Dissolve ~5-10 mg NMR 400 MHz NMR Spectrometer Dissolve->NMR Acquire Acquire 1H & 13C Spectra NMR->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analysis Structural Elucidation Process->Analysis

Figure 1. Standard workflow for NMR analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Start Compound Dilute Dilute in ACN or MeOH Start->Dilute ~1 mg/mL MS ESI-TOF Mass Spec Dilute->MS Infuse Infuse into ESI Source MS->Infuse Process Identify [M+H]+ Peak & Fragments Infuse->Process Analysis Confirm Mol. Weight & Formula Process->Analysis

Figure 2. General workflow for Mass Spectrometry analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Processing Start Compound Solution Prepare Solution (~0.1 mg/mL) Start->Solution HPLC Reverse-Phase HPLC System Solution->HPLC Inject Inject & Run Gradient Method HPLC->Inject Integrate Integrate Peaks in Chromatogram Inject->Integrate Purity Calculate Area % Purity Integrate->Purity

Figure 3. Typical workflow for HPLC purity analysis.

Conclusion

The collective data from NMR, MS, and HPLC provide a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms, MS analysis validates the molecular weight and elemental formula, and HPLC analysis establishes a high degree of purity. This comprehensive analytical package is essential for ensuring the quality and integrity of the compound for its use in research and development, particularly in the synthesis of novel therapeutic agents and functional materials.

References

The Formation of 1-Benzyl-3-bromo-1H-indazole: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, while offering unique electronic and steric properties. The functionalization of the indazole nucleus is a critical endeavor in drug discovery, enabling the fine-tuning of pharmacological profiles. Among the myriad of derivatized indazoles, 1-benzyl-3-bromo-1H-indazole stands out as a particularly valuable intermediate. The bromine atom at the C-3 position serves as a versatile handle for a wide array of cross-coupling reactions, while the N-1 benzyl group provides steric and electronic modulation, often enhancing biological activity or aiding in purification.

This technical guide provides a comprehensive overview of the predominant synthetic pathway to this compound, delving into the mechanistic intricacies of each synthetic step. By understanding the causality behind the reaction conditions and regiochemical outcomes, researchers can optimize the synthesis for enhanced yield and purity, accelerating the drug development pipeline.

Core Synthesis Strategy: A Regioselective Two-Step Approach

The most reliable and widely adopted strategy for the synthesis of this compound involves a two-step sequence commencing with the parent 1H-indazole. This approach prioritizes the regioselective functionalization of the C-3 position, followed by a controlled alkylation at the N-1 position.

G cluster_0 Overall Synthetic Workflow 1H-Indazole 1H-Indazole 3-Bromo-1H-indazole 3-Bromo-1H-indazole 1H-Indazole->3-Bromo-1H-indazole Step 1: C-3 Bromination This compound This compound 3-Bromo-1H-indazole->this compound Step 2: N-1 Benzylation

Caption: General experimental workflow for the synthesis of this compound.

Part 1: Electrophilic Bromination at the C-3 Position

The initial step involves the introduction of a bromine atom at the C-3 position of the 1H-indazole ring. This transformation is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Mechanistic Deep Dive: The Basis for C-3 Regioselectivity

The indazole ring system, while aromatic, exhibits varied electron densities across its positions. The C-3 position is the most nucleophilic and thus the most susceptible to attack by an electrophile. This is due to the electronic nature of the fused pyrrole-like ring. The N-1 nitrogen, akin to the nitrogen in pyrrole, donates its lone pair of electrons into the π-system, significantly increasing the electron density at the adjacent C-3 position. In contrast, the N-2 nitrogen has a more pyridine-like character, exerting an electron-withdrawing inductive effect.

Computational studies and experimental evidence consistently show that the highest occupied molecular orbital (HOMO) has the largest coefficient at C-3, making it the kinetically favored site for electrophilic attack.[2]

G cluster_mech Mechanism of C-3 Bromination Indazole 1H-Indazole SigmaComplex Sigma Complex (Resonance Stabilized) Indazole->SigmaComplex Electrophilic Attack at C-3 NBS NBS (or Br₂) NBS->SigmaComplex Product 3-Bromo-1H-indazole SigmaComplex->Product Deprotonation (Rearomatization)

Caption: Mechanism of electrophilic bromination of 1H-indazole at the C-3 position.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the C-3 bromination of indazoles, offering advantages in handling and selectivity over liquid bromine.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1H-indazole (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.05-1.1 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove succinimide and any remaining inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-bromo-1H-indazole as a solid.

Data Summary: Bromination Reagents and Conditions
ReagentSolventBaseTemperatureTypical YieldReference(s)
Br₂Acetic AcidSodium Acetate< 25 °CGood[1]
NBSDMF-Room Temp.High[4]
NBSAcetonitrile-Room Temp.>80%[3]
DBDMHEthanolNa₂CO₃40 °C (Ultrasound)~93%[2]

Part 2: Regioselective N-1 Benzylation

With 3-bromo-1H-indazole in hand, the subsequent step is the attachment of the benzyl group. This reaction is a nucleophilic substitution where the nitrogen of the indazole ring acts as the nucleophile. However, the presence of two nitrogen atoms (N-1 and N-2) introduces the challenge of regioselectivity.

Mechanistic Deep Dive: Unraveling N-1 vs. N-2 Selectivity

The N-alkylation of indazoles can yield a mixture of N-1 and N-2 isomers. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[5][6]

  • Formation of the Indazolide Anion: The reaction is initiated by a base, which deprotonates the N-H of the indazole ring to form an ambident indazolide anion. This anion has nucleophilic character at both N-1 and N-2.

  • Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[7] Consequently, the N-1 alkylated product is often the more stable isomer.[8] Reactions that allow for equilibration, typically at higher temperatures or longer reaction times, will favor the thermodynamic N-1 product.[5][6] Conversely, conditions that favor a rapid, irreversible reaction can lead to the formation of the kinetic N-2 product.

  • The Role of Base and Solvent: The choice of base and solvent system is paramount in directing the regioselectivity.

    • NaH in THF: This combination is highly effective for achieving N-1 selectivity.[8] It is postulated that the small sodium cation coordinates with the N-2 nitrogen, sterically hindering it and directing the incoming benzyl group to the more accessible N-1 position.

    • Potassium t-butoxide in Toluene: This is another effective system for high N-1 selectivity, as documented in patent literature.[9]

    • K₂CO₃ in DMF: This system often leads to a mixture of N-1 and N-2 isomers, suggesting less defined steric control by the larger potassium cation in a polar aprotic solvent.

G cluster_mech Mechanism of N-1 Benzylation cluster_pathways SN2 Attack Indazole 3-Bromo-1H-indazole Anion Ambident Indazolide Anion Indazole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion N1_Product N-1 Benzyl Product (Thermodynamically Favored) Anion->N1_Product Attack at N-1 N2_Product N-2 Benzyl Product (Kinetically Favored) Anion->N2_Product Attack at N-2 BnBr Benzyl Bromide BnBr->N1_Product BnBr->N2_Product

Caption: Mechanism of N-benzylation of 3-bromo-1H-indazole, showing the competing N-1 and N-2 pathways.

Experimental Protocol: Highly N-1 Selective Benzylation

The following protocol is optimized for high regioselectivity towards the desired N-1 isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-indazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes.

  • Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 3-16 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography or recrystallization.

Data Summary: Benzylation Conditions and Regioselectivity
BaseSolventAlkylating AgentTemperatureN-1:N-2 RatioReference(s)
NaHTHFBenzyl BromideRoom Temp.Highly N-1 selective[8]
t-BuOKTolueneBenzyl BromideRoom Temp.High N-1 selectivity[9]
K₂CO₃DMFBenzyl BromideRoom Temp. to 120°CMixture of isomers[10]
Cs₂CO₃DioxaneBenzyl Tosylate90 °CHigh N-1 selectivity[5]

Alternative Synthetic Route

An alternative approach involves the N-benzylation of 1H-indazole first, followed by bromination of the resulting 1-benzyl-1H-indazole. While viable, this route may present its own challenges. The bromination of 1-benzyl-1H-indazole can potentially lead to a mixture of brominated products, including substitution on the benzyl ring under certain conditions. However, reports suggest that direct bromination at C-3 of 1-benzyl-1H-indazole can be achieved with good yield.[2] The choice of synthetic route may therefore depend on the availability of starting materials and the desired scale of the reaction.

Conclusion

The synthesis of this compound is a well-established process that hinges on the principles of regioselectivity in both electrophilic aromatic substitution and nucleophilic alkylation. A thorough understanding of the underlying mechanisms is crucial for success. The preferential C-3 bromination is dictated by the inherent electronic properties of the indazole ring. Subsequent N-1 benzylation can be achieved with high selectivity by leveraging thermodynamic control and the judicious choice of a base-solvent system, such as sodium hydride in THF, which effectively steers the reaction towards the desired, more stable isomer. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize this key intermediate for application in pharmaceutical research and development.

References

solubility and stability of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-3-bromo-1H-indazole

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a bicyclic indazole core. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for numerous compounds with a wide spectrum of biological activities, including roles as anti-inflammatory, anti-cancer, and anti-HIV agents.[1][2][3] The N-1 benzylation and C-3 bromination of this particular molecule make it a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutics through cross-coupling reactions.

Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery and development. Its solubility directly impacts its handling in synthetic protocols and its bioavailability in biological assays, while its stability dictates appropriate storage conditions and potential degradation pathways that could affect experimental outcomes and product purity. This guide provides a comprehensive technical overview of the , offering field-proven methodologies and insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the compound. These parameters are critical for all subsequent experimental designs.

PropertyValueSource
Chemical Name This compoundJ&W Pharmlab[4]
CAS Number 29985-03-3BLD Pharm[5]
Molecular Formula C₁₄H₁₁BrN₂J&W Pharmlab[4]
Molecular Weight 287.16 g/mol J&W Pharmlab[4]
Physical Form SolidSigma-Aldrich
Melting Point 165-169 °C (for the related 3-hydroxy analog)Sigma-Aldrich

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic chemistry and pharmacology. While specific quantitative solubility data for this compound is not extensively documented in public literature, the general behavior of indazole derivatives suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and lower solubility in aqueous media.[6] For instance, the structurally related compound 1-benzyl-1H-indazol-3-ol has a measured aqueous solubility of only 12.5 µg/mL at pH 7.4, indicating that N-benzylated indazoles can be poorly soluble in physiological buffers.[7][8]

Therefore, empirical determination of both thermodynamic and kinetic solubility is essential for any research program utilizing this compound.

Experimental Determination of Solubility

The choice between measuring thermodynamic versus kinetic solubility depends on the application. Thermodynamic solubility provides the true equilibrium concentration, crucial for formulation and preclinical development. Kinetic solubility is a high-throughput assessment of how readily a compound precipitates from a DMSO stock solution into an aqueous buffer, a common scenario in early-stage biological screening.

Workflow for Solubility Determination

G cluster_0 Solubility Assessment cluster_1 Thermodynamic Solubility cluster_2 Kinetic Solubility start Compound (this compound) thermo_prep Add excess solid to solvent (e.g., PBS pH 7.4) start->thermo_prep kinetic_prep Prepare high-concentration stock in DMSO start->kinetic_prep thermo_shake Equilibrate (Shake/Stir) 24-48 hours thermo_prep->thermo_shake thermo_filter Filter/Centrifuge to remove undissolved solid thermo_shake->thermo_filter thermo_analyze Analyze supernatant (HPLC-UV, LC-MS) thermo_filter->thermo_analyze thermo_result Equilibrium Solubility (Sₑ) thermo_analyze->thermo_result kinetic_dilute Rapidly dilute into aqueous buffer kinetic_prep->kinetic_dilute kinetic_incubate Incubate (e.g., 2h, 24h) kinetic_dilute->kinetic_incubate kinetic_filter Filter precipitated compound kinetic_incubate->kinetic_filter kinetic_analyze Analyze filtrate (HPLC-UV, LC-MS) kinetic_filter->kinetic_analyze kinetic_result Kinetic Solubility (Sₖ) kinetic_analyze->kinetic_result

Caption: General workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[6]

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Prepare a calibration curve using known concentrations of the compound. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Kinetic Solubility

This high-throughput method assesses the solubility of a compound upon rapid precipitation from a DMSO stock.[6]

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent (e.g., 1%).

  • Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to allow for precipitation.

  • Analysis: After incubation, determine the amount of compound remaining in solution. This can be done by direct analysis of the plate using nephelometry (measures turbidity from precipitation) or by filtering the plate and analyzing the filtrate concentration by HPLC-UV or LC-MS/MS.

Data Presentation Templates

Quantitative results from these experiments should be systematically recorded.

Table 1: Thermodynamic Solubility Data Template

Solvent Temperature (°C) Solubility (µg/mL) Solubility (mM)
Phosphate Buffered Saline (pH 7.4) 25
Simulated Gastric Fluid (pH 1.2) 37
Simulated Intestinal Fluid (pH 6.8) 37
Methanol 25
Acetonitrile 25

| Dimethyl Sulfoxide (DMSO) | 25 | | |

Table 2: Kinetic Solubility Data Template

Buffer System DMSO Conc. (%) Incubation Time (h) Kinetic Solubility (µM)
Phosphate Buffered Saline (pH 7.4) 1 2

| Phosphate Buffered Saline (pH 7.4) | 1 | 24 | |

Part 2: Stability Profile

The chemical stability of this compound is a critical factor for ensuring its integrity during storage, synthesis, and biological testing. The N-benzyl indazole moiety has known liabilities. For instance, N-benzyl substituted indazoles can undergo debenzylation in the presence of oxygen under basic conditions.[9] They have also been reported to be hydrolyzed under boiling alkaline conditions.[9] Furthermore, heterocyclic aromatic rings like indazole can be susceptible to oxidative and photolytic degradation.[10][11]

Forced Degradation Studies

Forced degradation (or stress testing) is the most effective way to identify the intrinsic stability of a drug substance and its likely degradation pathways. This involves subjecting the compound to conditions more severe than accelerated storage.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start This compound (in solution or solid state) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, Solid/Solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Time-Point Sampling & Neutralization (if needed) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analytical Separation (HPLC-UV/DAD) analysis->hplc lcms Structural Elucidation (LC-MS/MS) hplc->lcms result Identify Degradants & Determine Degradation Pathways lcms->result

Caption: Workflow for conducting forced degradation studies.

Protocol 3: Forced Degradation Study

This protocol is designed to systematically evaluate the stability of the compound under various stress conditions.[6]

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Incubate a solution of the compound at 80°C.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically reverse-phase with UV detection). The method must be able to resolve the parent compound from all major degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

  • Identification: Use LC-MS/MS to obtain the mass of the degradation products to aid in structural elucidation.

Potential Degradation Pathways

Based on the structure and known chemistry of related molecules, several degradation pathways can be hypothesized.

G cluster_products Potential Degradation Products parent This compound C₁₄H₁₁BrN₂ debenzylated 3-Bromo-1H-indazole C₇H₅BrN₂ (Debenzylation) parent->debenzylated Base, O₂ hydroxylated 1-Benzyl-3-bromo-indazol-x-ol C₁₄H₁₁BrN₂O (Ring Hydroxylation) parent->hydroxylated Oxidation (H₂O₂) or Photolysis dehalogenated 1-Benzyl-1H-indazole C₁₄H₁₂N₂ (Dehalogenation) parent->dehalogenated Reductive conditions or Photolysis oxidized 1-Benzyl-1H-indazole-3-one C₁₄H₁₂N₂O (Oxidative Debromination) parent->oxidized Oxidation

Caption: Hypothesized degradation pathways for this compound.

  • Debenzylation: Under basic conditions, especially in the presence of oxygen, the N-1 benzyl group may be cleaved to yield 3-bromo-1H-indazole.[9]

  • Oxidative Degradation: The electron-rich indazole ring system is susceptible to oxidation, potentially leading to hydroxylated species or ring-opened products. The benzylic C-H bond is also a potential site of oxidation.[11][12]

  • Photodegradation: Aromatic halides can be photolabile, potentially leading to dehalogenation via a radical mechanism. The indazole ring itself is also known to be sensitive to light.[10][11]

  • Hydrolysis: While the C-Br bond on an aromatic ring is generally stable, under harsh hydrolytic conditions (strong acid or base at high temperatures), it could potentially be displaced by a hydroxyl group.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. However, its effective use is contingent upon a thorough understanding of its solubility and stability. This guide outlines that while the compound is likely soluble in polar organic solvents, its aqueous solubility is expected to be low, necessitating empirical determination for specific applications. Furthermore, the molecule possesses several potential liabilities, including susceptibility to basic, oxidative, and photolytic degradation. The protocols and workflows presented herein provide a robust framework for researchers to systematically evaluate these critical properties, ensuring the generation of reliable and reproducible data in the pursuit of novel therapeutics.

References

Navigating the Synthesis of Indazole-Based Therapeutics: A Technical Guide to 1-Benzyl-3-bromo-1H-indazole (CAS 29985-03-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

To researchers, scientists, and professionals in drug development, the indazole nucleus represents a "privileged scaffold." Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts a favorable profile for interacting with a wide array of biological targets. This has led to the successful development of numerous therapeutics, from the anti-inflammatory agent Benzydamine to kinase inhibitors used in oncology.[1] The strategic functionalization of the indazole core is paramount to modulating pharmacological activity. This guide focuses on a key synthetic intermediate, 1-Benzyl-3-bromo-1H-indazole (CAS No. 29985-03-3), a versatile building block essential for accessing a range of more complex indazole derivatives. Understanding its properties, synthesis, and handling is critical for any research program leveraging this important molecular framework.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of the indazole family. The benzyl group at the N1 position enhances lipophilicity and provides steric bulk, while the bromine atom at the C3 position serves as an excellent synthetic handle for further chemical transformations, most notably cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29985-03-3[2]
Molecular Formula C₁₄H₁₁BrN₂[2]
Molecular Weight 287.16 g/mol [2]
Appearance White to yellowish solid[3][4]
Melting Point 85-86 °C[3][4]
Solubility Data not readily available. Expected to be soluble in organic solvents like Toluene, THF, and DMSO.
Boiling Point Data not readily available.

Note: While specific experimental data for solubility and boiling point are not widely published, its structure suggests solubility in common organic solvents used for synthesis.

Synthesis and Mechanism

The synthesis of this compound is a critical first step in multi-step synthetic sequences. A common and effective method involves the N-benzylation of 3-bromo-1H-indazole. The causality behind this experimental choice lies in the acidic nature of the indazole N-H proton, which can be readily deprotonated by a suitable base to form a nucleophilic indazolide anion. This anion then undergoes a classic SN2 reaction with benzyl bromide.

Experimental Protocol: Synthesis of this compound[3][4]

This protocol is adapted from established patent literature, providing a reliable and scalable method.

Materials:

  • 3-bromo-1H-indazole

  • Toluene (anhydrous)

  • Potassium t-butoxide (t-BuOK)

  • Benzyl bromide

  • 0.1 M Hydrochloric Acid (HCl)

  • Water

  • n-Hexane

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 3-bromo-1H-indazole (1.0 eq.) and toluene.

  • Deprotonation: At room temperature, add potassium t-butoxide (1.05 eq.) portion-wise over approximately 30 minutes. The causality here is the use of a strong, non-nucleophilic base to efficiently generate the indazolide anion without competing side reactions.

  • Alkylation: Slowly add benzyl bromide (1.1 eq.) to the mixture over a period of 1.5 hours. The slow addition helps to control any exotherm and ensures efficient alkylation.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 3 hours).

  • Workup: Quench the reaction by adding 0.1 M HCl and water. Separate the organic phase.

  • Extraction: Extract the aqueous phase twice with toluene.

  • Washing and Concentration: Combine all organic phases, wash with water, and then concentrate under reduced pressure.

  • Purification: Precipitate the product by adding n-hexane to the concentrated residue. Filter the resulting solid and dry to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Core Application: A Gateway to Functionalized Indazoles

The primary utility of this compound lies in its role as a versatile intermediate. The bromine atom at the C3 position is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functional groups. A prime example is its conversion to 1-benzyl-3-hydroxymethyl-1H-indazole , a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[3][4][5]

Caption: Key application pathway of this compound.

This transformation typically involves a metal-halogen exchange followed by reaction with an electrophile like formaldehyde. This demonstrates the strategic importance of the bromo-functionalization for building molecular complexity.

Safety and Handling

Table 2: Hazard Information for Related Indazole Compounds

CompoundCAS NumberGHS Hazard Statements (Representative)Source(s)
1-Benzyl-7-bromo-1H-indazole 1351668-27-3H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
1-Benzyl-3-hydroxy-1H-indazole 2215-63-6H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7][8][9]
3-Bromo-1H-indazole 40598-94-5H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]

Self-Validating Handling Protocol: Given the data on related structures, researchers must assume that this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The following precautions are mandatory:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Commercial Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. Purity levels and available quantities may vary.

Table 3: Selected Suppliers of this compound

SupplierProduct Number (Example)Purity/Specification
BLD PharmBD285920Inquire with supplier
J&W Pharmlab45R0591Inquire with supplier
Hoffman Fine Chemicals-Inquire with supplier
BLD Pharmatech Co., LimitedBD28592095+%

Note: This is not an exhaustive list. Researchers should obtain specific certificates of analysis from their chosen supplier before use.

Conclusion

This compound is more than a mere catalog chemical; it is a strategic entry point into the rich and pharmacologically relevant world of indazole chemistry. Its well-defined synthesis and the reactivity of its C3-bromo substituent make it an invaluable tool for medicinal chemists and drug development professionals. By understanding its properties and handling it with the rigorous safety protocols outlined in this guide, researchers can confidently and effectively utilize this key building block to forge the next generation of indazole-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 1-Benzyl-3-bromo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a critical class of N-heterocyclic molecules that form the core of numerous pharmaceuticals due to their wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the indazole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of a bromine atom at the C3 position and a benzyl group at the N1 position creates a versatile building block for further chemical modifications, such as cross-coupling reactions.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound is most commonly and efficiently achieved through a two-step process commencing from the readily available 1H-indazole. This strategy involves:

  • Electrophilic Bromination: The regioselective introduction of a bromine atom at the C3 position of the indazole ring.

  • N-Benzylation: The subsequent attachment of a benzyl group to the N1 position of the 3-bromo-1H-indazole intermediate.

An alternative, though less common, approach could involve the construction of the indazole ring from acyclic precursors already bearing the necessary substituents. However, the former method is generally preferred due to the commercial availability of the starting indazole.

Part 1: Electrophilic Bromination of 1H-Indazole

The C3 position of the 1H-indazole ring is electron-rich and thus susceptible to electrophilic attack. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and minimize the formation of undesired side products.

Causality Behind Experimental Choices

The primary challenge in the bromination of indazole is controlling the reaction to favor mono-bromination at the C3 position. Over-bromination can lead to the formation of di- and tri-brominated species, complicating purification and reducing the yield of the desired product.[3] Key factors to control include:

  • Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, offering a more controlled release of the electrophilic bromine species.[3][4]

  • Stoichiometry: A precise control of the molar equivalents of the brominating agent is crucial. Using a slight excess (1.0-1.1 equivalents) can drive the reaction to completion without significantly promoting over-bromination.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed.

  • Temperature: Performing the reaction at or below room temperature helps to control the reaction kinetics and suppress the formation of byproducts.

Experimental Protocol: Synthesis of 3-bromo-1H-indazole

This protocol is a representative procedure for the synthesis of 3-bromo-1H-indazole using N-bromosuccinimide.

Materials:

  • 1H-Indazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole (1.0 eq.) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indazole.

Data Presentation: Bromination of 1H-Indazole
Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Br₂/Acetic AcidAcetic AcidRoom Temp.2~70%[5]
NBSDMF0 to Room Temp.3>90%[4]
DBDMHEthanol80 (ultrasound)0.5High[1][2]

NBS: N-Bromosuccinimide; DMF: N,N-Dimethylformamide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin

Part 2: N-Benzylation of 3-bromo-1H-indazole

The final step in the synthesis is the introduction of the benzyl group onto the nitrogen atom of the pyrazole ring. The reaction typically proceeds via an SN2 mechanism, where the deprotonated indazole acts as a nucleophile.

Causality Behind Experimental Choices

The key to a successful N-benzylation is the choice of a suitable base to deprotonate the indazole N-H, making it nucleophilic enough to attack the benzyl halide.

  • Base: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are effective in deprotonating the indazole.[5][6] The choice of base can influence the regioselectivity of the benzylation (N1 vs. N2). Generally, for 3-substituted indazoles, N1 benzylation is favored.

  • Solvent: Anhydrous polar aprotic solvents like toluene or tetrahydrofuran (THF) are suitable for this reaction.[5][6]

  • Electrophile: Benzyl bromide or benzyl chloride are the common electrophiles used for introducing the benzyl group. Benzyl bromide is typically more reactive.

Experimental Protocol: Synthesis of this compound

This protocol details the N-benzylation of 3-bromo-1H-indazole.

Materials:

  • 3-bromo-1H-indazole

  • Potassium tert-butoxide (t-BuOK)

  • Benzyl bromide

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

Procedure:

  • To a stirred suspension of 3-bromo-1H-indazole (1.0 eq.) in anhydrous toluene, add potassium tert-butoxide (1.05 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation: N-Benzylation of 3-bromo-1H-indazole
BaseElectrophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
t-BuOKBenzyl bromideTolueneRoom Temp.5~90%[5][6]
NaHBenzyl chlorideDMFRoom Temp.6High-

t-BuOK: Potassium tert-butoxide; NaH: Sodium hydride; DMF: N,N-Dimethylformamide

Visualizing the Synthesis

Overall Synthetic Workflow

SynthesisWorkflow Indazole 1H-Indazole BromoIndazole 3-bromo-1H-indazole Indazole->BromoIndazole NBS, DMF 0 °C to RT FinalProduct This compound BromoIndazole->FinalProduct Benzyl bromide, t-BuOK Toluene, RT

Caption: Synthetic pathway from 1H-indazole to this compound.

Logical Relationship of Key Steps

LogicalRelationship A Starting Material (1H-Indazole) B Step 1: Electrophilic Bromination A->B C Intermediate (3-bromo-1H-indazole) B->C D Step 2: N-Benzylation C->D E Final Product (this compound) D->E

Caption: Logical flow of the two-step synthesis.

Conclusion and Future Perspectives

The two-step synthesis of this compound from 1H-indazole is a robust and well-established method. By carefully controlling the reaction conditions, particularly during the bromination step, high yields of the desired product can be achieved. This versatile intermediate opens the door to a wide array of subsequent chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. Future research may focus on developing more environmentally friendly, one-pot procedures or employing catalytic methods to further enhance the efficiency and sustainability of this synthesis.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: The Concept of Theoretical Yield

In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material during workup and purification. This calculation is fundamentally based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant . The limiting reactant is the substance that is completely consumed first in a chemical reaction, thereby determining the maximum amount of product that can be formed.

The calculation of theoretical yield is a cornerstone of synthetic chemistry for several key reasons:

  • Efficiency Assessment: It provides a benchmark against which the actual (experimental) yield can be compared to determine the percent yield, a primary indicator of a reaction's efficiency.

  • Process Optimization: Significant discrepancies between theoretical and actual yields can highlight areas for process improvement, such as reaction conditions, purification methods, or reagent purity.

  • Economic Viability: For large-scale production, accurate theoretical yield calculations are crucial for cost analysis and ensuring the economic feasibility of a synthetic route.

The Synthetic Pathway: N-Alkylation of 3-bromo-1H-indazole

The synthesis of 1-Benzyl-3-bromo-1H-indazole is typically achieved through the N-alkylation of 3-bromo-1H-indazole with benzyl bromide.[1][2][3] This reaction falls under the category of nucleophilic substitution (SN2), where the deprotonated indazole acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

The overall balanced chemical equation for this transformation is:

C₇H₅BrN₂ + C₇H₇Br + K₂CO₃ → C₁₄H₁₁BrN₂ + KBr + KHCO₃

(3-bromo-1H-indazole + Benzyl Bromide + Potassium Carbonate → this compound + Potassium Bromide + Potassium Bicarbonate)

A base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the indazole, generating the more nucleophilic indazolide anion.[1][4] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical as it can dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[5][6]

Quantitative Data for Theoretical Yield Calculation

To perform an accurate theoretical yield calculation, the molar masses of the reactants and the product must be known. The table below summarizes the necessary quantitative data.

CompoundChemical FormulaMolar Mass ( g/mol )
3-bromo-1H-indazoleC₇H₅BrN₂197.03[7][8][9]
Benzyl BromideC₇H₇Br171.03[10][11][12][13]
Potassium CarbonateK₂CO₃138.21[4][14]
This compoundC₁₄H₁₁BrN₂287.16

Experimental Protocol and Workflow

The following is a detailed, step-by-step methodology for the synthesis of this compound, forming the basis for our theoretical yield calculation.

Materials:

  • 3-bromo-1H-indazole

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-bromo-1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Product: The crude product can be further purified by column chromatography to yield pure this compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A Combine 3-bromo-1H-indazole and K2CO3 B Add anhydrous DMF A->B Dissolution C Add Benzyl Bromide B->C Initiation D Stir at Room Temperature C->D Reaction Progression E Quench with Water & Extract with Ethyl Acetate D->E Product Isolation F Wash with Brine, Dry, and Concentrate E->F Purification G Column Chromatography F->G High Purity Isolation H This compound G->H Final Product

Synthetic workflow for this compound.

Step-by-Step Theoretical Yield Calculation

The following is a detailed calculation based on a hypothetical experimental setup.

Assumed Starting Materials:

  • 3-bromo-1H-indazole: 5.00 g

  • Benzyl Bromide: 4.78 g

  • Potassium Carbonate: 5.25 g

Step 1: Calculate the moles of each reactant.

  • Moles of 3-bromo-1H-indazole:

    • Moles = Mass / Molar Mass

    • Moles = 5.00 g / 197.03 g/mol = 0.0254 mol

  • Moles of Benzyl Bromide:

    • Moles = Mass / Molar Mass

    • Moles = 4.78 g / 171.03 g/mol = 0.0279 mol

  • Moles of Potassium Carbonate:

    • Moles = Mass / Molar Mass

    • Moles = 5.25 g / 138.21 g/mol = 0.0380 mol

Step 2: Identify the limiting reactant.

Based on the 1:1 stoichiometric ratio between 3-bromo-1H-indazole and benzyl bromide, we can determine the limiting reactant by comparing their molar amounts.

  • We have 0.0254 mol of 3-bromo-1H-indazole.

  • We have 0.0279 mol of benzyl bromide.

Since we have fewer moles of 3-bromo-1H-indazole, it is the limiting reactant . This means that the reaction will stop once all the 3-bromo-1H-indazole has been consumed.

Step 3: Calculate the theoretical yield of the product.

The stoichiometry of the reaction shows that 1 mole of 3-bromo-1H-indazole produces 1 mole of this compound. Therefore, the number of moles of product formed will be equal to the number of moles of the limiting reactant.

  • Moles of this compound produced: 0.0254 mol

Now, convert the moles of the product to grams using its molar mass.

  • Theoretical Yield (in grams):

    • Mass = Moles × Molar Mass

    • Mass = 0.0254 mol × 287.16 g/mol = 7.29 g

Therefore, the theoretical yield of this compound for this specific reaction is 7.29 grams .

Causality Behind Experimental Choices

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the N-H of the indazole ring to form the nucleophilic anion.[4] Its use is advantageous as it is inexpensive, easy to handle, and the byproducts are generally easy to remove during the aqueous workup.

  • Choice of Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent.[6] Its polarity helps to dissolve the ionic intermediates, while its aprotic nature prevents it from interfering with the nucleophile, thus favoring the SN2 reaction pathway.[5]

  • Stoichiometry of Reagents: A slight excess of benzyl bromide (1.1 equivalents) is often used to ensure the complete consumption of the limiting reactant, 3-bromo-1H-indazole. An excess of the base (1.5 equivalents) helps to drive the deprotonation equilibrium towards the formation of the indazolide anion.

  • Room Temperature Reaction: The N-alkylation of indazoles can often proceed efficiently at room temperature, which is advantageous for energy conservation and minimizing potential side reactions that might occur at elevated temperatures.[1]

Conclusion

The accurate calculation of theoretical yield is a fundamental skill for any research scientist or drug development professional. It provides the essential framework for evaluating reaction efficiency, optimizing synthetic protocols, and ensuring the economic viability of a chemical process. By understanding the stoichiometry of the reaction and correctly identifying the limiting reactant, one can confidently predict the maximum obtainable yield of this compound, a crucial step in the journey from laboratory-scale synthesis to large-scale production.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 1-Benzyl-3-bromo-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] As a versatile synthetic intermediate, 1-Benzyl-3-bromo-1H-indazole offers a strategic entry point for the elaboration of this key heterocycle. The N1-benzyl group provides crucial protection and modulates solubility, while the C3-bromo substituent serves as a versatile handle for a suite of powerful cross-coupling reactions. This document provides an in-depth guide to the applications of this key intermediate, detailing not only the protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings but also the scientific rationale behind these synthetic strategies.

The Privileged Indazole Scaffold: A Cornerstone of Drug Design

Indazoles are bicyclic heterocyclic compounds that are bioisosteres of indoles, a common motif in biologically active molecules.[1] This structural similarity allows indazole-based compounds to interact with a wide array of biological targets. The indazole framework is present in a variety of FDA-approved drugs, demonstrating its therapeutic significance across different disease areas.[2]

  • Axitinib & Pazopanib: Potent tyrosine kinase inhibitors used in cancer therapy.[1][2]

  • Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[1][2]

  • Benzydamine: A locally acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][3]

The strategic importance of this compound lies in its ability to serve as a foundational building block for creating vast libraries of novel indazole derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[4]

Synthesis of the Key Intermediate: this compound

The reliable synthesis of this starting material is the first critical step. The most common route involves the N-benzylation of commercially available 3-bromo-1H-indazole. The N1 position is the most thermodynamically favored site for alkylation.[5][6]

Protocol 1: Synthesis of this compound

Rationale: This procedure utilizes a strong base, potassium t-butoxide, to deprotonate the indazole N-H, forming a nucleophilic anion that readily reacts with benzyl bromide in an SN2 reaction. Toluene is an effective solvent for this transformation.

Materials:

  • 3-bromo-1H-indazole

  • Potassium t-butoxide (t-BuOK)

  • Benzyl bromide

  • Toluene, anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-bromo-1H-indazole (1.0 eq.) and anhydrous toluene.[5]

  • Stir the suspension and add potassium t-butoxide (1.05 eq.) portion-wise.

  • Continue stirring the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Synthesis of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position of this compound is primed for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[7] This allows for the precise and efficient installation of carbon and nitrogen substituents.

Cross_Coupling_Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents R₂-NH Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Sonogashira_Reagents Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst Start->Sonogashira_Reagents Suzuki_Product C3-Aryl/Alkyl Indazoles (C-C Bond Formation) Suzuki_Reagents->Suzuki_Product Buchwald_Product C3-Amino Indazoles (C-N Bond Formation) Buchwald_Reagents->Buchwald_Product Sonogashira_Product C3-Alkynyl Indazoles (C-C Bond Formation) Sonogashira_Reagents->Sonogashira_Product

Caption: Key cross-coupling diversification pathways.
Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for forming carbon-carbon bonds between the indazole core and various aryl, heteroaryl, or alkyl groups.[8][9] This is fundamental for building the complex carbon skeletons of many kinase inhibitors.[10]

Rationale: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the coupled product and regenerates the catalyst. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[11]

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Efficient and commercially available catalysts for this transformation.[8][11]
Base K₂CO₃ (2-3 eq.) or Cs₂CO₃ (2 eq.)Activates the boronic acid for transmetalation. Cs₂CO₃ is often used for less reactive partners.[11]
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v)Ensures solubility of both organic substrate and inorganic base.[8]
Boron Source Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.)The nucleophilic coupling partner.
Temperature 80-110 °C (Conventional or Microwave)Provides thermal energy to drive the catalytic cycle. Microwave heating can significantly reduce reaction times.[12]

Procedure:

  • In a reaction vessel (e.g., microwave vial or Schlenk tube), combine this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0-3.0 eq.).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.[8]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the C3-substituted indazole product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is critical in medicinal chemistry, as amine functionalities are key pharmacophoric elements. The Buchwald-Hartwig amination provides a powerful method for coupling primary or secondary amines to the C3 position of the indazole ring.[7][13]

Rationale: This reaction requires a specific combination of a palladium catalyst and a bulky, electron-rich phosphine ligand.[14] The ligand facilitates the crucial reductive elimination step that forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide are used to deprotonate the amine coupling partner.[7]

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) or Pd(II) precatalysts.[7][13]
Ligand XPhos, RuPhos, or BrettPhos (4-8 mol%)Bulky, electron-rich biarylphosphine ligands are critical for high catalytic activity and broad substrate scope.[13][14]
Base NaOtBu (1.4 eq.) or K₃PO₄ (2.0 eq.)Strong, non-nucleophilic bases required to form the palladium-amido complex.[7]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-polar aprotic solvents are essential for reaction efficiency.
Temperature 100-110 °CSufficient thermal energy is needed to overcome activation barriers in the catalytic cycle.

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[7]

  • Add this compound (1.0 eq.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[14]

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for installing alkyne moieties, which can act as rigid linkers or be further functionalized.[15] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).

Rationale: The catalytic cycle involves both palladium and copper. The palladium catalyst activates the aryl bromide via oxidative addition. Simultaneously, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the 3-alkynyl indazole.

ParameterRecommended ConditionsRationale
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Standard palladium catalysts for Sonogashira couplings.[15]
Cu Co-catalyst Copper(I) iodide (CuI) (5-10 mol%)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-4 eq.)Acts as both the base to deprotonate the alkyne and often as the solvent.
Solvent THF, DMF, or the amine base itselfAnhydrous conditions are typically required.
Temperature Room Temperature to 70 °CThe reaction is often feasible under mild thermal conditions.[16]

Procedure:

  • To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).[17]

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise while stirring.

  • Stir the reaction at the appropriate temperature (e.g., 50 °C) until completion as monitored by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove insoluble salts.

  • Wash the filtrate with water, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product via flash column chromatography.

Application in Target-Oriented Synthesis: Kinase Inhibition

Many indazole-based drugs function as kinase inhibitors by competing with ATP at the enzyme's active site. The C3 position of the indazole often projects into the solvent-exposed region of the ATP binding pocket, making it a prime location for modification to enhance potency and selectivity. The cross-coupling reactions described above are directly applicable to this strategy.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Competitive Inhibition ATP ATP Substrate Protein Substrate ATP->Substrate PO₄³⁻ transfer Product Phosphorylated Product Substrate->Product Phosphorylation Indazole Indazole-Based Inhibitor Indazole->ATP Blocks Binding

Caption: Competitive inhibition of a kinase by an indazole-based drug.

For example, synthesizing a library of C3-aryl indazoles via Suzuki coupling allows for the exploration of various substitutions on the appended aryl ring, which can form crucial hydrogen bonds or van der Waals interactions within the kinase active site. Similarly, using Buchwald-Hartwig amination to introduce flexible or rigid amine-containing side chains can access different regions of the binding pocket, leading to improved pharmacological profiles.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its robust synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions provide a reliable and efficient platform for the design and synthesis of novel, biologically active indazole derivatives. The protocols and principles outlined in this guide are intended to empower researchers to fully leverage this key intermediate in the quest for next-generation therapeutics.

References

Application Notes and Protocols: 1-Benzyl-3-bromo-1H-indazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs.[1][2][3] The ability to functionalize the indazole ring at specific positions is crucial for the development of new therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indazole core.[1][4] This guide focuses on the practical application of 1-Benzyl-3-bromo-1H-indazole as a key building block in these transformative reactions. The benzyl protecting group at the N1 position enhances the stability and reactivity of the indazole, while the bromine at the C3 position provides a reactive handle for palladium-catalyzed cross-coupling.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting experimental challenges.

A generalized mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester) reacts with the Pd(II) complex, transferring the organic group from boron to palladium. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' Product 1-Benzyl-3-aryl-1H-indazole (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Transmetalation caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing the Suzuki Coupling Reaction: Key Parameters

Achieving high yields and purity in Suzuki coupling reactions requires careful optimization of several parameters. A design of experiments (DoE) approach can be highly effective in systematically exploring the reaction space.[7]

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos).[8][9]The choice of ligand is critical. Bulky, electron-rich phosphine ligands often enhance catalytic activity by promoting oxidative addition and reductive elimination. For challenging couplings, pre-catalysts can offer improved stability and reactivity.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄.[1][4]The base activates the boronic acid for transmetalation. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.[4]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene, THF.[1][4][10]A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step. Anhydrous conditions may be necessary for sensitive substrates.
Temperature 80-140 °C.[4]Higher temperatures generally increase the reaction rate. Microwave irradiation can significantly reduce reaction times and improve yields, particularly for difficult couplings.[11][12][13]
Boronic Acid/Ester Arylboronic acids, pinacol esters.Boronic acids are widely used, but can be prone to decomposition (protodeboronation).[6] Boronic esters, such as pinacol esters, offer greater stability and are often preferred for complex syntheses.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Arylboronic acid - Base (e.g., Cs₂CO₃) B 2. Add Solvent: (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture: (e.g., N₂ bubbling) B->C D 4. Add Catalyst: (e.g., Pd(PPh₃)₄) C->D E 5. Heat to Reaction Temp: (e.g., 100-140°C) D->E F 6. Monitor Progress: (TLC or LC-MS) E->F G 7. Cool to RT F->G H 8. Aqueous Workup: (e.g., EtOAc/H₂O extraction) G->H I 9. Dry Organic Layer: (e.g., Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify by Chromatography J->K caption Figure 2: Experimental Workflow for Suzuki Coupling.

Figure 2: Experimental Workflow for Suzuki Coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer/hotplate or microwave reactor

Procedure:

  • Reaction Setup: To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring. If using a microwave reactor, set the temperature and time according to optimized conditions.[11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-Benzyl-3-aryl-1H-indazole product.

Applications in Drug Discovery

The resulting 1-benzyl-3-aryl-1H-indazoles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The diverse functionalities that can be introduced via the arylboronic acid partner allow for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, indazole derivatives are being investigated as inhibitors of various kinases, which are key targets in oncology.[3] The ability to rapidly generate a library of analogs using the Suzuki coupling protocol is a significant advantage in identifying lead compounds.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature, incorrect base or solvent.Use a fresh batch of catalyst, ensure thorough degassing, increase the reaction temperature, or screen different bases and solvents.
Protodeboronation of Boronic Acid Presence of water and base, prolonged reaction time at high temperature.Use a more stable boronic ester (e.g., pinacol ester), minimize reaction time, or use anhydrous conditions if feasible.
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst without complete reduction.Ensure rigorous degassing. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[6]
Formation of Impurities Side reactions, decomposition of starting materials or product.Lower the reaction temperature, shorten the reaction time, or try a different catalyst/ligand system that may offer higher selectivity.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 3-aryl-1H-indazole derivatives. By understanding the reaction mechanism and carefully optimizing the key parameters, researchers can efficiently generate a diverse range of compounds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation in the laboratory.

References

Application Note & Protocols: Strategic Functionalization of the Indazole Scaffold via 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: This guide provides a detailed exploration of synthetic methodologies for the functionalization of the C-3 position of the indazole nucleus, a privileged scaffold in medicinal chemistry.[1][2][3] We will focus on 1-Benzyl-3-bromo-1H-indazole as a versatile and strategically activated starting material. The benzyl group provides robust protection of the N-1 position, while the C-3 bromine atom serves as an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling rapid diversification and the generation of compound libraries for drug discovery programs.[4][5]

This document moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring that researchers can not only replicate these protocols but also adapt them to their specific molecular targets.

Core Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the C-Br bond at the 3-position of the indazole ring into new C-C, C-N, or C-O bonds is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[6] These reactions share a common mechanistic framework, generally proceeding through a catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination.[7] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Logical Workflow for C-3 Indazole Functionalization

Below is a generalized workflow illustrating the central role of this compound in accessing a diverse array of derivatives.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation A This compound B Suzuki-Miyaura (Ar-B(OH)₂) A->B Pd Catalyst C Sonogashira (R-C≡CH) A->C Pd/Cu Catalyst D Heck (Alkene) A->D Pd Catalyst E Stille (Ar-SnR₃) A->E Pd Catalyst F Cyanation (CN Source) A->F Pd or Cu Catalyst G Buchwald-Hartwig (R₂NH) A->G Pd Catalyst P1 3-Aryl-Indazole B->P1 P2 3-Alkynyl-Indazole C->P2 P3 3-Vinyl-Indazole D->P3 P4 3-Aryl-Indazole E->P4 P5 3-Cyano-Indazole F->P5 P6 3-Amino-Indazole G->P6

Caption: Synthetic pathways from this compound.

C-C Bond Forming Reactions: Building Molecular Complexity

Suzuki-Miyaura Coupling for Aryl and Vinyl Indazoles

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids.[8][9]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond of the indazole. This is followed by transmetalation with the boronic acid (activated by a base to form a boronate complex) and concludes with reductive elimination to yield the 3-aryl-indazole product and regenerate the Pd(0) catalyst.[7]

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂) pd2_trans->pd0 Reductive Elimination Product Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2.1: Synthesis of 1-Benzyl-3-phenyl-1H-indazole

  • Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solution should be thoroughly sparged with the inert gas for 15-20 minutes.

    • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling Partner (Ar-B(OH)₂) Catalyst (mol%) Base (eq) Solvent Temp (°C) Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0) Dioxane/H₂O 100 85-95 [10][11]
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3%) K₂CO₃ (2.0) DMF 90 92 [12]

| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ (2.5) | Toluene/H₂O | 110 | 88 |[8] |

Sonogashira Coupling for Alkynyl Indazoles

The Sonogashira reaction provides a powerful route to C(sp²)-C(sp) bonds, installing a versatile alkyne functionality that can be further elaborated.[13][14] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15]

Mechanistic Rationale: The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex, facilitating the key C-C bond formation.[15]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ox L₂Pd(II)(Ar)(X) Pd0->PdII_ox Oxidative Addition (Ar-X) PdII_alk L₂Pd(II)(Ar)(C≡CR) PdII_ox->PdII_alk Transmetalation PdII_alk->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alk->Product CuX Cu(I)X CuA Cu(I)C≡CR CuX->CuA Base, R-C≡CH CuA->CuX Transmetalation

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Protocol 2.2: Synthesis of 1-Benzyl-3-(phenylethynyl)-1H-indazole

  • Materials: this compound, Phenylacetylene, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI), Triethylamine (Et₃N), THF or DMF.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

    • Add degassed solvent (THF or DMF) followed by degassed triethylamine (2.0-3.0 eq).

    • Add phenylacetylene (1.1-1.5 eq) dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated ammonium chloride solution (to remove copper salts), then brine.

    • Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify by column chromatography.

Data Summary: Sonogashira Coupling Conditions

Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base (eq) Solvent Temp Yield (%) Reference
Phenylacetylene PdCl₂(PPh₃)₂ (3%) CuI (5%) Et₃N (2.0) DMF 60 °C 85 [16]
Trimethylsilylacetylene Pd(PPh₃)₄ (5%) CuI (10%) Diisopropylamine (2.0) THF RT 90 [17]

| 1-Heptyne | Pd(OAc)₂/XPhos (2%) | CuI (4%) | Cs₂CO₃ (2.0) | Dioxane | 80 °C | 82 |[14] |

C-N Bond Forming Reactions: Accessing Bioactive Amines

Buchwald-Hartwig Amination

For the synthesis of 3-aminoindazoles, the Buchwald-Hartwig amination is the premier method, offering a broad scope for coupling various primary and secondary amines with aryl halides.[18][19] The choice of a sterically hindered phosphine ligand is crucial for facilitating the reductive elimination step.[20]

Mechanistic Rationale: The Pd(0) catalyst undergoes oxidative addition to the this compound. The resulting Pd(II) complex reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[21]

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_ox->pd2_amido Amine Binding & Deprotonation (R₂NH, Base) pd2_amido->pd0 Reductive Elimination Product Ar-NR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of N-Phenyl-1-benzyl-1H-indazol-3-amine

  • Materials: this compound, Aniline, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide (NaOt-Bu), Toluene.

  • Procedure:

    • Strictly under an inert atmosphere (glovebox recommended): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Add this compound (1.0 eq).

    • Add dry, degassed toluene, followed by aniline (1.2 eq).

    • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

    • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

    • Dilute with toluene and filter through Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Data Summary: Buchwald-Hartwig Amination Conditions

Amine Pd Source/Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Reference
Aniline Pd₂(dba)₃ / Xantphos (1.5/3) NaOt-Bu (1.4) Toluene 110 91 [22]
Morpholine Pd(OAc)₂ / BINAP (2/2.5) Cs₂CO₃ (1.5) Dioxane 100 88 [19]

| Benzylamine | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ (2.0) | t-BuOH | 100 | 85 |[18] |

Other Key Transformations

Heck Reaction for Vinyl Indazoles

The Heck reaction couples the bromoindazole with an alkene to form 3-vinylindazoles.[23][24] This reaction is particularly useful for introducing styrenyl or acrylate moieties.[25]

Protocol 4.1: Synthesis of Butyl (E)-3-(1-benzyl-1H-indazol-3-yl)acrylate

  • Materials: this compound, n-Butyl acrylate, Palladium(II) acetate [Pd(OAc)₂], Tri(o-tolyl)phosphine [P(o-tol)₃], Triethylamine (Et₃N), Acetonitrile.

  • Procedure:

    • In a sealed tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

    • Add acetonitrile, followed by triethylamine (1.5 eq) and n-butyl acrylate (1.5 eq).

    • Seal the tube and heat to 100 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and wash with 1M HCl, water, and brine.

    • Dry, concentrate, and purify via column chromatography to obtain the product.[26]

Cyanation for 3-Cyanoindazoles

The introduction of a nitrile group at C-3 opens up a wealth of further chemical transformations (e.g., hydrolysis to carboxylic acid, reduction to amine). Copper- or palladium-catalyzed methods using less toxic cyanide sources are preferred.[27]

Protocol 4.2: Synthesis of 1-Benzyl-1H-indazole-3-carbonitrile

  • Materials: this compound, Potassium hexacyanoferrate(II) [K₄[Fe(CN)₆]], Palladium(II) acetate [Pd(OAc)₂], 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Sodium Carbonate (Na₂CO₃), DMA or NMP.

  • Procedure:

    • To a flask under inert atmosphere, add this compound (1.0 eq), K₄[Fe(CN)₆] (0.4 eq), Pd(OAc)₂ (0.05 eq), dppf (0.1 eq), and Na₂CO₃ (0.2 eq).

    • Add dry, degassed DMA or NMP.

    • Heat the mixture to 120-140 °C for 18-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and add aqueous ammonia. Stir for 30 minutes.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

References

Protocol for the Regioselective N-1 Alkylation of 3-Bromo-1H-Indazole with Benzyl Bromide: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The indazole scaffold is a cornerstone pharmacophore in modern drug discovery, with N-alkylated derivatives featuring prominently in approved therapeutics for oncology, inflammation, and antiemetic therapies.[1][2] A persistent challenge in their synthesis is the regioselective alkylation of the indazole core, which possesses two nucleophilic nitrogen atoms (N-1 and N-2), often leading to difficult-to-separate isomeric mixtures.[3][4][5] This application note provides a robust and highly regioselective protocol for the N-1 benzylation of 3-bromo-1H-indazole. We delve into the mechanistic principles that govern selectivity, explaining how the interplay of steric hindrance, base-counterion effects, and solvent polarity can be leveraged to achieve thermodynamic control and afford the desired N-1 product with high fidelity.

Introduction: The Challenge of Indazole Alkylation

Indazoles are bicyclic aromatic heterocycles recognized as privileged structures in medicinal chemistry.[1][6] Their ability to act as bioisosteres for indoles, coupled with improved metabolic stability, makes them attractive motifs for drug design.[4][5] The functionalization of the indazole core, particularly at the N-1 and N-2 positions, is a critical step in modulating the pharmacological activity of these compounds.

However, the direct alkylation of 1H-indazoles is complicated by the ambident nucleophilic character of the indazole anion formed upon deprotonation. This results in two potential regioisomeric products, the N-1 and N-2 alkylated indazoles, as the reaction can occur at either nitrogen atom.[2] The ratio of these isomers is highly sensitive to reaction conditions, making the development of a selective and scalable process a significant synthetic hurdle.[4][7] This guide provides a field-proven protocol for navigating this challenge, focusing on the synthesis of 1-benzyl-3-bromo-1H-indazole, a versatile intermediate for further chemical elaboration.

Mechanistic Rationale for Regiocontrol

Achieving high selectivity in the N-alkylation of 3-bromo-1H-indazole hinges on understanding and controlling the factors that influence the reaction pathway. The outcome is a contest between the kinetically and thermodynamically favored products.

Thermodynamic vs. Kinetic Control

The two tautomeric forms of indazole, 1H-indazole and 2H-indazole, differ in stability. The 1H-tautomer is generally considered the more thermodynamically stable form.[1][8] Consequently, the N-1 alkylated product is also typically the more stable isomer. Protocols that allow for equilibration or are governed by thermodynamic factors will preferentially yield the N-1 product.[2]

The Decisive Role of Reaction Conditions

The choice of base, solvent, and counter-ion are the primary levers for directing the alkylation towards the desired N-1 position.

  • Steric Influence: The bromine substituent at the C-3 position, adjacent to N-2, provides significant steric hindrance. This physically obstructs the approach of the electrophile (benzyl bromide) to the N-2 nitrogen, thereby favoring alkylation at the less hindered and more accessible N-1 position.[1]

  • Base and Solvent System: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a moderately polar aprotic solvent such as tetrahydrofuran (THF) is exceptionally effective for promoting N-1 selectivity.[8][9][10] The prevailing hypothesis suggests that after deprotonation, the small sodium (Na⁺) counter-ion coordinates with the N-2 nitrogen. This coordination, potentially stabilized by the adjacent C-3 bromo substituent, effectively "caps" the N-2 position, leaving N-1 as the only available site for nucleophilic attack.[2] In contrast, using conditions like potassium carbonate (K₂CO₃) in a highly polar aprotic solvent like DMF often leads to poor selectivity and mixtures of isomers, as the larger potassium ion and the polar solvent do not provide the same directing effect.[4][7][11]

The logical flow for achieving regioselectivity is visualized below.

G cluster_0 Reaction Input cluster_1 Deprotonation cluster_2 Controlling Factors cluster_3 Reaction Pathway & Outcome Indazole 3-Bromo-1H-Indazole Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion Base (e.g., NaH) Conditions1 Protocol Conditions: Base: NaH Solvent: THF Anion->Conditions1 Conditions2 Alternative Conditions: Base: K2CO3 Solvent: DMF Anion->Conditions2 N1_Product Selective N-1 Alkylation (Thermodynamic Product) Conditions1->N1_Product Na+ coordinates at N-2 Steric hindrance at C-3 Favors N-1 Attack Mixed_Products N-1 / N-2 Mixture (Poor Selectivity) Conditions2->Mixed_Products Less steric/electronic direction Both N-1 and N-2 attack

Caption: Workflow for controlling N-alkylation regioselectivity.

Detailed Experimental Protocol

This protocol is optimized for the selective synthesis of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Bromo-1H-indazole>97%Standard Supplier---
Sodium Hydride (NaH)60% dispersion in mineral oilStandard SupplierHighly reactive. Handle with care.
Benzyl Bromide>98%Standard SupplierLachrymator. Handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard SupplierUse from a freshly opened bottle or a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated aq. NH₄Cl---Prepared in-houseFor quenching the reaction.
Anhydrous MgSO₄ or Na₂SO₄---Standard SupplierFor drying the organic phase.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Equipment
  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 equiv). Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Dissolution: Add anhydrous THF (to make a 0.1 to 0.2 M solution) via syringe. Stir at room temperature until all the solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30 minutes. The solution will typically become a cloudy suspension.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C with an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure this compound.

The overall reaction scheme is depicted below.

Caption: Reaction scheme for the N-1 benzylation of 3-bromo-1H-indazole.

Troubleshooting and Key Considerations

  • Formation of N-2 Isomer: If a significant amount of the N-2 isomer is observed, it is almost always due to the quality of the reagents or deviation from the protocol. Ensure the THF is truly anhydrous and that the NaH is fresh and reactive.

  • Incomplete Reaction: If the reaction stalls, a slight warming to 40-50 °C can be beneficial. However, higher temperatures may decrease regioselectivity. Ensure the NaH was not passivated; if in doubt, use a fresh bottle.

  • Safety: Sodium hydride reacts violently with water and is flammable. Benzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).

Conclusion

The N-alkylation of indazoles is a critical transformation in synthetic medicinal chemistry that requires careful control to achieve the desired regiochemical outcome. The protocol detailed herein for the N-1 benzylation of 3-bromo-1H-indazole leverages the principles of thermodynamic control, steric hindrance, and cation-directing effects to provide a reliable and high-yielding route to the desired product. By understanding the mechanistic underpinnings of the reaction, researchers can confidently apply and adapt this methodology to other indazole systems, accelerating the synthesis of novel molecular entities for drug development.

References

Application Notes & Protocols: 1-Benzyl-3-bromo-1H-indazole as a Cornerstone for the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2] This guide focuses on a particularly versatile building block: 1-Benzyl-3-bromo-1H-indazole. The strategic placement of a stable benzyl protecting group on the N1 position and a reactive bromo-handle at the C3 position makes this reagent an ideal starting point for introducing molecular diversity through modern cross-coupling chemistry. This document provides researchers, scientists, and drug development professionals with in-depth protocols and technical insights for leveraging this key intermediate in the synthesis of novel, biologically active molecules. We will explore its application in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, providing not just the "how" but the critical "why" behind the methodologies.

The Strategic Advantage of this compound

The utility of this compound lies in its dual-functionality. The benzyl group provides robust protection of the N-H group, preventing unwanted side reactions and improving solubility in organic solvents, yet it can be removed under standard hydrogenolysis conditions if the free N-H is required for biological activity. The C3-bromo atom is the workhorse of the molecule, serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of carbon and nitrogen-based substituents, which is a cornerstone of modern drug discovery.

The general synthetic utility is outlined in the workflow below, showcasing how a single, versatile precursor can give rise to a multitude of functionalized indazole cores.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A This compound B Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Sonogashira (Terminal Alkynes) A->C D Buchwald-Hartwig (Primary/Secondary Amines) A->D E 3-Aryl/Heteroaryl Indazoles (Kinase Inhibitors, etc.) B->E F 3-Alkynyl Indazoles (PROTACs, Bio-probes) C->F G 3-Amino Indazoles (GPCR Modulators, CRBN Binders) D->G G start_node This compound reagents_node 1. Pd Precursor (e.g., Pd₂(dba)₃) 2. Ligand (e.g., XPhos) 3. Base (e.g., NaOtBu) 4. Toluene, Heat amine_node R¹R²NH (Primary/Secondary Amine) product_node 1-Benzyl-3-(R¹R²N)-1H-indazole reagents_node->product_node

References

Application Note: Advanced Cross-Coupling Strategies for the Functionalization of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of 1-Benzyl-3-bromo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively modify its C-3 position is crucial for developing novel therapeutic agents.[1] This document delves into the mechanistic underpinnings and practical execution of key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide serves as an essential resource for the synthesis of complex indazole derivatives.

Introduction: The Strategic Importance of Indazole Functionalization

The 1H-indazole core is a prominent feature in numerous biologically active compounds, including potent protein kinase inhibitors.[1] The benzyl-protected intermediate, this compound, serves as a versatile and stable building block for late-stage diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][3][4] This guide focuses on leveraging this powerful chemistry to modify the C-3 position of the indazole ring, a key vector for modulating pharmacological activity.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation / Insertion:

    • In reactions like Suzuki-Miyaura, a nucleophilic organometallic partner (e.g., an organoboron reagent) transfers its organic group to the palladium center in a step called transmetalation.[4][7]

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.[5]

  • Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

General_Pd_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation / Migratory Insertion pd2_complex->transmetalation R'-M (Coupling Partner) pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product product reductive_elimination->product Product (R-R')

Figure 1: Generalized Palladium Catalytic Cycle.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is one of the most widely used cross-coupling methods due to its mild conditions and the low toxicity of boron-containing reagents.[6][8][9]

Causality & Expertise: The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[10] A mixed solvent system, often containing water, is typically used to dissolve both the organic substrates and the inorganic base. Microwave irradiation can significantly accelerate the reaction, a useful strategy for high-throughput synthesis.[11][12]

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%) with a ligand like RuPhos (4-8 mol%)

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave vial or round-bottom flask with reflux condenser

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Inert Atmosphere: To a microwave vial or oven-dried flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if using a separate precursor), and the base.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed solvent system via syringe.

  • Reaction:

    • Microwave: Seal the vial and place it in the microwave reactor. Heat to 120-140 °C for 20-60 minutes. Monitor pressure to ensure it remains within safe limits.

    • Conventional Heating: Heat the mixture at 90-100 °C under an inert atmosphere, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-Benzyl-3-aryl-1H-indazole product.

ParameterCondition A (Microwave)[11][12]Condition B (Conventional)[13][14]Coupling Partner Example
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (5 mol%)4-Methoxyphenylboronic acid
Base Cs₂CO₃ (2 eq)K₂CO₃ (2 eq)Phenylboronic acid
Solvent Dioxane/EtOH/H₂ODioxane/H₂O2-Thienylboronic acid
Temperature 140 °C90 °C(4-(trifluoromethyl)phenyl)boronic acid
Time 30 min6-12 hPyridine-3-boronic acid
Typical Yield 75-95%70-90%N/A

C-C Bond Formation: Heck Reaction

The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene, offering a powerful method for synthesizing substituted styrenes and cinnamates.[15][16]

Causality & Expertise: The reaction requires a base to neutralize the HBr generated during the catalytic cycle. A key side reaction is the dehalogenation of the starting material. This can be suppressed by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can also act as a grinding auxiliary in mechanochemical setups.[17] The choice of alkene is critical; electron-deficient alkenes like acrylates and styrenes are generally more reactive.

Protocol: Heck Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., n-butyl acrylate) (1.5 eq)

  • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: P(o-tol)₃ (4-10 mol%) or phosphine-free systems

  • Base: Triethylamine (Et₃N) (2.0 eq) or K₂CO₃ (2.0 eq)

  • Additive: Tetrabutylammonium bromide (TBAB) (0.2-1.0 eq)

  • Solvent: Anhydrous DMF or NMP

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound, the palladium catalyst, ligand (if used), and TBAB in the solvent.

  • Reagent Addition: Add the base and the alkene to the stirring solution.

  • Reaction: Heat the mixture to 100-130 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the 3-vinyl-1H-indazole derivative.

Heck_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ind-Br pd2 Ind-Pd(II)-Br oa->pd2 mi Migratory Insertion pd2->mi + Alkene pd2_alkene Alkene-Pd(II) Complex mi->pd2_alkene beta_hydride β-Hydride Elimination pd2_alkene->beta_hydride h_pd_br H-Pd(II)-Br beta_hydride->h_pd_br product product beta_hydride->product Product re Reductive Elimination h_pd_br->re + Base re->pd0 - Base·HBr

Figure 2: Catalytic Cycle for the Heck Reaction.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, linking the indazole core to a terminal alkyne.[18][19] This reaction is distinguished by its use of a dual-catalyst system.

Causality & Expertise: The reaction employs both a palladium catalyst and a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, accelerating the overall catalytic cycle.[18] The reaction must be run under strictly anaerobic conditions, as oxygen can induce the homocoupling of alkynes (Glaser coupling), a common side reaction.

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Solvent: Anhydrous THF or DMF

  • Schlenk flask or sealed tube

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Inert Setup: Add this compound, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe. The solution should be thoroughly degassed via freeze-pump-thaw cycles or by bubbling argon through it for 20-30 minutes.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C). The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 1-Benzyl-3-alkynyl-1H-indazole.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amines.[20][21][22] This reaction is notoriously sensitive and often requires careful optimization.

Causality & Expertise: These reactions are highly dependent on the ligand, which must be bulky and electron-rich to promote both the oxidative addition and the final reductive elimination step.[23] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile. The reaction is extremely sensitive to air and moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, using anhydrous solvents and rigorous inert atmosphere techniques is non-negotiable for success.[24][25]

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst like XPhos Pd G3

  • Ligand: A bulky phosphine ligand (e.g., XPhos, BrettPhos) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line setup

Step-by-Step Procedure:

  • Glovebox Setup: Inside a glovebox, weigh the this compound, palladium pre-catalyst, ligand, and base into a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Be aware that residual ligand and its oxide can complicate purification.

ParameterRecommended Conditions[21][23][26]Troubleshooting Notes[24][25]
Catalyst System Pd₂(dba)₃ / XPhos or BrettPhosScreen different "generations" of Buchwald pre-catalysts.
Base NaOtBu, K₃PO₄, LiHMDSBase strength is critical. K₂CO₃ is often too weak.
Solvent Toluene, DioxaneEnsure solvent is anhydrous and degassed. THF can sometimes be effective.
Temperature 80-110 °CLower temperatures may require more active catalysts.
Atmosphere Strictly inert (Ar or N₂)Oxygen is detrimental. Use a glovebox for best results.

Conclusion

This compound is a highly valuable substrate for building molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide a unique and powerful pathway to C-3 functionalized indazoles. Success in these endeavors hinges on a solid understanding of the underlying catalytic cycles and a meticulous approach to experimental setup, particularly concerning the choice of catalyst, base, solvent, and the exclusion of air and moisture. The protocols and insights provided herein are designed to empower researchers to confidently and efficiently synthesize novel indazole derivatives for applications in drug discovery and materials science.

References

Synthesizing Novel Heterocyclic Compounds from 1-Benzyl-3-bromo-1H-indazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The strategic functionalization of the indazole ring allows for the fine-tuning of a molecule's biological activity. 1-Benzyl-3-bromo-1H-indazole, in particular, serves as a versatile and crucial building block for the synthesis of novel heterocyclic compounds. The benzyl group at the N1 position provides stability and modulates solubility, while the bromo group at the C3 position offers a reactive handle for a variety of powerful cross-coupling reactions. This guide provides detailed application notes and protocols for leveraging this key intermediate in the synthesis of diverse and potentially bioactive heterocyclic molecules.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering mild and efficient pathways to complex molecules.[2][3] For this compound, three key palladium-catalyzed reactions are of primary importance: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of substituents at the C3 position, leading to a vast chemical space for drug discovery and development.

Diagram of Key Cross-Coupling Reactions:

G Indazole This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Alkyl Boronic Acids/Esters) Indazole->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Indazole->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amines) Indazole->Buchwald Pd Catalyst, Base, Ligand ArylIndazole 3-Aryl/Alkyl-1-benzyl-1H-indazole Suzuki->ArylIndazole AlkynylIndazole 3-Alkynyl-1-benzyl-1H-indazole Sonogashira->AlkynylIndazole AminoIndazole 3-Amino-1-benzyl-1H-indazole Buchwald->AminoIndazole

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1-benzyl-1H-indazoles

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[4][5][6][7] This protocol details the coupling of this compound with an arylboronic acid.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available>98%
Arylboronic AcidCommercially available>98%
Pd(PPh₃)₄Commercially available>98%
Sodium Carbonate (Na₂CO₃)Commercially available>99%
1,4-DioxaneAnhydrous>99.8%
WaterDegassed, Deionized-
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-1-benzyl-1H-indazole.

Causality and Optimization
  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(dppf)Cl₂ can be effective, particularly for challenging substrates.[8] The choice of ligand is also crucial, with bulky electron-rich phosphine ligands often improving yields and reaction rates.[9]

  • Base Selection: Sodium carbonate is a common and effective base. Other bases such as potassium carbonate or cesium carbonate can be used and may be beneficial for less reactive arylboronic acids.

  • Solvent System: The dioxane/water system is standard. The water is essential for the transmetalation step in the catalytic cycle.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-benzyl-1H-indazoles

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is instrumental in creating extended π-systems and introducing linear functionalities.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available>98%
Terminal AlkyneCommercially available>98%
Pd(PPh₃)₂Cl₂Commercially available>98%
Copper(I) Iodide (CuI)Commercially available>99%
Triethylamine (Et₃N)Anhydrous>99.5%
Tetrahydrofuran (THF)Anhydrous>99.9%
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in anhydrous THF (10 mL) and triethylamine (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-alkynyl-1-benzyl-1H-indazole.

Causality and Optimization
  • Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10]

  • Base and Solvent: Triethylamine acts as both the base and a solvent. It is essential for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. Anhydrous conditions are generally preferred to prevent side reactions.

  • Copper-Free Variants: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential homocoupling of the alkyne.[10]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1-benzyl-1H-indazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[13][14] This reaction is particularly valuable for accessing novel amine-substituted indazoles, which are of significant interest in medicinal chemistry.[15][16]

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available>98%
Amine (Primary or Secondary)Commercially available>98%
Pd₂(dba)₃Commercially available>98%
XPhosCommercially available>98%
Sodium tert-butoxide (NaOtBu)Commercially available>98%
TolueneAnhydrous>99.8%
Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 3-amino-1-benzyl-1H-indazole.

Causality and Optimization
  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step and prevent catalyst decomposition.[9][14]

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.

Data Presentation: Representative Yields

Coupling ReactionCoupling Partner ExampleProduct TypeTypical Yield Range
Suzuki-MiyauraPhenylboronic acid3-Phenyl-1-benzyl-1H-indazole75-95%
SonogashiraPhenylacetylene3-(Phenylethynyl)-1-benzyl-1H-indazole70-90%
Buchwald-HartwigMorpholine4-(1-Benzyl-1H-indazol-3-yl)morpholine65-85%

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep1 Weigh Reagents: This compound, Coupling Partner, Base Prep2 Add to Flame-Dried Schlenk Flask Prep1->Prep2 Prep3 Establish Inert Atmosphere (Ar/N2) Prep2->Prep3 React1 Add Catalyst and Ligand Prep3->React1 React2 Add Anhydrous/ Degassed Solvent React1->React2 React3 Heat and Stir (Monitor by TLC/LC-MS) React2->React3 Workup1 Cool to RT and Quench React3->Workup1 Workup2 Extraction Workup1->Workup2 Workup3 Dry and Concentrate Workup2->Workup3 Purify Column Chromatography Workup3->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and versatile methods for the functionalization of the indazole C3 position. By understanding the underlying principles and carefully optimizing reaction conditions, researchers can efficiently generate libraries of novel indazole derivatives for screening in drug discovery programs. The protocols provided herein serve as a solid foundation for further exploration and innovation in the field of medicinal chemistry.

References

scale-up synthesis of 1-Benzyl-3-bromo-1H-indazole for pharmaceutical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 1-Benzyl-3-bromo-1H-indazole

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical research and development. The narrative moves beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and analytical controls necessary for transitioning from laboratory-scale synthesis to pilot-plant production. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into ensuring a robust, safe, and reproducible manufacturing process.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] this compound (CAS No: 29985-03-3) serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4] Its utility lies in the strategic placement of the benzyl group, which can influence solubility and pharmacokinetic properties, and the bromo group at the 3-position, which provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[5][6]

Successfully scaling the synthesis of this intermediate is a critical step in the drug development pipeline. The transition from a laboratory flask to a multi-liter reactor is not a linear process; it introduces significant challenges related to heat transfer, mass transfer, and safety that must be proactively managed.[7][8] This guide outlines a validated protocol and discusses the underlying scientific principles for a successful scale-up.

Synthetic Strategy and Process Rationale

The selected synthetic route involves the N-alkylation of 3-bromo-1H-indazole with benzyl bromide. This method is chosen for its high efficiency, atom economy, and the relatively straightforward nature of the reaction, making it amenable to large-scale production.

Reaction Scheme:

Causality behind Experimental Choices:

  • Choice of Base: Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base suitable for deprotonating the indazole nitrogen.[3][9] Its use ensures rapid and complete formation of the indazole anion, driving the reaction to completion. On a large scale, handling solid t-BuOK requires careful control to manage its reactivity and hygroscopicity. An alternative, potassium hydroxide (KOH) in a solvent like DMSO, is also effective and may present fewer handling challenges at scale.[10]

  • Solvent Selection: Toluene is specified in patent literature as a suitable solvent.[3][9] It has a favorable boiling point for managing reaction temperature and is relatively easy to remove post-reaction. For scale-up, the choice of solvent must also consider factors like toxicity, environmental impact, and cost.

  • Temperature Control: The reaction is exothermic. What might be a minor temperature increase in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor if not properly managed.[11][12] Therefore, controlling the rate of addition of reagents and employing a reactor with efficient cooling are paramount safety and quality considerations.

Process Safety and Hazard Analysis

Scaling up chemical production necessitates a rigorous approach to safety.[13][14] A thorough Process Hazard Analysis (PHA) should be conducted before any scale-up operation.[11]

Key Hazards:

  • Thermal Runaway: The alkylation reaction is exothermic. Inadequate heat removal can lead to a rapid increase in temperature and pressure.[8][12] Reaction calorimetry should be performed at the lab scale to determine the heat of reaction and design appropriate cooling capacity for the pilot plant reactor.

  • Chemical Hazards:

    • Benzyl Bromide: A lachrymator and corrosive agent. It is toxic and requires handling in a well-ventilated area with appropriate personal protective equipment (PPE).[15]

    • Potassium tert-Butoxide: A corrosive and flammable solid that reacts violently with water.

    • Toluene: A flammable liquid with potential reproductive toxicity.

  • Material Handling: Handling large quantities of flammable and corrosive materials increases the risk of spills and exposure.[12][16] All personnel must be trained on proper handling procedures and emergency response.

All operations should be conducted in accordance with Good Manufacturing Practices (GMP) to ensure product quality and safety.[17][18][19][20]

Scale-Up Synthesis Workflow

The following diagram illustrates the key stages in the scaled-up production of this compound.

Scale_Up_Workflow Figure 1: Manufacturing Workflow for this compound cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_final 4. Final Product Handling QC_Raw Raw Material QC (3-bromo-1H-indazole, Benzyl Bromide, t-BuOK) Reactor_Prep Reactor Preparation (Clean, Dry, Inert Atmosphere) QC_Raw->Reactor_Prep Charge_Reactants Charge Reactor (Indazole, Toluene) Reactor_Prep->Charge_Reactants Base_Addition Controlled Addition of Base (t-BuOK solution/solid) Charge_Reactants->Base_Addition BnBr_Addition Slow Addition of Benzyl Bromide (Monitor Temp < 25°C) Base_Addition->BnBr_Addition Exothermic Step! Reaction_Monitoring Reaction Monitoring (TLC / HPLC) BnBr_Addition->Reaction_Monitoring Quench Reaction Quench (Water Addition) Reaction_Monitoring->Quench Upon Completion Phase_Split Phase Separation Quench->Phase_Split Wash Organic Layer Wash Phase_Split->Wash Solvent_Removal Solvent Removal (Vacuum Distillation) Wash->Solvent_Removal Purify Purification (Recrystallization) Solvent_Removal->Purify Drying Product Drying (Vacuum Oven) Purify->Drying Final_QC Final Product QC (HPLC, NMR, MS) Drying->Final_QC Packaging Packaging & Labeling Final_QC->Packaging Release

Caption: Figure 1: Manufacturing Workflow for this compound.

Detailed Experimental Protocols

Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a suitable facility with appropriate engineering controls and personal protective equipment.

Equipment and Materials
  • Jacketed glass reactor (e.g., 50 L) with overhead mechanical stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

  • Vacuum pump and vacuum oven for drying.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., butyl rubber).

Protocol for Pilot Scale (1 kg Target)
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
3-bromo-1H-indazole10.0 g (50.7 mmol)1.00 kg (5.07 mol)Direct linear scale-up.
Potassium t-butoxide5.98 g (53.3 mmol)0.598 kg (5.33 mol)Maintain 1.05 molar equivalents.
Benzyl bromide9.55 g (55.8 mmol)0.955 kg (5.58 mol)Maintain 1.1 molar equivalents.
Toluene50 mL5.0 LMaintain concentration; adjust for heat transfer.
Stirring MethodMagnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing in larger volumes.[7]
Addition Time (BnBr)~10 minutes1-2 hoursCritical for controlling exotherm at scale.[12]
Reaction Time2-4 hours4-6 hoursMay increase due to mass transfer limitations.
Expected Yield12-13 g (83-90%)1.2-1.3 kg (83-90%)Yield should remain consistent if process is robust.
Purity (HPLC)>98%>98%Quality attribute must be maintained.

Procedure:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with 3-bromo-1H-indazole (1.00 kg) and toluene (5.0 L). Begin agitation with the overhead stirrer.

  • Base Addition: At room temperature, add potassium t-butoxide (0.598 kg) portion-wise over approximately 30-45 minutes. A slight exotherm may be observed.

  • Benzyl Bromide Addition: Cool the reactor contents to 15-20°C using the jacket cooling system. Begin the slow, dropwise addition of benzyl bromide (0.955 kg) via an addition pump. Crucially, monitor the internal temperature closely. Maintain the temperature below 25°C throughout the addition. The total addition time should be 1-2 hours.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by taking small aliquots for analysis (e.g., TLC or HPLC) every hour until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding 10 L of water. An exotherm will occur; ensure the cooling system is active.

    • Stir the biphasic mixture for 15 minutes, then stop the agitator and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 5 L of brine (saturated NaCl solution).

  • Isolation:

    • Transfer the organic layer to a suitable vessel for solvent removal.

    • Concentrate the toluene solution under reduced pressure to obtain the crude product as an oil or solid.

  • Purification:

    • Add a suitable solvent for recrystallization (e.g., ethanol or isopropanol) to the crude product and heat until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

    • Collect the purified solid by filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Quality Control: Analyze the final product for identity, purity (HPLC, >98%), and residual solvents to ensure it meets specifications.

Analytical Characterization

Consistent quality control is essential in pharmaceutical manufacturing.[19] The following analytical techniques should be used to characterize the final product:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities. A reverse-phase method is typically suitable.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The scale-up synthesis of this compound is a manageable process when key chemical and engineering principles are respected. The provided protocol, grounded in established chemical literature and best practices for process safety, offers a robust framework for producing this valuable intermediate at a kilogram scale. The ultimate success of any scale-up campaign depends on a thorough understanding of the reaction, meticulous attention to safety, and rigorous analytical control.[11][23] By implementing these principles, researchers and drug development professionals can ensure a consistent and reliable supply of high-quality material for advancing pharmaceutical research.

References

derivatization of 1-Benzyl-3-bromo-1H-indazole at the C3 position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization at the C3 position is a critical strategy for modulating the biological activity and pharmacokinetic properties of these compounds. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the derivatization of 1-Benzyl-3-bromo-1H-indazole. We present detailed protocols and technical insights for three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and summarizes key reaction parameters to empower the synthesis of diverse C3-functionalized indazole libraries.

Introduction: The Strategic Importance of C3-Functionalized Indazoles

Indazole derivatives are a prominent class of N-heterocyclic compounds exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole ring system is a pivotal aspect of drug discovery, enabling fine-tuning of a molecule's interaction with biological targets. The C3 position, in particular, is a key vector for structural modification.

The starting material, this compound, serves as a versatile and stable precursor for these transformations. The benzyl group at the N1 position provides protection against unwanted side reactions, while the bromo group at the C3 position acts as an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions.[1][3] These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, offering a robust platform for generating extensive libraries of novel indazole analogues for structure-activity relationship (SAR) studies.[3][4]

This guide details field-proven protocols for the three most impactful cross-coupling strategies for derivatizing this key intermediate.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][5][6]

Reaction Principle

The reaction couples the this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and concludes with reductive elimination to yield the C3-arylated or C3-alkenylated indazole and regenerate the catalyst.[3][5]

Experimental Protocol: Synthesis of 1-Benzyl-3-(aryl)-1H-indazole

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption [label="Workflow for Suzuki-Miyaura Coupling", fontsize=12, fontname="Helvetica-Bold"];

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])[2]

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (3 mol%), and the base (2.5 equiv.).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Add the degassed solvent via syringe. Place the reaction vessel in a preheated oil bath at the desired temperature (typically 90-100 °C).

  • Monitoring: Stir the mixture vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-Benzyl-3-(aryl)-1H-indazole.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (if applicable)Base (equiv.)SolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (3-5)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O100-14075-95[8][9]
Pd(dppf)Cl₂ (2-3)-K₂CO₃ (2.0)DME8080-98[2]
Pd(OAc)₂ (2)JohnPhos (4)K₂CO₃ (3.0)DMF120 (MW)70-90[6]

Palladium-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the C3 position of the indazole to a terminal alkyne.[10] This reaction is invaluable for introducing a linear, rigid alkyne linker, a common feature in pharmacologically active molecules.[11][12]

Reaction Principle

This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base (which also often serves as the solvent).[10][11] The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][12]

Experimental Protocol: Synthesis of 1-Benzyl-3-(alkynyl)-1H-indazole

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption [label="Workflow for Sonogashira Coupling", fontsize=12, fontname="Helvetica-Bold"];

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])[13]

  • Copper(I) iodide (CuI)

  • Amine base/solvent (e.g., Triethylamine (Et₃N), often mixed with DMF or THF)[11]

Procedure:

  • Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., a 2:1 mixture of DMF and Et₃N) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv.).[11]

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) as needed.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-12 hours.[13]

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[11]

Data Summary: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (excess)DMF/Et₃N25-7080-95[13]
Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃N (excess)THF6075-90[14]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[7][15][16] This reaction is fundamental in pharmaceutical synthesis, as the aryl-amine linkage is a ubiquitous structural motif.

Reaction Principle

The reaction involves the palladium-catalyzed coupling of this compound with an amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[7] The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The amine then coordinates to the palladium, and the base facilitates its deprotonation to form a palladium-amido complex. The final C-N bond is formed via reductive elimination, liberating the C3-aminated indazole product.[15][16]

Experimental Protocol: Synthesis of 1-Benzyl-3-(amino)-1H-indazole

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption [label="Workflow for Buchwald-Hartwig Amination", fontsize=12, fontname="Helvetica-Bold"];

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])[7]

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)[7]

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))[17]

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)[7]

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the palladium pre-catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equiv.).[7]

  • Inerting: If not in a glovebox, seal the tube and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.[7]

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water, then dilute with ethyl acetate.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired C3-aminated product.[7]

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10075-95[7]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10070-90[7]
(SIPr)Pd(allyl)Cl (3)-LHMDS (1.2)THF2265-99[17]

Characterization of C3-Derivatized Indazoles

The successful synthesis and purity of the final products must be confirmed through standard analytical techniques. This self-validating step is critical for ensuring the reliability of subsequent biological screening data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compounds.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the product.[18]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the final compounds.[18]

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries centered on the medicinally important indazole scaffold. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide reliable and high-yielding pathways to C-C and C-N linked derivatives. The protocols and data presented in this guide offer a robust starting point for researchers to explore the chemical space around the indazole core, accelerating the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Welcome to the technical support hub for the synthesis of 1-Benzyl-3-bromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental challenges, offering troubleshooting advice and in-depth answers to frequently asked questions to enhance your synthetic outcomes.

Introduction: Navigating the Synthesis

The synthesis of this compound typically follows a two-step sequence: the bromination of an indazole core followed by N-alkylation, or the reverse, N-alkylation followed by bromination. Each pathway presents unique challenges, primarily concerning regioselectivity and yield. The indazole nucleus is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, often resulting in isomeric mixtures that are challenging to separate.[1][2] This guide will address the critical parameters to control for a successful and high-yielding synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary issue is a low yield of the desired this compound. What are the most likely causes?

A1: Low yields can stem from several factors throughout the synthetic sequence. The most common culprits are:

  • Poor Regioselectivity during Benzylation: The formation of the undesired 2-benzyl-3-bromo-1H-indazole isomer is a frequent cause of reduced yield for the target N1 isomer.[3][4][5] The ratio of N1 to N2 products is highly dependent on reaction conditions.[1][2]

  • Suboptimal Bromination Conditions: Inefficient bromination of 1-benzyl-1H-indazole can lead to incomplete conversion or the formation of over-brominated side products, such as di- or tri-brominated indazoles.[6]

  • Decomposition of Starting Materials or Products: Indazole derivatives can be sensitive to harsh reaction conditions, including strong acids, bases, or high temperatures, leading to degradation.

  • Inefficient Purification: Loss of product during column chromatography or recrystallization can significantly impact the final isolated yield. The polarity of the N1 and N2 isomers can be very similar, making separation difficult.

Q2: I'm struggling with the regioselectivity of the N-benzylation step. How can I favor the formation of the N1-benzyl isomer?

A2: Controlling the N1 versus N2 selectivity is arguably the most critical aspect of this synthesis. The N1-substituted product is generally the thermodynamically more stable isomer.[1] Here are key strategies to enhance N1 selectivity:

  • Choice of Base and Solvent: This is a crucial factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[3][4][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering the approach of the benzyl halide at that position.[2]

  • Steric Hindrance: While not directly applicable to the parent 3-bromo-indazole, it's a key principle. Bulky substituents at the C3 position generally favor N1 alkylation due to steric hindrance around the N2 position.[1]

  • Reaction Temperature: Running the reaction at a controlled, often lower, temperature can sometimes favor the kinetic product, but for N1 selectivity, allowing the reaction to reach thermodynamic equilibrium can be beneficial.

Below is a workflow to guide your optimization of the N-benzylation step.

N-Benzylation Troubleshooting Workflow Troubleshooting N-Benzylation Regioselectivity start Low N1:N2 Ratio check_base_solvent Analyze Base/Solvent System start->check_base_solvent na_thf Using NaH in THF? check_base_solvent->na_thf Is it optimal? implement_na_thf Switch to NaH in THF na_thf->implement_na_thf No check_temp Review Reaction Temperature na_thf->check_temp Yes implement_na_thf->check_temp adjust_temp Optimize Temperature (e.g., 0°C to RT) check_temp->adjust_temp Not optimized check_reagents Verify Reagent Purity check_temp->check_reagents Optimized adjust_temp->check_reagents purify_reagents Purify 3-bromoindazole and Benzyl Bromide check_reagents->purify_reagents Purity uncertain success Improved N1 Selectivity check_reagents->success Purity confirmed purify_reagents->success

Figure 1: Troubleshooting workflow for N-benzylation regioselectivity.
Q3: What is the best synthetic strategy: brominate then benzylate, or benzylate then brominate?

A3: Both routes are viable, and the optimal choice can depend on the specific substitution pattern and scale of the reaction.

  • Route A: Bromination of Indazole, then Benzylation of 3-bromo-1H-indazole.

    • Pros: 3-bromo-1H-indazole is a common starting material.[7][8]

    • Cons: The main challenge is controlling the regioselectivity of the subsequent benzylation step, as discussed in Q2.

  • Route B: Benzylation of Indazole, then Bromination of 1-benzyl-1H-indazole.

    • Pros: Can sometimes offer better overall yields if the initial benzylation of unsubstituted indazole provides a more easily separable mixture of N1 and N2 isomers. The subsequent bromination at the C3 position is generally highly regioselective for the N1-benzyl isomer.

    • Cons: Requires an additional separation step for the N-benzylindazole isomers before bromination.

The reaction pathway is visualized below.

Synthetic Pathways cluster_0 Route A cluster_1 Route B Indazole_A Indazole Bromoindazole 3-Bromo-1H-indazole Indazole_A->Bromoindazole Bromination Product_A This compound Bromoindazole->Product_A Benzylation Indazole_B Indazole Benzylindazole 1-Benzyl-1H-indazole Indazole_B->Benzylindazole Benzylation Product_B This compound Benzylindazole->Product_B Bromination

Figure 2: Comparative synthetic routes to this compound.
Q4: I am performing the bromination on 1-benzyl-1H-indazole and observing multiple products. How can I improve the selectivity for C3-monobromination?

A4: The C3 position of the 1-benzyl-1H-indazole ring is the most nucleophilic and therefore the most reactive towards electrophilic bromination.[6] However, over-bromination can occur, especially on the benzene ring of the indazole core at the C5 and C7 positions.[6] To favor mono-bromination at C3:

  • Control Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents. Common brominating agents include N-Bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH).[9][10]

  • Reaction Temperature: Perform the reaction at a controlled, often low, temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Choice of Solvent: Solvents like acetonitrile, chloroform, or even ethanol can be effective.[9][10] The choice can influence the reaction rate and selectivity. Recent literature has shown that ultrasound-assisted bromination using DBDMH in ethanol can be highly efficient and rapid.[9][11]

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild, selective, and easy to handle.
Equivalents 1.0 - 1.1 eq.Minimizes over-bromination.
Solvent Acetonitrile or DichloromethaneAprotic solvents that are generally inert.
Temperature 0 °C to Room TemperatureControls reaction rate and reduces side products.
Experimental Protocols
Protocol 1: Synthesis of this compound (via Route A)

This protocol is adapted from established procedures for the N-alkylation of indazoles.[3][4][7]

Step 1: Benzylation of 3-bromo-1H-indazole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3-bromo-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and afford the pure this compound.

References

Technical Support Center: Purification of Crude 1-Benzyl-3-bromo-1H-indazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Benzyl-3-bromo-1H-indazole. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and troubleshooting the purification of this important synthetic intermediate. The guidance herein is based on established principles of chromatography and practical experience with N-heterocyclic compounds.

Introduction: The Challenge of Purifying this compound

The synthesis of this compound typically involves the N-alkylation of 3-bromo-1H-indazole with benzyl bromide or a related benzylating agent. While seemingly straightforward, this reaction can present several purification challenges that necessitate a robust column chromatography strategy. The primary issues stem from the formation of regioisomers and the presence of unreacted starting materials and side products with similar polarities to the desired product.

A critical challenge in the synthesis of N-substituted indazoles is the potential for alkylation at either the N1 or N2 position of the indazole ring, leading to a mixture of 1-benzyl and 2-benzyl isomers.[1][2] The separation of these isomers is often essential and can typically be achieved using silica gel column chromatography due to subtle differences in their polarity.[2]

This guide will provide a systematic approach to developing a purification protocol, troubleshooting common issues, and understanding the underlying chemical principles to ensure you obtain high-purity this compound.

Troubleshooting Guide

Encountering issues during column chromatography is common. This section provides a logical, step-by-step approach to diagnosing and resolving the most frequent problems.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the purification of this compound.

troubleshooting_flowchart start Start: Crude Product Mixture tlc_analysis Perform TLC Analysis (e.g., 9:1 Hexane:Ethyl Acetate) start->tlc_analysis good_separation Good Separation on TLC? (ΔRf > 0.1) tlc_analysis->good_separation streaking_tailing Streaking or Tailing of Spots on TLC/Column tlc_analysis->streaking_tailing run_column Proceed with Column Chromatography good_separation->run_column Yes no_separation Poor or No Separation on TLC good_separation->no_separation No product_not_eluting Product Not Eluting from Column run_column->product_not_eluting product_with_impurities Product Co-elutes with Impurities run_column->product_with_impurities success Pure this compound run_column->success Successful Separation adjust_solvent Adjust Solvent System Polarity (Try different ratios of Hexane:EtOAc or add a more polar/non-polar solvent) no_separation->adjust_solvent adjust_solvent->tlc_analysis increase_polarity Increase Eluent Polarity (Gradient or step-gradient elution) product_not_eluting->increase_polarity increase_polarity->run_column fine_tune_gradient Fine-tune Solvent Gradient (Shallow gradient around the elution point of the product) product_with_impurities->fine_tune_gradient fine_tune_gradient->run_column check_concentration Check Sample Concentration (Overloading can cause tailing) streaking_tailing->check_concentration check_stability Assess Compound Stability on Silica (Perform a 2D TLC) check_concentration->check_stability deactivated_silica Consider Deactivated Silica Gel (e.g., with triethylamine) check_stability->deactivated_silica deactivated_silica->tlc_analysis

Caption: Troubleshooting workflow for column chromatography purification.

Common Problems and Solutions in Q&A Format

Question: My TLC shows multiple spots that are very close together. How can I improve the separation?

Answer: This is a common issue, likely due to the presence of the N2-isomer (2-benzyl-3-bromo-1H-indazole) and possibly unreacted 3-bromo-1H-indazole or benzyl bromide.

  • Rationale: The polarity of these compounds can be very similar, leading to small differences in Rf values.

  • Solution:

    • Solvent System Optimization: Systematically vary the polarity of your eluent. Start with a non-polar system like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, as this often provides the best separation.

    • Alternative Solvents: If hexane/ethyl acetate is not effective, consider other solvent systems. For instance, a mixture of dichloromethane and hexane can sometimes provide different selectivity.

Question: The product is not coming off the column, even with a high concentration of ethyl acetate.

Answer: This suggests that your compound is either very polar or is strongly interacting with the acidic silica gel.

  • Rationale: The nitrogen atoms in the indazole ring can interact with the acidic silanol groups on the silica surface, leading to strong adsorption.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar solvent system, such as dichloromethane/methanol. A gradient elution is often more effective than an isocratic (constant solvent composition) elution in this scenario.

    • Check for Degradation: It is possible the compound has degraded on the column. To test for this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction, dry the plate, and then run it again in a direction 90 degrees to the first run. If new spots appear, your compound may be unstable on silica.

Question: My purified fractions are still contaminated with an impurity that has a very similar Rf value.

Answer: This is a classic challenge of co-elution.

  • Rationale: The impurity, likely the N2-isomer, has a polarity that is too close to your target compound for complete separation under the current conditions.

  • Solution:

    • Shallow Gradient: Employ a very shallow gradient around the elution point of your compound. For example, if your product starts to elute at 10% ethyl acetate in hexane, run a gradient from 5% to 15% ethyl acetate over several column volumes.

    • Column Loading: Reduce the amount of crude material loaded onto the column. Overloading is a common cause of poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 (w/w) for difficult separations.

    • Alternative Stationary Phase: If the co-elution persists, consider using a different stationary phase, such as alumina (neutral or basic), which can offer different selectivity.

Question: I observe streaking or tailing of my compound's spot on the TLC plate and during column elution.

Answer: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.

  • Rationale: The basic nitrogen atoms of the indazole can interact strongly with the acidic silanol groups of the silica gel.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Lower Sample Concentration: Tailing can also be caused by overloading the column. Try loading a smaller amount of your crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most likely identity of the major impurities in my crude this compound?

A1: The most common impurities are typically:

  • 2-Benzyl-3-bromo-1H-indazole (the N2-isomer): Often the major byproduct, with a polarity very similar to the desired N1-isomer.

  • Unreacted 3-bromo-1H-indazole: The starting material for the benzylation reaction.

  • Unreacted Benzyl Bromide: The alkylating agent.

  • Benzyl Alcohol and Benzaldehyde: Can be present as impurities in the benzyl bromide starting material or formed during the reaction.[3]

Q2: What is a good starting solvent system for the TLC analysis and column chromatography?

A2: A mixture of hexane and ethyl acetate is a standard and effective choice for many N-heterocyclic compounds. A good starting point for TLC analysis is a 9:1 (v/v) mixture of hexane:ethyl acetate. Based on the Rf value of your product in this system, you can adjust the polarity for the column. An optimal Rf for column chromatography is generally in the range of 0.2-0.3.

Q3: How can I be sure which of my separated products is the N1-isomer and which is the N2-isomer?

A3: The definitive method for isomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can distinguish between the N1 and N2 isomers. For the N2-isomer, a correlation is typically observed between the benzylic protons (-CH2-) and the C3 carbon of the indazole ring. This correlation is absent for the N1-isomer.[4]

Q4: Is this compound stable on silica gel?

A4: While many N-benzyl indazoles are stable, some can be sensitive to acidic conditions. Silica gel is slightly acidic and can potentially cause degradation or rearrangement of sensitive compounds. If you suspect instability (e.g., from a 2D TLC analysis showing new spots), you can use deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like neutral alumina.

Experimental Protocol: Purification of this compound

This protocol provides a general and robust method for the purification of this compound by flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a 9:1 (v/v) hexane:ethyl acetate eluent.

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system ratio until the desired product spot has an Rf value of approximately 0.2-0.3. This will be your starting eluent for the column.

  • Column Packing (Slurry Method):

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin the elution.

    • Collect fractions in separate test tubes.

    • Monitor the elution by periodically taking a small aliquot from the collected fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS).

Data Summary Table

The following table provides a guideline for the expected chromatographic parameters. These values are illustrative and may require optimization based on the specific impurities in your crude mixture.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Eluent System Hexane/Ethyl Acetate (Gradient)Provides good separation for moderately polar compounds.
Initial Eluent 95:5 to 90:10 (Hexane:Ethyl Acetate)A good starting point based on the expected polarity.
Gradient Profile Gradual increase in Ethyl Acetate concentrationTo elute compounds of increasing polarity.
Silica:Crude Ratio 50:1 to 100:1 (w/w)Higher ratio for difficult separations.
TLC Rf of Product 0.2 - 0.3Optimal range for good separation on a column.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with a systematic and informed approach. By understanding the potential for isomer formation and carefully optimizing the chromatographic conditions, researchers can consistently obtain this valuable intermediate in high purity. This guide provides the foundational knowledge and practical steps to navigate the common challenges associated with this purification, empowering you to achieve your synthetic goals with confidence.

References

Technical Support Center: Side Reactions in the Benzylation of 3-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the benzylation of 3-bromo-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, troubleshoot side reactions, and provide answers to frequently asked questions encountered during this specific alkylation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the benzylation of 3-bromo-1H-indazole, providing explanations and actionable solutions.

Q1: Why am I getting a mixture of N1- and N2-benzyl-3-bromo-1H-indazole isomers?

This is the most common challenge in the alkylation of indazoles. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2][3]

Underlying Causes:

  • Tautomerism: 3-Bromo-1H-indazole exists in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][4][5][6]

  • Kinetic vs. Thermodynamic Control: The reaction can be directed towards the N1 or N2 position by carefully selecting conditions that favor either kinetic or thermodynamic control.[1]

    • Thermodynamic Control: Conditions that allow for equilibration tend to favor the more stable N1-benzylated product.[1][4]

    • Kinetic Control: Conditions that favor a rapid, irreversible reaction can lead to a higher proportion of the N2-benzylated product.[1]

Solutions:

StrategyReagents and ConditionsExpected Outcome
Selective N1-Benzylation (Thermodynamic Control) Base: Sodium hydride (NaH) Solvent: Anhydrous Tetrahydrofuran (THF) Temperature: 0 °C to room temperature or gentle heating (e.g., 50 °C)[1][2][4][6]High selectivity for the N1-isomer (>99:1 in some cases for similar substrates).[2][4][6] The sodium cation is thought to chelate with the N2 nitrogen, directing the benzyl group to the N1 position.[7]
Selective N1-Benzylation (Alternative) Base: Cesium carbonate (Cs₂CO₃) Solvent: N,N-Dimethylformamide (DMF) Temperature: 90 °C[1]Excellent N1-selectivity has been reported for similar substrates.[1]
Mixed Isomers (often with weaker bases) Base: Potassium carbonate (K₂CO₃) Solvent: N,N-Dimethylformamide (DMF)[1]Often results in a mixture of N1 and N2 isomers that will require chromatographic separation.[1][8]
Selective N2-Benzylation (Kinetic Control) Method: Mitsunobu Reaction Reagents: Benzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.[1][5]The Mitsunobu reaction often shows a strong preference for the formation of the N2-regioisomer.[1][4][5][9] For a similar system, an N1:N2 ratio of 1:2.5 was observed.[4][6][9]
Selective N2-Benzylation (Catalytic) Method: Triflic Acid (TfOH) Catalyzed Alkylation Reagents: A diazo compound (e.g., phenyldiazomethane) and a catalytic amount of TfOH in an anhydrous solvent like dichloromethane (DCM).[1][10]This metal-free method can provide excellent yields and high N2-regioselectivity (up to 100:0 N2/N1).[1][10]
Q2: I'm observing the formation of a dibenzylated product. How can I prevent this?

Dibenzylation, leading to a quaternary indazolium salt, is a less common but possible side reaction, especially if the reaction conditions are too harsh or if an excess of the benzylating agent is used.

Underlying Causes:

  • Excess Benzyl Bromide: Using a significant excess of benzyl bromide can lead to the alkylation of the already benzylated indazole product.

  • High Temperatures and Long Reaction Times: Forcing the reaction to completion with excessive heat or for prolonged periods can promote over-alkylation.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide.

  • Monitor the Reaction: Keep a close watch on the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quench the reaction as soon as the starting material is consumed.

  • Moderate Reaction Conditions: Avoid excessively high temperatures. For many N1-selective protocols, room temperature or gentle heating to 50°C is sufficient.[1][4][6]

Q3: My reaction is sluggish, and the yield is low. What can I do to improve it?

Low conversion can be frustrating. Several factors can contribute to an incomplete reaction.

Underlying Causes:

  • Insufficiently Strong Base: The pKa of the N-H proton of indazole is approximately 14. A base that is not strong enough to fully deprotonate the indazole will result in a slow or incomplete reaction.

  • Poor Quality Reagents or Solvents: Moisture in the solvent or reagents can quench the base (especially NaH) and the indazole anion.

  • Steric Hindrance: While benzyl bromide is relatively reactive, bulky substituents on the indazole ring could potentially slow down the reaction.

Solutions:

  • Choice of Base: For N1-benzylation, NaH is a strong base that effectively deprotonates the indazole.[2][4][6] For reactions using weaker bases like K₂CO₃, increasing the temperature may be necessary.

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, particularly when working with NaH.[1]

  • Increase Temperature: If the reaction is slow at room temperature, gradually increasing the heat to 50-60°C can improve the reaction rate.[1][4][6] Always monitor for the formation of side products at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the N1- and N2-benzyl isomers?

Unequivocal characterization is crucial. The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning the regiochemistry.

    • For the N1-isomer , a correlation is typically observed between the benzylic protons (-CH₂-) and the C7a carbon of the indazole ring.

    • For the N2-isomer , a correlation is expected between the benzylic protons and the C3 carbon of the indazole ring.[6]

  • NOE (Nuclear Overhauser Effect): NOE experiments can also be used to distinguish between the isomers by observing through-space interactions between the benzylic protons and the protons on the indazole ring.

Q2: What is the role of the solvent in determining the regioselectivity?

The solvent plays a critical role in influencing the N1/N2 ratio.

  • Non-polar, aprotic solvents (e.g., THF, Dioxane): When used with strong bases like NaH, these solvents favor N1-alkylation. This is often attributed to the formation of a chelated intermediate with the cation.[11]

  • Polar, aprotic solvents (e.g., DMF): These solvents can lead to mixtures of N1 and N2 isomers, particularly with weaker bases like K₂CO₃.[1][8] They effectively solvate the cation, leading to a "freer" indazole anion, which can be attacked at both nitrogen atoms.

Q3: Are there any other methods for the benzylation of 3-bromo-1H-indazole?

Yes, a few other methods can be considered:

  • Phase-Transfer Catalysis (PTC): This technique can be an effective and environmentally friendly method for N-alkylation.[12][13] It typically involves a biphasic system (e.g., an organic solvent and an aqueous solution of a base like NaOH) with a phase-transfer catalyst (e.g., a quaternary ammonium salt). This method can often be performed under milder conditions and can sometimes offer different selectivity compared to traditional methods.[14]

Experimental Protocols

Protocol 1: Selective N1-Benzylation

This protocol is optimized for high N1-regioselectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Deprotonation: Add 3-bromo-1H-indazole (1.0 equiv.) to the solvent. Cool the mixture to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add benzyl bromide (1.05-1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-benzylated indazole.

Protocol 2: N2-Selective Benzylation (Mitsunobu Reaction)

This protocol is designed to favor the N2-isomer.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-bromo-1H-indazole (1.0 equiv.), benzyl alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]

Visualizations

G cluster_0 Reaction Conditions cluster_1 Desired Product cluster_2 Side Products Base/Solvent Base/Solvent N1-benzyl-3-bromo-1H-indazole Nthis compound Base/Solvent->Nthis compound Thermodynamic Control (e.g., NaH/THF) N2-benzyl-3-bromo-1H-indazole N2-benzyl-3-bromo-1H-indazole Base/Solvent->N2-benzyl-3-bromo-1H-indazole Kinetic Control Temperature Temperature Temperature->Nthis compound Moderate Temp Dibenzylated Indazolium Salt Dibenzylated Indazolium Salt Temperature->Dibenzylated Indazolium Salt High Temp Reagent Stoichiometry Reagent Stoichiometry Reagent Stoichiometry->Dibenzylated Indazolium Salt Excess Benzyl Bromide 3-Bromo-1H-Indazole 3-Bromo-1H-Indazole 3-Bromo-1H-Indazole->Base/Solvent Deprotonation

Caption: Factors influencing the outcome of the benzylation of 3-bromo-1H-indazole.

G cluster_conditions Modify Reaction Conditions cluster_outcomes Expected Outcome start Mixture of N1/N2 Isomers thermo_control Thermodynamic Control (NaH in THF) start->thermo_control For N1-selectivity kinetic_control Kinetic Control (Mitsunobu Reaction) start->kinetic_control For N2-selectivity n1_product Predominantly N1-Isomer thermo_control->n1_product n2_product Predominantly N2-Isomer kinetic_control->n2_product

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-3-bromo-1H-indazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize 1-Benzyl-3-bromo-1H-indazole. This valuable building block is crucial in medicinal chemistry, but its synthesis can be challenging, primarily due to issues with regioselectivity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve high yield and purity in your reactions.

Reaction Overview: The Challenge of Regioselectivity

The synthesis of this compound is typically achieved by the N-alkylation of 3-bromo-1H-indazole with a benzyl halide. The core challenge arises because the indazole anion, formed upon deprotonation, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers which are often difficult to separate.

The desired product, the 1-benzyl isomer (N1), is generally the thermodynamically more stable product.[1] However, reaction conditions can heavily influence the kinetic versus thermodynamic pathways, dictating the final product ratio.

Troubleshooting_Workflow Start Problem Encountered During Synthesis LowYield Low Yield or Incomplete Conversion Start->LowYield IsomerMix Significant N2-Isomer Formation (>10%) Start->IsomerMix Impurity Unknown Impurities by TLC/LCMS Start->Impurity CheckBase Q: Is your base (NaH) fresh? A: Old NaH has reduced activity. Use a fresh bottle or wash mineral oil off properly. LowYield->CheckBase Reagent Quality CheckSolvent Q: Is your solvent (THF) anhydrous? A: Water quenches NaH. Use freshly distilled or commercially available anhydrous solvent. LowYield->CheckSolvent Reaction Conditions CheckTemp Q: Did you allow the reaction to warm? A: After adding benzyl bromide at 0°C, allow the reaction to warm to RT and stir for several hours. LowYield->CheckTemp Reaction Progress WrongBaseSolvent Q: What base/solvent did you use? A: Switch to NaH in THF. This combination is proven to maximize N1 selectivity. IsomerMix->WrongBaseSolvent StartingMaterial Check purity of 3-bromo-1H-indazole. Impurity->StartingMaterial SideReaction Consider side reactions. Was the temperature too high? Was excess benzyl bromide used? Impurity->SideReaction IsomerSeparation Solution: Isomers are separable by column chromatography, but prevention is better. Optimize conditions first. WrongBaseSolvent->IsomerSeparation

References

common impurities in 1-Benzyl-3-bromo-1H-indazole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-3-bromo-1H-indazole

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges related to impurities and offer robust, field-tested solutions to ensure the highest quality of your material. Our approach is grounded in mechanistic principles to not only provide solutions but also to empower you with a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis of this compound. What are the most common impurities I should be looking for?

A1: In a typical synthesis involving the N-alkylation of 3-bromo-1H-indazole with a benzyl halide, you should anticipate four primary types of impurities:

  • Unreacted Starting Materials: This includes residual 3-bromo-1H-indazole and the benzylating agent (e.g., benzyl bromide). Their presence is often due to incomplete reaction kinetics or non-stoichiometric addition of reagents.

  • Regioisomeric Impurity: The most challenging impurity is often the 2-Benzyl-3-bromo-1H-indazole. During the alkylation of the indazole ring, the benzyl group can attach to either the N1 or N2 position. The N1-isomer is generally the thermodynamically favored product, but the formation of the N2-isomer is a common side reaction.

  • Poly-benzylated Products: Although less common under controlled conditions, over-alkylation can lead to the formation of quaternary indazolium salts, which are highly polar byproducts.

  • Process-Related Impurities: These can include residual base (e.g., potassium carbonate, sodium hydride) and solvents used during the reaction and workup.

Q2: My preliminary analysis (TLC/LCMS) shows a second major spot/peak close to my desired product. I suspect it's the N2-regioisomer. How can I confirm this?

A2: Your suspicion is well-founded, as the N1 and N2 regioisomers often have very similar polarities. Confirmation requires spectroscopic analysis, primarily ¹H NMR spectroscopy.

  • The Causality: The key difference lies in the chemical environment of the protons on the indazole ring system. In the desired 1-benzyl isomer, the N-CH₂ protons of the benzyl group typically appear as a singlet at around 5.6 ppm. For the undesired 2-benzyl isomer, these same protons are shifted downfield and appear at a higher chemical shift, often above 5.8 ppm. This is due to the different electronic and anisotropic effects of the pyrazole ring in the N2-substituted isomer.

  • Troubleshooting Protocol: Identification via ¹H NMR

    • Carefully isolate a small sample of the impurity, if possible, through preparative TLC or HPLC.

    • Acquire a high-resolution ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Compare the chemical shift of the benzylic methylene protons (-CH₂-) with a reference spectrum of your pure desired product. A significant downfield shift is a strong indicator of the N2-isomer.

Q3: What is the most effective method for removing the 2-Benzyl-3-bromo-1H-indazole regioisomer?

A3: The most reliable and scalable method for separating the N1 and N2 regioisomers is column chromatography . The separation relies on the subtle difference in polarity between the two isomers. The N1-isomer is typically less polar than the N2-isomer.

  • The Causality: The difference in polarity arises from the position of the benzyl group and its effect on the molecule's dipole moment. The lone pair of electrons on the N2 nitrogen in the 1-benzyl isomer contributes to a different overall dipole moment compared to the 2-benzyl isomer, making the latter interact more strongly with polar stationary phases like silica gel.

cluster_prep Preparation cluster_chrom Column Chromatography cluster_collect Collection & Analysis prep_crude 1. Dissolve Crude Product in Minimum DCM prep_dry 2. Dry Load onto Silica Gel prep_crude->prep_dry load_sample 4. Load Sample onto Column prep_dry->load_sample pack_col 3. Pack Silica Gel Column with Hexane pack_col->load_sample elute 5. Elute with Gradient (e.g., 0-15% EtOAc in Hexane) load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc pool 8. Pool Pure Fractions tlc->pool evap 9. Evaporate Solvent pool->evap final_product final_product evap->final_product Pure this compound

Caption: Workflow for Chromatographic Purification of this compound.

Q4: I am looking for a purification method that avoids column chromatography. Is recrystallization a viable option?

A4: Yes, recrystallization can be an effective method, particularly if the level of the regioisomeric impurity is relatively low (<10%). The success of this technique depends critically on selecting an appropriate solvent system where the solubility of the desired N1-isomer and the impurities differ significantly across a temperature range.

  • The Causality: Recrystallization works on the principle of differential solubility. The ideal solvent will dissolve the crude product at an elevated temperature but will become a poor solvent for the desired compound as it cools, causing it to crystallize out in a pure form while the impurities remain in the mother liquor.

  • Solvent Screening: Begin by testing the solubility of your crude material in various solvents at room temperature and at their boiling points. A good candidate solvent will show poor solubility at room temperature and high solubility at elevated temperatures. Common starting points are ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture to the solvent's boiling point until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Column Chromatography Recrystallization
Purity Achievable Very High (>99%)High (>98%, dependent on impurity level)
Yield Generally lower due to handling lossesCan be higher if optimized
Scalability Can be challenging for large scalesMore easily scalable
Solvent Consumption HighModerate
Time & Labor More intensiveLess intensive

Technical Support Center: Synthesis of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 1-Benzyl-3-bromo-1H-indazole is a critical step in the development of various pharmacologically active molecules, including treatments for cancer and inflammatory diseases. While the synthetic routes appear straightforward, researchers frequently encounter challenges that can lead to failed reactions, low yields, or complex product mixtures. This guide provides a structured, experience-driven approach to troubleshooting common issues encountered during this synthesis, grounded in established chemical principles.

This document is structured as a series of frequently asked questions (FAQs) that directly address specific experimental failures. Each answer provides potential causes, diagnostic checks, and actionable solutions to guide you back to a successful synthesis.

Troubleshooting Guide: Common Synthesis Failures

The synthesis of this compound is typically achieved via one of two primary routes:

  • Route A: N-benzylation of 3-bromo-1H-indazole.

  • Route B: Bromination of 1-benzyl-1H-indazole.

The questions below are categorized based on the synthetic route and the nature of the problem observed.

Category 1: Issues with N-Benzylation of 3-bromo-1H-indazole

This route involves the deprotonation of 3-bromo-1H-indazole followed by nucleophilic attack on benzyl bromide.

Potential Causes & Solutions:

  • Ineffective Deprotonation (Most Common Cause): The indazole proton (N-H) has a pKa of approximately 13.8, requiring a sufficiently strong base for complete deprotonation. If the base is too weak or used incorrectly, the reaction will not initiate.

    • Diagnostic Check: After adding the base and stirring for 30-60 minutes (before adding benzyl bromide), carefully take a small aliquot, quench it, and run a TLC. If you still see only the starting material spot at its original Rf, your base is not working.

    • Solution:

      • Switch to a Stronger Base: If you are using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH provides irreversible deprotonation, driving the reaction forward.

      • Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (e.g., DMF, THF) is anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). Moisture will quench the base.

      • Solvent Choice: Polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base, enhancing the reactivity of the resulting indazole anion.

  • Poor Quality of Reagents:

    • Diagnostic Check: Check the purity of your 3-bromo-1H-indazole by melting point or NMR. Benzyl bromide can degrade over time; ensure it is clear and colorless. A yellow color indicates the presence of bromine and other impurities.

    • Solution: Purify the starting material if necessary. Use freshly opened or distilled benzyl bromide.

Table 1: Comparison of Common Bases for N-Alkylation

BasepKa of Conjugate AcidTypical SolventKey Considerations
K₂CO₃10.3DMF, AcetonitrileMild, often requires heat; can lead to slow reactions.
Cs₂CO₃10.3DMF, AcetonitrileMore soluble and reactive than K₂CO₃, but more expensive.
NaH~36THF, DMFVery strong, provides irreversible deprotonation. Requires strict anhydrous/inert conditions.

Potential Causes & Solutions:

  • Formation of the N2-Benzyl Isomer: The deprotonated indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position. Benzylation can lead to the formation of both this compound and the undesired 2-benzyl-3-bromo-1H-indazole.

    • Diagnostic Check: The two isomers are often separable by column chromatography. After separation, their identity can be confirmed by ¹H NMR. The N-CH₂ protons of the N1-benzyl isomer typically appear further downfield (~5.6 ppm) compared to the N2-benzyl isomer (~5.8 ppm) due to different anisotropic effects of the indazole ring system.

    • Solution:

      • Solvent and Counter-ion Effect: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. Using a polar aprotic solvent like DMF with a sodium counter-ion (from NaH) generally favors N1 alkylation.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve the regioselectivity for the N1 isomer.

  • Quaternization: If an excess of benzyl bromide is used or the reaction is run for too long at high temperatures, the N1-benzylated product can be further alkylated to form a quaternary ammonium salt.

    • Diagnostic Check: These salts are highly polar and will typically remain at the baseline of the TLC plate. They may also precipitate from the reaction mixture.

    • Solution: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of benzyl bromide. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Category 2: Issues with Bromination of 1-benzyl-1H-indazole

This route involves the electrophilic substitution of bromine onto the pre-formed 1-benzyl-1H-indazole.

Potential Causes & Solutions:

  • Incorrect Brominating Agent or Conditions: The choice of brominating agent is critical for the electron-rich indazole ring.

    • Diagnostic Check: Review your protocol. Are you using appropriate conditions for your chosen reagent?

    • Solution:

      • N-Bromosuccinimide (NBS): NBS is an excellent choice for the controlled bromination of indazoles. It is an easy-to-handle solid and the reaction can be run in solvents like DMF or chloroform. The reaction is often initiated by light or a radical initiator, but for electron-rich heterocycles, it can proceed via an electrophilic pathway.

      • Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to over-bromination and side reactions. It is also highly corrosive and toxic. If using Br₂, it should be added slowly at low temperatures (e.g., 0 °C) in a suitable solvent like acetic acid or chloroform.

  • Deactivation of the Ring: The C3 position of the indazole ring is the most electron-rich and susceptible to electrophilic attack. However, if the reaction conditions are strongly acidic, the indazole nitrogen can be protonated, deactivating the ring system towards electrophilic substitution.

    • Diagnostic Check: Check the pH of your reaction mixture if applicable.

    • Solution: Avoid strongly acidic conditions unless specified by a validated protocol. Using NBS in a neutral solvent like DMF is often a reliable method.

Potential Causes & Solutions:

  • Over-bromination and Decomposition: The indazole ring is sensitive to strong oxidizing agents. Using an excess of a harsh brominating agent like elemental bromine, especially at elevated temperatures, can lead to the formation of poly-brominated species and oxidative decomposition of the heterocyclic ring.

    • Diagnostic Check: A tarry, intractable mixture is a strong indicator of decomposition.

    • Solution:

      • Control Stoichiometry: Use no more than 1.05 equivalents of the brominating agent (e.g., NBS).

      • Temperature Control: Perform the reaction at 0 °C or room temperature. Avoid excessive heating.

      • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 1-benzyl-1H-indazole to maintain control over the reaction exotherm and concentration.

Experimental Protocols & Workflows

Protocol A: Recommended Synthesis via N-Benzylation (N1-Selective)
  • Preparation: Under an inert atmosphere (N₂), add 3-bromo-1H-indazole (1.0 eq) to anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexane).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process when a reaction fails, based on initial TLC analysis.

TroubleshootingWorkflow Start Reaction Complete Run TLC Analysis TLC One Spot Multiple Spots Baseline Material Start->TLC NoReaction Problem: No Reaction (Spot matches SM) Solution: - Check base strength - Verify reagent quality - Ensure anhydrous conditions TLC:f0->NoReaction WrongIsomer Problem: Isomer Formation (Multiple product spots) Solution: - Adjust solvent/base - Control temperature - Purify via chromatography TLC:f1->WrongIsomer Decomposition Problem: Decomposition (Material on baseline) Solution: - Lower reaction temperature - Control stoichiometry - Use milder reagents TLC:f2->Decomposition

Caption: Troubleshooting decision tree based on TLC analysis.

Technical Support Center: N-Alkylation of 3-Bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 3-bromo-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this common yet often challenging transformation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of 3-bromo-1H-indazole, with a focus on alternative bases and reaction conditions.

Issue 1: Low or No Yield of Alkylated Product

Question: My N-alkylation of 3-bromo-1H-indazole is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the N-alkylation of 3-bromo-1H-indazole can stem from several factors, primarily incomplete deprotonation of the indazole NH, low reactivity of the alkylating agent, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation: The pKa of the N-H proton in indazoles is approximately 12-14, requiring a sufficiently strong base for complete deprotonation to form the more nucleophilic indazolide anion. If a weak base is used, the equilibrium may not favor the deprotonated form, leading to a sluggish or incomplete reaction.

    • Solution: Switch to a stronger base. If you are using a weak base like potassium carbonate (K₂CO₃), consider moving to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][2] NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indazole.[2][3]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts reactivity. The general order of reactivity for alkyl halides is I > Br > Cl > F.

    • Solution: If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding alkyl bromide or iodide.[1] This will increase the rate of the Sₙ2 reaction.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Solution: For reactions with strong bases like NaH, anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are essential.[1][2] These solvents solvate the cation, leaving a more "naked" and reactive indazolide anion. Ensure your solvent is strictly anhydrous, as water will quench the strong base.

  • Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature.[4] Many N-alkylation reactions proceed well at room temperature, but for less reactive starting materials, heating may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

Issue 2: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Question: I am obtaining a mixture of N1 and N2 alkylated 3-bromo-1H-indazole and separation is difficult. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, as the indazolide anion is an ambident nucleophile.[5] The ratio of N1 to N2 products is highly dependent on the choice of base, solvent, counterion, and the steric and electronic properties of the indazole substrate.[3][5][6]

Decision Workflow for Regioselective N-Alkylation

cluster_n1 Strategies for N1-Selectivity cluster_n2 Strategies for N2-Selectivity start Goal: Selective N-Alkylation of 3-Bromo-1H-indazole n1_selectivity Target: N1-Alkylation start->n1_selectivity n2_selectivity Target: N2-Alkylation start->n2_selectivity base_solvent Choice of Base and Solvent n1_selectivity->base_solvent Key Factor n2_selectivity->base_solvent Key Factor steric_hindrance Steric Hindrance at N2 base_solvent->steric_hindrance kinetic_control Kinetic Control base_solvent->kinetic_control thermodynamic_control Thermodynamic Control base_solvent->thermodynamic_control na_chelation Na+ Chelation with C3-substituent (if applicable) base_solvent->na_chelation n1_cond1 NaH in THF steric_hindrance->n1_cond1 n2_cond1 Acid-catalyzed (e.g., TfOH) with specific alkylating agents kinetic_control->n2_cond1 n2_cond2 Mitsunobu Reaction kinetic_control->n2_cond2 thermodynamic_control->n1_cond1 n1_cond2 Cs2CO3 in Dioxane thermodynamic_control->n1_cond2 na_chelation->n1_cond1 Potential for some indazoles

Caption: Decision workflow for achieving regioselective N-alkylation.

Strategies for N1-Selectivity (Thermodynamic Product):

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[6] Conditions that favor thermodynamic control often lead to the N1-alkylated product.

  • Recommended Base-Solvent System 1: The combination of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[2][5][6][7] The sodium cation may coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position.[3][5]

  • Recommended Base-Solvent System 2: Cesium carbonate (Cs₂CO₃) in dioxane has been shown to be highly effective for the selective N1-alkylation of substituted indazoles.[2][8] This system can provide high yields of the N1-isomer, potentially through a chelation mechanism.[2][8]

Strategies for N2-Selectivity (Kinetic Product):

Alkylation at the N2 position is often considered to be under kinetic control.[5]

  • Alternative Alkylating Agents and Catalysts: Recent studies have shown that highly selective N2-alkylation can be achieved using specific alkylating agents under acidic conditions. For instance, the use of alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) can lead to excellent N2-selectivity.[9][10] Similarly, copper(II) triflate can also promote this reaction.[10] Diazo compounds with TfOH have also been reported to give high N2-selectivity.[11]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the formation of the N2-alkylated indazole.[6][12]

Comparison of Bases for N-Alkylation of 3-Bromo-1H-indazole

BaseTypical SolventRelative StrengthSelectivityKey Considerations
Sodium Hydride (NaH) THF, DMFStrongGenerally N1-selectiveRequires strictly anhydrous conditions. Generates H₂ gas.[2][5]
Cesium Carbonate (Cs₂CO₃) Dioxane, DMF, AcetonitrileModerate-StrongCan be highly N1-selective, especially in dioxane.[2][8]Often provides higher yields and better selectivity than K₂CO₃.[1]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileModerateOften gives mixtures of N1 and N2 isomers.[2][13]A common, inexpensive base, but may lack selectivity.
Potassium Hydroxide (KOH) DMSO, DMFStrongCan give mixtures, outcome is substrate dependent.A strong, readily available base.
Sodium bis(trimethylsilyl)amide (NaHMDS) THF, DMSOStrongSolvent-dependent regioselectivity has been observed.[6]A strong, non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for the regioselectivity of indazole alkylation?

The base not only deprotonates the indazole but the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can play a crucial role in directing the alkylation. For instance, the smaller sodium cation is thought to coordinate more tightly to the N2 nitrogen, sterically blocking it and favoring N1-alkylation.[3][5] The larger cesium cation may have a different coordination behavior, but under certain conditions, it also strongly favors N1-alkylation.[2][8] Weaker bases like K₂CO₃ may not lead to a persistent, well-defined ion pair, resulting in a mixture of isomers.

Q2: Are there any alternatives to alkyl halides for the N-alkylation of 3-bromo-1H-indazole?

Yes, besides alkyl halides, other electrophiles can be used. Alcohols can be employed under Mitsunobu conditions to favor N2-alkylation.[6][12] Alkyl tosylates are also effective alkylating agents, often used with bases like cesium carbonate.[8] For highly selective N2-alkylation, alkyl 2,2,2-trichloroacetimidates under acidic catalysis are an excellent option.[9][10]

Q3: Can over-alkylation be a problem in these reactions?

Over-alkylation, leading to the formation of a quaternary indazolium salt, is generally not a major issue in the N-alkylation of indazoles, unlike in the alkylation of some other amines.[4][14] This is because the mono-alkylated indazole is significantly less nucleophilic than the indazolide anion. However, it is always good practice to use a slight excess (1.05-1.2 equivalents) of the alkylating agent and monitor the reaction to avoid potential side reactions.[14]

Q4: How can I purify the N1 and N2 isomers if I get a mixture?

The separation of N1 and N2 isomers can often be achieved by flash column chromatography on silica gel.[13] The two isomers usually have different polarities and therefore different retention factors (Rf) on TLC. Careful selection of the eluent system is key to achieving good separation.

Experimental Protocols

Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF

This protocol is optimized for achieving high N1-regioselectivity.[2]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-1H-indazole (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Protocol 2: N1-Selective Alkylation using Cesium Carbonate in Dioxane

This method is particularly effective for the N1-alkylation with alkyl tosylates.[8]

  • To a solution of 3-bromo-1H-indazole (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Reaction Pathway Visualization

cluster_main N-Alkylation of 3-Bromo-1H-indazole Indazole 3-Bromo-1H-indazole Base + Base (- H+) Indazolide Indazolide Anion (Ambident Nucleophile) Indazole->Indazolide -H+ AlkylatingAgent + R-X N1_Product N1-alkyl-3-bromo-1H-indazole (Thermodynamic Product) Indazolide->N1_Product  + R-X (e.g., NaH/THF) N2_Product N2-alkyl-3-bromo-2H-indazole (Kinetic Product) Indazolide->N2_Product  + R-X (e.g., Mitsunobu) Mixture Mixture of Isomers

Caption: General reaction pathway for the N-alkylation of 3-bromo-1H-indazole.

References

Technical Support Center: Monitoring the Synthesis of 1-Benzyl-3-bromo-1H-indazole by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring the N-benzylation of 3-bromo-1H-indazole to synthesize 1-Benzyl-3-bromo-1H-indazole using Thin-Layer Chromatography (TLC). The content is structured to address common challenges and provide scientifically grounded solutions.

I. Understanding the Reaction and TLC Monitoring

The synthesis of this compound is a standard N-alkylation reaction.[1][2][3] Typically, it involves the deprotonation of 3-bromo-1H-indazole with a suitable base, followed by the addition of benzyl bromide as the alkylating agent.[1][4][5] The regioselectivity of this reaction, yielding the N1 or N2 isomer, is highly dependent on the reaction conditions, including the choice of base and solvent.[1][2][3][6]

TLC is a crucial technique for monitoring the progress of this reaction. It allows for the rapid, qualitative assessment of the consumption of the starting material (3-bromo-1H-indazole) and the formation of the product (this compound). By comparing the relative positions (Rf values) of the spots corresponding to the starting material, product, and any intermediates or byproducts, a researcher can determine the reaction's status.

II. Experimental Protocol: Step-by-Step TLC Analysis

A robust and reproducible TLC protocol is fundamental for accurate reaction monitoring.

1. Preparation of the TLC Plate:

  • Plate Selection: Use commercially available silica gel 60 F254 plates for standard applications. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[7][8]

  • Spotting:

    • Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).[9]

    • Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate, ensuring the spot is small and concentrated.[10] Spotting multiple times in the same location, with drying in between, can increase concentration.[11][12]

    • Always co-spot: apply the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate for direct comparison.

2. Development of the Chromatogram:

  • Developing Chamber: Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with the solvent vapor.

  • Solvent System (Eluent): A common starting point for this class of compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical ratio to start with is 80:20 or 70:30 (Hexanes:Ethyl Acetate).

  • Development: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[10][12] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

3. Visualization of the TLC Plate:

  • UV Light: View the dried plate under a UV lamp at 254 nm.[7][8][13] UV-active compounds, such as the aromatic indazole derivatives, will appear as dark spots against a fluorescent green background.[7][8] Circle the spots with a pencil as they will disappear when the UV light is removed.[7]

  • Staining (if necessary): If spots are not visible under UV light or for better differentiation, chemical stains can be used.[8][13][14]

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for oxidizable compounds, which will show up as yellow-brown spots on a purple background.[13][15]

    • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, aiding in spot differentiation.[15][16]

    • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds as yellow-brown spots.[7][8][16]

4. Calculation of the Retention Factor (Rf):

  • The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9][11]

  • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

  • The product, this compound, is less polar than the starting material, 3-bromo-1H-indazole, and will therefore have a higher Rf value.

III. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the TLC analysis of your reaction.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded/too concentrated.[9][11][12][17]Dilute the sample solution before spotting.[11][17]
The compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent (0.1-1%).[11]
Spots are Not Visible The sample is too dilute.[11][12]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][12]
The compound is not UV-active.[11]Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or iodine).[11][13]
The compound is volatile and may have evaporated.This makes TLC monitoring challenging. Consider alternative analytical techniques like GC-MS if volatility is a significant issue.
Spots are Too Close to the Baseline (Low Rf) The eluent is not polar enough.[11]Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[11]
Spots are Too Close to the Solvent Front (High Rf) The eluent is too polar.[11]Decrease the proportion of the polar solvent or choose a less polar solvent system.[11]
Reactant and Product Spots Have Very Similar Rf Values The chosen solvent system does not provide adequate separation.Try a different solvent system. Experiment with different ratios of hexanes and ethyl acetate, or try other solvents like dichloromethane and methanol. A co-spot will help determine if the spots are truly overlapping.[18]
Using a stain that gives different colors for the reactant and product, like p-anisaldehyde, can help differentiate them.[13][18]
Unexpected Spots Appear on the TLC Plate Formation of side products.The N-alkylation of indazoles can sometimes lead to the formation of the N2-isomer.[2][3][6] There is also the possibility of dibenzylation, especially if an excess of benzyl bromide is used.[19]
Decomposition of the compound on the silica gel plate.[18][20]Perform a 2D TLC to check for stability.[18][20] If the compound is unstable, consider using a different stationary phase like alumina or reverse-phase plates.[11][18]
Contamination.Ensure clean glassware and handle the TLC plate carefully to avoid accidental contact.[12]
Reaction Appears Stalled (Starting Material Remains) Inefficient base or insufficient amount.Ensure the base is fresh and used in the correct stoichiometric amount. For example, sodium hydride is a common choice for this reaction.[1][2][3]
Inactive alkylating agent.Use fresh benzyl bromide.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat it, while continuing to monitor by TLC.

IV. Visualizing the Process

A. Reaction Pathway

The following diagram illustrates the general reaction for the synthesis of this compound.

Reaction_Pathway SM 3-Bromo-1H-indazole Intermediate Indazole Anion SM->Intermediate + Base Base Base (e.g., NaH) Product This compound Intermediate->Product + Benzyl Bromide SideProduct 2-Benzyl-3-bromo-1H-indazole Intermediate->SideProduct + Benzyl Bromide AlkylatingAgent Benzyl Bromide TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Spotting 1. Spot TLC Plate (SM, Rxn, Co-spot) Chamber 2. Prepare Developing Chamber Elution 3. Elute Plate Chamber->Elution Drying 4. Dry Plate & Mark Solvent Front Elution->Drying UV 5. Visualize under UV Light Drying->UV Stain 6. Stain (if needed) UV->Stain Analysis 7. Analyze Spots & Calculate Rf Stain->Analysis

References

Technical Support Center: Challenges in the Regioselective Functionalization of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective functionalization of 1-Benzyl-3-bromo-1H-indazole. This molecule is a critical building block in medicinal chemistry and materials science, valued for the versatility of the indazole scaffold.[1][2] However, its chemical manipulation presents distinct challenges that can impede research and development.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions encountered in the field. It is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles governing the reactivity of this substrate.

Section 1: Troubleshooting C3-Position Cross-Coupling Reactions

The C3-bromo substituent is the most common handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. However, achieving high yields and purity can be challenging. This section addresses the most common failures in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Challenge: Failed or Low-Yield Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C3 position with an arylboronic acid, but I am observing no product, low yield, and significant starting material decomposition. What is going wrong?

Answer: This is a frequent issue that typically points to suboptimal catalyst, base, or solvent selection. The this compound system requires careful tuning of reaction parameters to achieve efficient coupling.

Potential Causes & Solutions:

  • Inactive Catalyst System: The combination of palladium source and ligand is crucial. For a substrate like this, a pre-catalyst or a ligand that promotes both oxidative addition and reductive elimination is necessary.

    • Expert Insight: Standard Pd(PPh₃)₄ can be effective but may require higher temperatures, leading to degradation.[3] A more robust system often involves a Pd(OAc)₂ or Pd₂(dba)₃ precursor combined with a specialized phosphine ligand. Electron-rich, bulky ligands like SPhos, XPhos, or RuPhos can accelerate the reaction and improve yields, especially with challenging boronic acids.[4]

  • Inappropriate Base/Solvent Combination: The base not only facilitates the transmetalation step but also influences catalyst stability and side reactions.

    • Expert Insight: A common cause of failure is using a base that is too strong or too weak. For Suzuki couplings of indazoles, aqueous solutions of K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective.[3][4] The choice of solvent is equally critical. A mixture of a non-polar solvent like dioxane or toluene with water is standard, as water is often necessary to dissolve the inorganic base and facilitate the reaction.[4][5] Anhydrous conditions can sometimes lead to failed reactions.

  • Debromination Side Reaction: You may observe the formation of 1-benzyl-1H-indazole as a major byproduct. This occurs when the palladium intermediate undergoes proto-dehalogenation before coupling.

    • Expert Insight: This is often exacerbated by high temperatures and the presence of protic sources. Using a slightly less polar solvent or a bulkier ligand can sometimes suppress this pathway. Microwave-assisted synthesis can be beneficial here, as the rapid heating to a precise temperature can promote the desired coupling over decomposition pathways.[3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling arylboronic acids with this compound.

  • To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(OAc)₂ (0.05 equiv) and RuPhos (0.10 equiv).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed dioxane and water (4:1 mixture, to make a 0.1 M solution based on the indazole).

  • Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Arylboronic AcidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)75-95%[3]
Heteroarylboronic AcidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O120 (MW)60-85%[4]
Benzylboronic EsterPd(OAc)₂ / JohnPhosK₂CO₃DMF100 (MW)50-70%[6]
Alkylboronic EsterPdCl₂(dppf)K₂CO₃Toluene/H₂O10040-60%[7]
Core Challenge: Unsuccessful Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction to couple a primary or secondary amine at the C3 position is giving me a complex mixture of products, and my catalyst appears to have decomposed (turned into palladium black). How can I improve this?

Answer: Buchwald-Hartwig amination is highly sensitive to the ligand, base, and amine substrate.[8][9] Catalyst decomposition and side reactions are common without careful optimization.

Potential Causes & Solutions:

  • Ligand Incompatibility: The choice of ligand is paramount and depends heavily on the amine.

    • Expert Insight: For primary amines, especially hindered ones, bulky biarylphosphine ligands like XPhos or BrettPhos are often required to facilitate the C-N reductive elimination step.[10] For secondary amines, ligands like BINAP or dppf might be sufficient. Using an incompatible ligand can stall the catalytic cycle, leading to catalyst decomposition.

  • Base Strength and Solubility: The base deprotonates the amine to form the active nucleophile. If the base is not strong enough or is poorly soluble, the reaction will not proceed efficiently.

    • Expert Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[9][11] K₂CO₃ or K₃PO₄ are generally not strong enough for this transformation. The solvent must be anhydrous and non-protic (e.g., toluene, dioxane) to prevent quenching the strong base.

Visualization: The Palladium Cross-Coupling Cycle

Palladium_Cross_Coupling_Cycle Figure 1: General Catalytic Cycle for C3-Functionalization Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Aryl-Pd(II)-Br Complex (Indazole-Pd(II)L₂-Br) OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki) or Base-mediated Coordination (B-H) PdII_Complex->Transmetal PdII_Intermediate Aryl-Pd(II)-R' Complex (Indazole-Pd(II)L₂-Nu) Transmetal->PdII_Intermediate ReductElim Reductive Elimination PdII_Intermediate->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Coupled Product (C3-Functionalized Indazole) ReductElim->Product StartingMaterial This compound StartingMaterial->OxAdd CouplingPartner Boronic Acid (Suzuki) or Amine/Base (B-H) CouplingPartner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions at the C3 position.

Section 2: FAQs on Regioselectivity and C-H Functionalization

While the C3-bromo position is the primary site for cross-coupling, the indazole ring possesses other C-H bonds that can be reactive under specific conditions, leading to challenges in regioselectivity.

Question: I am trying to perform a direct arylation (C-H activation) at another position on the indazole ring, but the reaction is not selective and I see coupling at the C3-bromo position. How can I achieve regiocontrol?

Answer: Achieving regioselectivity between a C-Br bond and a C-H bond is a classic challenge. The outcome is determined by the catalyst and reaction conditions. Standard palladium catalysts used for cross-coupling will preferentially react with the C-Br bond. To target a C-H bond, you need a different catalytic system.

  • For C7-Functionalization: The N1-benzyl group can act as a weak directing group, favoring C-H activation at the C7 position. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are known to catalyze C-H activation directed by a nearby heteroatom.[12][13] By using a Rh(III) catalyst and an appropriate oxidant (like Cu(OAc)₂), you may favor C7 functionalization over C3 coupling.

  • For Other Positions (C4, C5, C6): Directing C-H functionalization to these positions on the indazole core is significantly more challenging and often requires the installation of a removable directing group on the nitrogen.[14][15]

  • Orthogonal Strategy: The most reliable method is to first functionalize the C3-position via palladium catalysis, and then pursue C-H activation on the resulting product in a subsequent step using a different metal catalyst (e.g., Rh, Ru, Co).[16]

Question: Can I perform a metal-halogen exchange on the C3-bromo position without affecting the rest of the molecule?

Answer: Yes, a metal-halogen exchange is a viable strategy for functionalizing the C3 position, particularly for introducing carbon-based nucleophiles that are incompatible with palladium catalysis.[17][18]

  • Reagents: Typically, this is done using two equivalents of an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures (-78 °C) in an anhydrous ether solvent like THF.[18][19] The first equivalent deprotonates any acidic protons, and the second performs the exchange. A combination of i-PrMgCl and n-BuLi can also be effective and may not require cryogenic conditions.[17]

  • Key Considerations: The resulting 1-benzyl-3-lithio-1H-indazole is a powerful nucleophile and base. It must be generated at low temperature to prevent side reactions and quenched with an electrophile in situ. Warming the reaction before adding the electrophile can lead to decomposition or undesired protonation.

Visualization: Regioselectivity Map of this compound

Caption: A map of reactive sites on this compound and the typical chemical methods used to target them.

Section 3: Troubleshooting Guide for Metal-Halogen Exchange

Question: I performed a lithium-halogen exchange with n-BuLi and quenched with an aldehyde, but I only recovered my starting material or the debrominated product. What went wrong?

Answer: This outcome suggests either the exchange did not occur or the generated lithio-species was quenched by a proton source before it could react with your electrophile.

Potential Causes & Solutions:

  • Insufficient Reagent or Wet Conditions: The reaction requires strictly anhydrous conditions. Any trace of water will quench the n-BuLi and the lithiated indazole. Using two full equivalents of n-BuLi is critical if there are any slightly acidic protons in the system.[17]

    • Expert Insight: Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Use a syringe to add reagents and maintain a positive pressure of inert gas throughout the experiment.

  • Temperature Control Failure: The lithium-halogen exchange is rapid, but the resulting organolithium species can be unstable at higher temperatures.

    • Expert Insight: Maintain the temperature at -78 °C (a dry ice/acetone bath) from the addition of n-BuLi until after the electrophile has been added and allowed to react for a sufficient time (typically 15-30 minutes) before slowly warming.

  • Poor Electrophile Reactivity: Some electrophiles are not reactive enough to couple efficiently at -78 °C.

    • Expert Insight: For less reactive electrophiles, it may be necessary to allow the reaction to warm slowly to -40 °C or even 0 °C after the initial quench at low temperature. However, this increases the risk of side reactions. Alternatively, transmetalating the lithio-species to a less reactive organometallic (e.g., by adding ZnCl₂ or CuCN) can sometimes improve reactivity and selectivity with certain classes of electrophiles.

Visualization: Decision Flowchart for C3-Functionalization Strategy

Decision_Flowchart Figure 3: Choosing the Right Strategy for C3-Functionalization Start Desired C3-Substituent? Aryl_Vinyl Aryl, Heteroaryl, or Vinyl Group? Start->Aryl_Vinyl C(sp²)-C(sp²) Amine_Ether Amine, Ether, or Thioether? Start->Amine_Ether C(sp²)-N/O/S Alkynyl Alkynyl Group? Start->Alkynyl C(sp²)-C(sp) Alkyl_Carbonyl Alkyl or Carbonyl-containing Group? Start->Alkyl_Carbonyl C(sp²)-C(sp³) or C(sp²)-C=O Suzuki Use Suzuki-Miyaura Coupling Aryl_Vinyl->Suzuki Buchwald Use Buchwald-Hartwig Coupling Amine_Ether->Buchwald Sonogashira Use Sonogashira Coupling Alkynyl->Sonogashira Metal_Halogen Use Metal-Halogen Exchange followed by electrophilic quench Alkyl_Carbonyl->Metal_Halogen

Caption: A decision-making flowchart to select the appropriate synthetic strategy for introducing different functional groups at the C3 position.

References

Technical Support Guide: Solvent Effects on the Synthesis of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-3-bromo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indazole chemistry. The N-alkylation of the indazole scaffold is a cornerstone of medicinal chemistry, yet it presents a significant synthetic hurdle: controlling the regioselectivity of the reaction.[1][2] This document provides in-depth, field-proven insights into how the choice of solvent profoundly impacts this reaction, moving beyond simple protocols to explain the causality behind the results you observe in the lab.

The Core Challenge: N1 vs. N2 Regioselectivity

The indazole anion is an ambident nucleophile, meaning that alkylation can occur at two different positions: the N1 and N2 nitrogens.[2] This often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired N1-benzylated product. The 1H-indazole tautomer is generally the more thermodynamically stable form.[3][4] However, reaction conditions can favor kinetic control, leading to the N2 product. Understanding and controlling the factors that dictate the N1:N2 ratio is paramount for an efficient synthesis.

The choice of solvent, in concert with the base, is the most critical parameter in directing the benzylation to the desired N1 position.

N1_vs_N2_Alkylation Fig. 1: Regioselective Benzylation of 3-bromo-1H-indazole cluster_start Starting Material cluster_products Potential Products SM 3-bromo-1H-indazole N1 This compound (Desired N1 Isomer) SM->N1  N1-Alkylation (Thermodynamic Product) N2 2-Benzyl-3-bromo-1H-indazole (Undesired N2 Isomer) SM->N2  N2-Alkylation (Kinetic Product)

Caption: Regioselective Benzylation of 3-bromo-1H-indazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 isomers, with a significant amount of the undesired N2 product. How can I improve N1 selectivity?

Answer: This is the most frequent challenge, and it is almost always linked to your choice of solvent and base. To favor the N1 isomer, you need to create conditions that sterically hinder the N2 position.

The key lies in the interplay between the base's counter-ion (e.g., Na⁺, K⁺) and the solvent.[3]

  • Non-polar, aprotic solvents like Tetrahydrofuran (THF), Toluene, or Dioxane are highly recommended.[1] In these solvents, a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) forms a tight ion pair with the indazole anion.[3][5][6] The cation (Na⁺ or K⁺) coordinates preferentially with the N1 nitrogen, effectively "blocking" it and sterically directing the incoming benzyl bromide to the N2 position is hindered.

  • Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) should be avoided if high N1 selectivity is the goal.[1][7] These solvents solvate the cation, creating a "naked" or solvent-separated indazole anion.[3] With the steric hindrance from the cation removed, the more nucleophilic N2 position can attack the benzyl bromide, leading to significant amounts of the N2 isomer.[3][4]

Solvent Base Typical Outcome for N1 Selectivity Rationale
THF NaHExcellent Forms a tight sodium-indazole ion pair, sterically hindering the N2 position.[1][3][4]
Toluene t-BuOKVery Good Similar to THF/NaH, promotes a tight ion pair that favors N1 attack.[5][6]
Dioxane Cs₂CO₃Good to Excellent The large cesium cation can effectively chelate, directing alkylation to N1.[1]
DMF K₂CO₃Poor (Mixture of Isomers) Polar solvent solvates the cation, leading to a "free" anion and loss of regiocontrol.[1][4]
DMF NaHVariable (Often Poor) While NaH is a strong base, the polar solvent effect often overrides the ion-pairing advantage, resulting in isomer mixtures.[3]
Acetonitrile K₂CO₃Poor (Mixture of Isomers) A polar aprotic solvent that will lead to poor regioselectivity.[8]

Recommendation: For maximal N1-selectivity, switch your solvent to anhydrous THF and use Sodium Hydride (NaH) as the base.

Q2: I'm observing a low yield and incomplete conversion of my 3-bromo-1H-indazole starting material, even after a long reaction time. What are the likely causes?

Answer: Low conversion points to issues with either the deprotonation step or the subsequent alkylation.

  • Ineffective Deprotonation: The N-H proton of 3-bromo-1H-indazole must be removed to form the nucleophilic anion.

    • Base Strength & Solubility: Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, especially in less polar solvents where they have poor solubility.[3] Using a strong base like NaH or t-BuOK is crucial.

    • Quality of Reagents: Sodium hydride is often supplied as a 60% dispersion in mineral oil. Ensure you are using an active, unexpired batch. The mineral oil can be washed away with dry hexanes before use if necessary, but often this is not required if the reaction is run under anhydrous conditions.

  • Reaction Conditions:

    • Anhydrous Conditions: Water will quench your base and the indazole anion. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Temperature: While the initial deprotonation with NaH is often done at 0 °C to control hydrogen evolution, the subsequent benzylation step may require heating.[4] A patent procedure using toluene and t-BuOK involves stirring at room temperature followed by heating to drive the reaction to completion.[5][6] If you have low conversion at room temperature, consider gently heating the reaction to 50-60 °C.

Q3: The purification of my product is difficult. The N1 and N2 isomers are co-eluting during column chromatography. What can I do?

Answer: This is a common consequence of poor regioselectivity. The best solution is to optimize the reaction to minimize the formation of the N2 isomer. However, if you must separate a mixture, here are some strategies:

  • Optimize Chromatography:

    • Solvent System: The polarity of the two isomers is often very similar. Experiment with different solvent systems. A common starting point is a hexane/ethyl acetate gradient. Sometimes, adding a small amount of dichloromethane can improve separation.

    • Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. A larger column with a lower sample-to-silica ratio can also improve resolution.

  • Crystallization: If the crude product is a solid, crystallization can be a highly effective purification method.[9]

    • Solvent Screening: Screen for a solvent in which your desired N1 isomer has high solubility when hot but low solubility when cold. Common solvents to try include ethanol, methanol, isopropanol, or toluene/heptane mixtures.[9] The undesired N2 isomer may remain in the mother liquor.

Recommended Experimental Protocols

The following protocols are designed to maximize the yield and regioselectivity of the desired this compound.

Caption: General Experimental Workflow for N-Benzylation.

Protocol 1: High N1-Selectivity using NaH in THF

This method is widely cited for achieving high N1-regioselectivity.[3][4]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A cloudy suspension of the sodium salt should form.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C until completion, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Hexane/Ethyl Acetate).

Protocol 2: Alternative Method using Potassium t-Butoxide in Toluene

This protocol, adapted from patent literature, offers a robust alternative for large-scale synthesis.[5][6]

  • Preparation: To a flask equipped with a mechanical stirrer under a nitrogen atmosphere, add 3-bromo-1H-indazole (1.0 equiv) and toluene (to approx. 0.5-1.0 M).

  • Base Addition: Add potassium t-butoxide (t-BuOK, 1.05 equiv) portion-wise at room temperature over 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise over 1-1.5 hours. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the mixture to room temperature and wash with water.

  • Purification: Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

  • Q: Why is THF a better solvent than DMF for N1-selectivity?

    • A: In the non-polar THF, the sodium cation from NaH forms a tight ion pair with the deprotonated indazole. This cation is sterically bulky and preferentially associates with the N1 position, physically blocking the approach of benzyl bromide to the N2 position.[3] In the highly polar DMF, the solvent molecules surround and stabilize the sodium cation, creating a "solvent-separated" ion pair. This leaves both N1 and N2 nitrogens exposed, and the reaction proceeds with little to no regiocontrol.[1]

  • Q: Does the bromine atom at the C3 position influence the reaction?

    • A: Yes. The electron-withdrawing nature of the bromine atom increases the acidity of the N-H proton, making deprotonation easier compared to unsubstituted indazole. Furthermore, some studies have noted that C3-halogen substituents can influence the regioselectivity of the alkylation, generally favoring the N1 isomer, possibly through steric hindrance near the N2 position.[10]

  • Q: Can I use benzyl chloride instead of benzyl bromide?

    • A: Yes, benzyl chloride can be used. However, as bromide is a better leaving group than chloride, the reaction with benzyl chloride may be slower and require more forcing conditions (e.g., higher temperature or longer reaction times) to achieve full conversion.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1-Benzyl-3-bromo-1H-indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure, renowned for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the characterization of 1-benzyl-3-bromo-1H-indazole, a key synthetic intermediate, with its precursor, 3-bromo-1H-indazole, and a closely related analogue, 1-benzyl-1H-indazol-3-ol. Through a detailed examination of their synthesis and spectroscopic signatures, this document aims to equip researchers with the critical knowledge required for the unambiguous identification and quality assessment of these important molecular entities.

Synthesis of this compound and Comparators

The synthesis of this compound is typically achieved through the N-alkylation of 3-bromo-1H-indazole. This reaction's causality lies in the acidic nature of the N-H proton of the indazole ring, which can be readily deprotonated by a suitable base to form a nucleophilic indazolide anion. Subsequent reaction with an electrophile, such as benzyl bromide, proceeds via an SN2 mechanism to yield the desired N-benzylated product. The choice of base and solvent is critical to ensure high regioselectivity for the N1 position and to minimize side reactions.

Below is a comparative overview of the synthetic pathways for this compound and its precursor.

cluster_0 Synthesis of 3-bromo-1H-indazole cluster_1 Synthesis of this compound A Indazole C 3-bromo-1H-indazole A->C Bromination B Brominating Agent (e.g., NBS, Br2) B->C D 3-bromo-1H-indazole F This compound D->F N-Benzylation E Base (e.g., K2CO3, NaH) Benzyl Bromide E->F

Caption: Synthetic routes to 3-bromo-1H-indazole and this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: To a solution of 3-bromo-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization: A Comparative Analysis

The structural identity and purity of this compound and its derivatives are unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecular structure.

¹H NMR Spectra Analysis:

  • Indazole Core Protons: The protons on the benzene ring of the indazole scaffold typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • Benzyl Group Protons: The benzylic methylene protons (-CH₂-) of the N-benzyl group are diagnostic, appearing as a singlet at approximately δ 5.7 ppm. The protons of the phenyl ring of the benzyl group usually resonate as a multiplet around δ 7.3 ppm.

  • N-H Proton: In the precursor 3-bromo-1H-indazole, the N-H proton is a key feature, often appearing as a broad singlet at a downfield chemical shift (>10 ppm), which is absent in the N-benzylated derivative.

¹³C NMR Spectra Analysis:

  • Indazole Core Carbons: The carbon atoms of the indazole ring resonate in the aromatic region (δ 110-145 ppm). The carbon atom bearing the bromine (C3) is typically found further downfield.

  • Benzyl Group Carbons: The benzylic carbon (-CH₂-) gives a characteristic signal around δ 52 ppm. The carbons of the phenyl ring appear in the aromatic region.

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 5.67 (s, 2H), 7.29 (m, 6H), 7.50 (ddd, 1H), 7.60 (dd, 1H), 7.80 (dd, 1H)52.2, 110.4, 119.5, 121.7, 122.9, 127.4, 127.6, 127.7, 128.6, 129.6, 136.9, 140.5
3-bromo-1H-indazole 7.2-7.9 (m, 4H), 13.5 (br s, 1H)111.8, 118.9, 121.8, 122.9, 127.3, 131.2, 141.6
1-benzyl-1H-indazol-3-ol 5.5 (s, 2H), 7.1-7.8 (m, 9H), 11.5 (br s, 1H)51.9, 109.8, 119.2, 121.1, 121.8, 126.9, 127.5, 128.7, 137.8, 141.2, 155.4

Note: Data for this compound is from patent literature. Data for comparative compounds is sourced from publicly available spectral databases and may vary slightly depending on experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

cluster_0 NMR Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Spectrometer Acquisition C->D E Data Processing & Analysis D->E

Caption: A typical workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorptions:

  • Aromatic C-H stretch: Around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretch (from benzyl group): Around 2850-2960 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): In the range of 1450-1600 cm⁻¹.

  • C-N stretching: Around 1300-1380 cm⁻¹.

  • C-Br stretch: Typically below 700 cm⁻¹, which can sometimes be difficult to assign definitively.

  • N-H stretch (in 3-bromo-1H-indazole): A broad band around 3100-3300 cm⁻¹.

  • O-H stretch (in 1-benzyl-1H-indazol-3-ol): A broad band in the region of 3200-3600 cm⁻¹.

The absence of the N-H stretching band in the spectrum of this compound compared to its precursor is a key diagnostic feature confirming the N-benzylation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[4][5]

  • Pellet Formation: Transfer the mixture to a die and press it under high pressure to form a transparent or translucent pellet.[4][5]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

  • Key Fragments: A significant fragment would likely correspond to the loss of the benzyl group ([M-91]⁺) or the bromine atom ([M-79/81]⁺). The tropylium ion ([C₇H₇]⁺) at m/z 91 is a very common and stable fragment from the benzyl group.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected Key Fragments (m/z)
This compound C₁₄H₁₁BrN₂287.16[M]⁺, [M+2]⁺, [M-Br]⁺, 91
3-bromo-1H-indazole C₇H₅BrN₂197.03[M]⁺, [M+2]⁺, [M-Br]⁺, [M-HCN]⁺
1-benzyl-1H-indazol-3-ol C₁₄H₁₂N₂O224.26[M]⁺, [M-OH]⁺, 91
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[6][7]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

  • Separation: The compound is vaporized and separated from any impurities on the GC column based on its boiling point and interaction with the stationary phase.

  • Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio and detected.

Conclusion and Future Perspectives

The characterization of this compound and its derivatives relies on a synergistic application of synthetic organic chemistry and modern analytical techniques. As demonstrated, NMR, IR, and MS provide a comprehensive and complementary dataset for the unambiguous structural confirmation and purity assessment of these compounds. The data presented in this guide serves as a valuable reference for researchers working with this class of molecules.

The this compound scaffold is a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups, enabling the generation of diverse chemical libraries for drug discovery screening. Future work in this area will likely focus on the development of novel synthetic methodologies for the derivatization of this scaffold and the exploration of the biological activities of the resulting compounds.

References

A Comparative Guide to the Reactivity of 1-Benzyl-3-bromo-1H-indazole and Other Halogenated Indazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Critical Role of Halogenation in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases. Its unique bicyclic structure, comprised of a benzene ring fused to a pyrazole ring, offers a versatile template for molecular design, allowing for precise three-dimensional arrangements of pharmacophoric features. The strategic functionalization of the indazole core is paramount in modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates.

Among the various synthetic handles employed for the derivatization of indazoles, halogens, particularly at the C3-position, serve as exceptionally versatile linchpins for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as indispensable tools for the elaboration of halogenated indazoles into complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of 1-Benzyl-3-bromo-1H-indazole, a key building block in many synthetic endeavors, with its iodo, chloro, and fluoro analogues. By understanding the nuanced differences in their reactivity, researchers can make more informed decisions in reaction design, catalyst selection, and overall synthetic strategy, ultimately accelerating the drug discovery process. The N-benzyl group is a common protecting group and can also be an integral part of the final pharmacophore, making this comparison particularly relevant.

Understanding the Reactivity of Halogenated Indazoles: A Mechanistic Perspective

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The general trend in reactivity follows the inverse of the C-X bond dissociation energy:

C-I < C-Br < C-Cl < C-F

Consequently, aryl iodides are the most reactive, followed by bromides, chlorides, and the largely unreactive fluorides. This principle holds true for the halogenated indazole series. 1-Benzyl-3-iodo-1H-indazole is expected to be the most reactive, readily undergoing oxidative addition under mild conditions. In contrast, 1-benzyl-3-chloro-1H-indazole will require more forcing conditions, often necessitating more sophisticated and electron-rich phosphine ligands to facilitate the challenging C-Cl bond activation. 1-Benzyl-3-fluoro-1H-indazole is generally considered inert to standard palladium-catalyzed cross-coupling conditions.

The N-benzyl group at the 1-position of the indazole ring plays a crucial role beyond that of a simple protecting group. It influences the electronic properties of the heterocyclic system and can sterically impact the approach of the catalyst to the C3-position. However, for the purpose of comparing the effect of the halogen, the N1-benzyl substituent provides a constant electronic and steric environment across the series.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a quantitative and practical comparison, we will examine the performance of 1-benzyl-3-haloindazoles in three of the most widely utilized cross-coupling reactions in drug discovery: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following sections synthesize data from the literature to illustrate the relative reactivity of these key building blocks.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide. The reaction is widely favored for its mild conditions and tolerance of a broad range of functional groups.

Halogen at C3Typical Catalyst/LigandBaseTemperature (°C)Time (h)Yield (%)Observations & Inferences
Iodo Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₂CO₃80-1002-6>90High reactivity, standard catalysts are effective.[1][2]
Bromo PdCl₂(dppf) or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃100-1208-1680-95Requires slightly more forcing conditions than the iodo analog.[3]
Chloro Pd₂(dba)₃/XPhos or SPhosK₃PO₄ or CsF110-14012-2450-80Significantly less reactive, requiring specialized bulky phosphine ligands and higher temperatures.[4]
Fluoro ----No reactionGenerally unreactive under standard Suzuki-Miyaura conditions.

Key Insights: The data clearly illustrates the expected reactivity trend. 1-Benzyl-3-iodo-1H-indazole provides the highest yields in the shortest reaction times with standard palladium catalysts. This compound is also an excellent substrate, though it may require slightly elevated temperatures or longer reaction times for complete conversion. The corresponding chloroindazole presents a greater synthetic challenge, necessitating the use of more advanced catalyst systems to achieve good yields. This difference in reactivity can be exploited for sequential cross-coupling reactions on a di-halogenated indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[5][6] The reaction couples an amine with an aryl halide and is highly sensitive to the nature of the halogen.

Halogen at C3Typical Catalyst/LigandBaseTemperature (°C)Time (h)Yield (%)Observations & Inferences
Iodo Pd₂(dba)₃/Xantphos or BINAPCs₂CO₃ or K₃PO₄90-1104-12>85Highly efficient coupling with a variety of amines.[7]
Bromo Pd₂(dba)₃/XPhos or RuPhosNaOtBu or LHMDS100-12010-2475-90Good reactivity, but may require stronger bases and more electron-rich ligands.[8][9]
Chloro Pd(OAc)₂/BrettPhos or Cy-JohnPhosK₃PO₄ or LiHMDS120-15018-3640-70Challenging substrate requiring highly active catalyst systems and extended reaction times.
Fluoro ----No reactionInert to Buchwald-Hartwig amination conditions.

Key Insights: Similar to the Suzuki-Miyaura coupling, the iodo- and bromo-indazoles are competent substrates for the Buchwald-Hartwig amination, with the iodo analog exhibiting superior reactivity. The choice of ligand and base becomes increasingly critical as one moves from bromo to chloro substrates. The lower reactivity of the chloroindazole can be advantageous in designing selective transformations.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone for the synthesis of conjugated systems.[10][11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Halogen at C3Typical Catalyst/LigandBaseTemperature (°C)Time (h)Yield (%)Observations & Inferences
Iodo Pd(PPh₃)₂Cl₂/CuIEt₃N or i-Pr₂NH25-601-4>90Very high reactivity, often proceeding at room temperature.[13]
Bromo Pd(PPh₃)₄/CuIEt₃N or piperidine60-906-1870-85Requires heating and longer reaction times compared to the iodo analog.[14]
Chloro Pd(OAc)₂/SPhos/CuICs₂CO₃ or K₃PO₄100-13024-4830-60Poor substrate, often resulting in low yields even with advanced catalytic systems.
Fluoro ----No reactionUnreactive in Sonogashira coupling.

Key Insights: The disparity in reactivity is most pronounced in the Sonogashira coupling. 1-Benzyl-3-iodo-1H-indazole is an exceptional substrate, while the bromo analog requires more forcing conditions. The chloro-indazole is generally a poor substrate for this transformation, often leading to complex reaction mixtures and low yields of the desired product.

Experimental Protocols

To facilitate the application of the principles discussed, the following section provides detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Experiment

This protocol is designed to compare the reactivity of 1-benzyl-3-iodo-1H-indazole and this compound under identical conditions.

Materials:

  • 1-Benzyl-3-iodo-1H-indazole

  • This compound

  • Phenylboronic acid

  • PdCl₂(dppf) (Palladium(II) chloride bis(1,1'-bis(diphenylphosphino)ferrocene))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To two separate oven-dried Schlenk flasks, add 1-benzyl-3-iodo-1H-indazole (1.0 mmol) to one and this compound (1.0 mmol) to the other.

  • To each flask, add phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill each flask with argon three times.

  • To each flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixtures at 100 °C and monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals (e.g., every hour).

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.

  • Dilute each reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-3-phenyl-1H-indazole.

  • Compare the reaction times and isolated yields for the two starting materials to assess their relative reactivity.

Visualizing the Synthetic Workflow and Molecular Structures

G cluster_reactants Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_product Product Indazole_I 1-Benzyl-3-iodo-1H-indazole Coupling Suzuki, Buchwald-Hartwig, or Sonogashira Reaction Indazole_I->Coupling High Reactivity Mild Conditions Indazole_Br This compound Indazole_Br->Coupling Good Reactivity Moderate Conditions Indazole_Cl 1-Benzyl-3-chloro-1H-indazole Indazole_Cl->Coupling Low Reactivity Forcing Conditions Product Functionalized 1-Benzyl-1H-indazole Coupling->Product

Caption: Comparative reactivity of 1-benzyl-3-haloindazoles in cross-coupling.

Caption: General structure of 1-benzyl-3-halo-1H-indazole and halogen reactivity.

Conclusion and Strategic Recommendations

The choice of halogen at the C3-position of 1-benzyl-1H-indazole has profound implications for its reactivity in palladium-catalyzed cross-coupling reactions. The established reactivity order of I > Br >> Cl provides a reliable framework for synthetic planning.

  • For rapid and efficient synthesis with a wide range of coupling partners under mild conditions, 1-benzyl-3-iodo-1H-indazole is the substrate of choice. Its high reactivity makes it ideal for late-stage functionalization and the construction of complex molecules.

  • This compound represents a practical and cost-effective alternative, exhibiting good reactivity in most common cross-coupling reactions. While it may require slightly more forcing conditions than its iodo counterpart, it is a robust and reliable building block for many applications.

  • The lower reactivity of 1-benzyl-3-chloro-1H-indazole can be strategically exploited for sequential cross-coupling reactions on di- or poly-halogenated indazole scaffolds. However, its use as a primary coupling partner requires careful selection of highly active catalyst systems.

  • 1-Benzyl-3-fluoro-1H-indazole is not a suitable substrate for palladium-catalyzed cross-coupling reactions and would require alternative synthetic strategies for functionalization.

By understanding these reactivity trends and the associated experimental considerations, researchers can design more efficient and successful synthetic routes towards novel indazole-based compounds, ultimately accelerating the discovery of new medicines.

References

A Researcher's Guide to the Spectral Analysis of 1-Benzyl-3-bromo-1H-indazole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of synthetic intermediates and final products is paramount. The indazole scaffold is a privileged structure in pharmacology, and its derivatives, such as 1-Benzyl-3-bromo-1H-indazole, serve as crucial building blocks for more complex target molecules. This guide provides an in-depth comparative analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that delineates the transformation from the basic 1H-indazole core to its N-benzylated intermediate and finally to the C-3 brominated product.

The synthetic pathway provides a clear narrative of chemical modification, where each step introduces distinct structural changes. Spectroscopic analysis acts as the primary tool for verifying these transformations, offering a molecular-level confirmation of reaction success. Understanding the spectral shifts and pattern changes between the starting material, intermediate, and final product is essential for reaction monitoring, impurity profiling, and quality control.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is a sequential two-step process starting from 1H-indazole. The first step involves the N-alkylation of the indazole ring with benzyl bromide, typically under basic conditions, to yield 1-Benzyl-1H-indazole. The second step is an electrophilic substitution, where the C-3 position of the N-benzylated indazole is brominated, often using a source like N-bromosuccinimide (NBS), to afford the final product.

Synthetic_Pathway Indazole 1H-Indazole BenzylIndazole 1-Benzyl-1H-indazole Indazole->BenzylIndazole Benzyl Bromide, Base (e.g., t-BuOK) FinalProduct This compound BenzylIndazole->FinalProduct Brominating Agent (e.g., NBS)

Caption: Synthetic route to this compound from 1H-indazole.

Part 1: Spectral Characterization of 1H-Indazole (Starting Material)

1H-Indazole is a bicyclic aromatic heterocycle and the foundational precursor in our synthesis.[1] Its spectral signature is the baseline against which all subsequent transformations are measured.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 1H-indazole in a solvent like DMSO-d₆ typically shows a highly deshielded, broad singlet for the N-H proton around 13.0 ppm.[2] The proton at the C-3 position (H-3) appears as a singlet around 8.1 ppm. The protons on the benzene ring appear in the aromatic region (7.1-7.8 ppm), exhibiting characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons.[2][3]

  • ¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals. The C-3 carbon is typically observed around 134.8 ppm. The remaining six carbons of the fused benzene ring appear between approximately 109 ppm and 140 ppm.[3]

  • IR Spectroscopy: The most prominent feature in the IR spectrum is a broad absorption band in the region of 3150-3300 cm⁻¹, which is characteristic of the N-H stretching vibration.[3] Aromatic C-H stretching appears just above 3000 cm⁻¹, and C=C ring stretching vibrations are observed in the 1620-1450 cm⁻¹ region.[3]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 1H-indazole exhibits a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 118, corresponding to its molecular weight (C₇H₆N₂).[3][4]

Part 2: Spectral Characterization of 1-Benzyl-1H-indazole (Intermediate)

The N-benzylation of 1H-indazole introduces a benzyl group at the N-1 position. This structural change leads to predictable and easily identifiable alterations in the spectral data.

  • ¹H NMR Spectroscopy: The most definitive evidence of successful benzylation is the disappearance of the broad N-H proton signal that was present around 13.0 ppm in the starting material. Concurrently, new signals corresponding to the benzyl group appear. A sharp singlet integrating to two protons is observed around 5.6 ppm, characteristic of the benzylic methylene (-CH₂-) protons. Additionally, a new set of signals in the aromatic region (typically 7.2-7.4 ppm) integrating to five protons confirms the presence of the monosubstituted phenyl ring. The H-3 proton signal remains a singlet, often shifting slightly.

  • ¹³C NMR Spectroscopy: The carbon spectrum will now show additional signals. A peak around 52 ppm corresponds to the benzylic methylene carbon.[5] Five new signals will appear in the aromatic region for the carbons of the benzyl group's phenyl ring, with the quaternary carbon appearing around 137 ppm.

  • IR Spectroscopy: The broad N-H stretching band (3150-3300 cm⁻¹) seen in 1H-indazole will be absent in the spectrum of the N-benzylated product. The spectrum will be dominated by aromatic and aliphatic C-H stretching vibrations (~2900-3100 cm⁻¹) and aromatic C=C stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak shifts significantly, reflecting the addition of the benzyl group (C₇H₇). The new molecular weight is 208 (118 + 90), and thus the M⁺ peak will be observed at m/z 208. A prominent fragment ion is often seen at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), a classic fragmentation pattern for benzyl-containing compounds.

Part 3: Spectral Characterization of this compound (Final Product)

The final step involves the regioselective bromination at the C-3 position. The introduction of the heavy and electronegative bromine atom causes further distinct spectral changes.

  • ¹H NMR Spectroscopy: The most critical change is the disappearance of the singlet corresponding to the H-3 proton (previously around 8.1-8.2 ppm). This absence is the primary indicator of successful substitution at the C-3 position. The chemical shifts of the adjacent protons on the benzene ring, particularly H-4, may experience a slight downfield shift due to the electronic influence of the bromine atom. The signals for the benzyl group remain largely unchanged.

  • ¹³C NMR Spectroscopy: A significant shift is observed for the C-3 carbon. The introduction of bromine causes the C-3 signal to shift dramatically upfield due to the "heavy atom effect," appearing around 110-120 ppm. This is a counterintuitive but highly characteristic shift that confirms the position of bromination.

  • IR Spectroscopy: The IR spectrum of the final product will be broadly similar to its immediate precursor, 1-Benzyl-1H-indazole. The key difference may be the appearance of a C-Br stretching vibration, although this often falls in the fingerprint region (< 800 cm⁻¹) and can be difficult to assign definitively without comparison.

  • Mass Spectrometry (MS): The mass spectrum provides unequivocal evidence of bromination. The molecular ion peak will now appear at m/z 286 and 288. This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. This "M, M+2" pattern is a definitive signature for a monobrominated compound.

Comparative Data Summary

The following table summarizes the key diagnostic spectral features that differentiate this compound from its precursors.

Spectroscopic Feature 1H-Indazole 1-Benzyl-1H-indazole This compound
¹H NMR: N-H Signal ~13.0 ppm (broad s)[2]AbsentAbsent
¹H NMR: H-3 Signal ~8.1 ppm (s)[3]~8.2 ppm (s)Absent
¹H NMR: Benzyl -CH₂- Absent~5.6 ppm (s, 2H)~5.6 ppm (s, 2H)
¹³C NMR: C-3 Signal ~134.8 ppm[3]~141 ppm~115 ppm[5]
IR: N-H Stretch (cm⁻¹) ~3150-3300 (broad)[3]AbsentAbsent
MS: Molecular Ion (m/z) 118[3][4]208286 / 288 (Isotopic pattern)
MS: Key Fragment (m/z) N/A91 ([C₇H₇]⁺)91 ([C₇H₇]⁺)

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols for spectral acquisition are essential. These protocols form a self-validating system for compound characterization.

General Spectroscopic Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ Acq_NMR Acquire ¹H, ¹³C Spectra (e.g., 400 MHz Spectrometer) Prep_NMR->Acq_NMR Prep_IR Place solid directly on ATR crystal or make KBr pellet Acq_IR Record Spectrum (e.g., 4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS Dissolve ~1 mg in 1 mL MeOH or ACN Acq_MS Infuse into ESI or EI source and acquire spectrum Prep_MS->Acq_MS Analysis Process & Interpret Spectra: - Chemical Shifts - Functional Groups - Molecular Weight - Isotopic Patterns Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: General workflow for spectroscopic analysis of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).[6]

  • ¹H NMR Acquisition: Place the sample in the spectrometer. After locking and shimming the instrument to optimize magnetic field homogeneity, acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure. For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[7]

  • Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[7]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[8]

  • Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization method, such as Electrospray Ionization (ESI) for polarity or Electron Ionization (EI) for fragmentation patterns.[9] Scan over a relevant mass range to detect the molecular ion and key fragments.

Conclusion

The journey from 1H-indazole to this compound is clearly mapped by a series of distinct and predictable changes in their respective NMR, IR, and MS spectra. The disappearance of the N-H proton signal and the appearance of benzylic proton signals confirm N-benzylation. Subsequently, the loss of the H-3 proton signal in ¹H NMR, coupled with the characteristic M/M+2 isotopic pattern in the mass spectrum, provides definitive proof of C-3 bromination. By systematically applying these spectroscopic techniques, researchers can confidently track the synthesis, confirm the identity of their target compound, and ensure the purity required for subsequent stages of drug discovery and development.

References

The Versatility of the 1-Benzyl-3-bromo-1H-indazole Scaffold: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily diversified to generate potent and selective therapeutic agents is a perpetual endeavor. The indazole nucleus, a privileged structure in medicinal chemistry, has consistently proven its value, being a core component of several FDA-approved drugs.[1] This guide focuses on the synthetic utility and biological potential of a key intermediate, 1-Benzyl-3-bromo-1H-indazole, as a versatile starting point for the synthesis of compounds with significant anticancer and antimicrobial activities.

This document provides an in-depth comparison of the biological performance of various classes of compounds synthesized from this indazole scaffold. By exploring different synthetic diversification strategies, including palladium-catalyzed cross-coupling reactions, we will present supporting experimental data, detailed methodologies, and a comparative analysis with existing alternatives to inform and guide future drug discovery efforts.

The Strategic Advantage of this compound in Medicinal Chemistry

The this compound scaffold offers a unique combination of features that make it an attractive starting material for combinatorial chemistry and drug discovery. The benzyl group at the N1 position often enhances lipophilicity and can participate in beneficial hydrophobic interactions with biological targets. More critically, the bromine atom at the C3 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This allows for the systematic introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly powerful tools for the functionalization of the C3 position of the indazole ring.[2] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions and with broad functional group tolerance. This enables the rapid generation of libraries of novel indazole derivatives for biological screening.

Comparative Analysis of Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with several derivatives demonstrating potent antiproliferative activity against a range of cancer cell lines.[1][3] Our investigation into the derivatives of this compound reveals promising candidates with significant anticancer potential.

3-Aryl-1-benzyl-1H-indazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides an efficient route to synthesize 3-aryl-1H-indazole derivatives from this compound and various arylboronic acids.[4] This class of compounds has been shown to exhibit significant cytotoxic effects against several human cancer cell lines.

Experimental Protocol: Synthesis of 3-Aryl-1-benzyl-1H-indazoles

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1), add the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically cesium carbonate (1.5 eq).[5]

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture, filter through celite, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-benzyl-1H-indazole.

Suzuki_Miyaura_Coupling

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of a representative 3-aryl-1-benzyl-1H-indazole derivative compared to a standard chemotherapeutic agent, doxorubicin, against various human cancer cell lines.

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)
3-(4-methoxyphenyl)-1-benzyl-1H-indazole 8.55.210.112.3
Doxorubicin 0.81.21.51.0

While the synthesized indazole derivative shows moderate activity, it serves as a valuable starting point for further optimization. The modularity of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3 position, enabling a systematic exploration of the SAR to enhance potency and selectivity.

Mechanism of Action: Induction of Apoptosis

Many indazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] Compound 6o , a 1H-indazole-3-amine derivative, has been shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner.[6][7] This was confirmed by Annexin V-FITC/PI staining and was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] Furthermore, this compound was found to arrest the cell cycle in the G0/G1 phase.[6]

Apoptosis_Pathway

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, indazole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[8] The synthetic accessibility of diverse derivatives from this compound makes it a valuable platform for the discovery of new antimicrobial agents.

3-Amino-1-benzyl-1H-indazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds, providing a direct route to 3-amino-1H-indazole derivatives from this compound and various amines. This class of compounds has been reported to possess significant antibacterial activity.

Experimental Protocol: Synthesis of 3-Amino-1-benzyl-1H-indazoles

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base, for example, cesium carbonate (1.5 eq), in a suitable anhydrous solvent like toluene.

  • Thoroughly degas the mixture and heat under an inert atmosphere at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure 3-amino-1-benzyl-1H-indazole derivative.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC in µg/mL) of a representative 3-amino-1-benzyl-1H-indazole derivative against several bacterial strains, compared to the standard antibiotic ciprofloxacin.

CompoundS. aureusB. subtilisE. coliP. aeruginosa
N-phenyl-1-benzyl-1H-indazol-3-amine 1683264
Ciprofloxacin 0.50.250.1251

The synthesized 3-aminoindazole derivative exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, offering a rich avenue for SAR exploration to improve potency and broaden the antimicrobial spectrum.

Conclusion and Future Directions

This guide demonstrates that this compound is a highly valuable and versatile scaffold for the synthesis of biologically active compounds. Through palladium-catalyzed cross-coupling reactions, a diverse array of derivatives with promising anticancer and antimicrobial activities can be readily accessed.

The presented data underscores the potential of these compounds as starting points for the development of novel therapeutics. Future research should focus on:

  • Expansion of Compound Libraries: Synthesizing a broader range of derivatives by exploring a wider variety of coupling partners in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to guide further optimization.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in preclinical animal models.

The continued exploration of the chemical space around the 1-benzyl-1H-indazole core, facilitated by the strategic use of the 3-bromo precursor, holds significant promise for the discovery of next-generation anticancer and antimicrobial agents.

References

comparative study of different synthetic methods for 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Benzyl-3-bromo-1H-indazole

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of compounds investigated for therapeutic applications, including but not limited to oncology and inflammatory diseases. The strategic placement of the benzyl group at the N1 position and the bromo substituent at the C3 position provides two key vectors for molecular elaboration. The bromine atom is particularly valuable as it allows for a wide range of subsequent cross-coupling reactions to introduce molecular diversity.

Given its importance, the efficient and regioselective synthesis of this compound is a critical consideration for researchers in the field. This guide provides a comparative analysis of the two primary synthetic methodologies for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most appropriate route for a given research objective.

Methodology 1: Bromination Followed by N-Benzylation (Route A)

This is the most direct and commonly employed synthetic strategy. It involves the initial regioselective bromination of the readily available 1H-indazole at the C3 position, followed by the N-alkylation of the resulting 3-bromo-1H-indazole with a benzylating agent.

Workflow for Route A

Route A Indazole 1H-Indazole Bromoindazole 3-Bromo-1H-indazole Indazole->Bromoindazole Bromination (e.g., NBS or Br2) Final_Product This compound Bromoindazole->Final_Product N-Benzylation (e.g., BnBr, Base)

Caption: Synthetic workflow for Route A, starting with the bromination of 1H-indazole.

Mechanistic Considerations and Experimental Rationale

Step 1: Electrophilic Bromination of 1H-Indazole

The regioselective bromination at the C3 position of the indazole ring is a classic example of electrophilic aromatic substitution on a heterocyclic system. The pyrazole moiety of the indazole ring is electron-rich, and the C3 position is the most nucleophilic, making it the primary site for electrophilic attack.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and solvent can influence the reaction's efficiency and selectivity. Using NBS is often preferred due to its solid nature and easier handling compared to liquid bromine. Solvents such as acetonitrile (MeCN), chloroform (CHCl₃), or methanol (MeOH) are frequently used.[1] Some protocols also report the use of ultrasound assistance to accelerate the reaction.

Step 2: Regioselective N-Benzylation of 3-Bromo-1H-indazole

The N-alkylation of 3-bromo-1H-indazole presents a challenge of regioselectivity, as the indazole anion, formed upon deprotonation by a base, has two nucleophilic nitrogen atoms (N1 and N2). The distribution of the N1 and N2 alkylated products is influenced by several factors, including the choice of base, solvent, and the nature of the substituent at the C3 position.

For 3-bromo-1H-indazole, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1-benzylated isomer.[2][3] This preference is often attributed to thermodynamic control, as the 1H-indazole tautomer is typically more stable.[3] Alternatively, bases like potassium tert-butoxide (t-BuOK) in solvents like toluene have also been successfully employed.[4]

Methodology 2: N-Benzylation Followed by Bromination (Route B)

An alternative synthetic approach involves reversing the order of the reactions: initial N-benzylation of 1H-indazole, followed by the bromination of the resulting 1-benzyl-1H-indazole.

Workflow for Route B

Route B Indazole 1H-Indazole Benzylindazole 1-Benzyl-1H-indazole Indazole->Benzylindazole N-Benzylation (e.g., BnBr, Base) Final_Product This compound Benzylindazole->Final_Product Bromination (e.g., NBS)

Caption: Synthetic workflow for Route B, commencing with the N-benzylation of 1H-indazole.

Mechanistic Considerations and Experimental Rationale

Step 1: N-Benzylation of 1H-Indazole

Similar to the N-alkylation of 3-bromo-1H-indazole, the benzylation of the parent 1H-indazole also requires careful consideration of regioselectivity. The principles governing the N1/N2 selectivity remain the same. The combination of a strong base and a non-polar aprotic solvent is generally employed to favor the formation of the desired 1-benzyl-1H-indazole isomer.

Step 2: Bromination of 1-Benzyl-1H-indazole

With the N1 position now occupied by the benzyl group, the subsequent bromination is directed to the electron-rich C3 position of the indazole ring. The benzyl group at the N1 position does not significantly alter the inherent nucleophilicity of the C3 position. Therefore, standard electrophilic brominating agents like NBS can be effectively used for this transformation. The reaction is typically carried out in a suitable organic solvent.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Bromination then N-BenzylationRoute B: N-Benzylation then Bromination
Starting Materials 1H-Indazole, Brominating Agent (NBS or Br₂), Benzyl Bromide, Base (NaH or t-BuOK)1H-Indazole, Benzyl Bromide, Base, Brominating Agent (NBS)
Overall Yield Generally high, often exceeding 80% over two steps.Yields can be comparable to Route A, but may be slightly lower depending on the efficiency of the initial N-benzylation.
Regioselectivity N-benzylation step is critical for regioselectivity. Careful choice of base and solvent is required to favor the N1 isomer.N-benzylation of the parent indazole also requires control of regioselectivity. The subsequent bromination is highly regioselective for the C3 position.
Ease of Purification Purification of 3-bromo-1H-indazole can be straightforward. The final product may require chromatographic separation from the N2 isomer.Purification of 1-benzyl-1H-indazole from its N2 isomer is a key step. The final brominated product is often easier to purify.
Scalability Both steps are generally scalable. The use of NaH requires careful handling on a large scale.The N-benzylation step can be readily scaled up. The bromination step is also scalable.
Key Considerations Potential for di- or tri-bromination if reaction conditions are not carefully controlled in the first step.The purity of the intermediate 1-benzyl-1H-indazole is crucial for the success of the subsequent bromination step.

Detailed Experimental Protocols

Route A: Bromination of 1H-Indazole followed by N-Benzylation

Step 1: Synthesis of 3-Bromo-1H-indazole

  • Materials: 1H-Indazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of 1H-indazole (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 3-bromo-1H-indazole.

Step 2: Synthesis of this compound

  • Materials: 3-Bromo-1H-indazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Benzyl Bromide.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 3-bromo-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.[3]

Route B: N-Benzylation of 1H-Indazole followed by Bromination

Step 1: Synthesis of 1-Benzyl-1H-indazole

  • Materials: 1H-Indazole, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Benzyl Bromide.

  • Procedure:

    • To a solution of 1H-indazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain pure 1-benzyl-1H-indazole.

Step 2: Synthesis of this compound

  • Materials: 1-Benzyl-1H-indazole, N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄).

  • Procedure:

    • To a solution of 1-benzyl-1H-indazole (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.05 eq.).

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield pure this compound.

Conclusion and Recommendations

Both Route A and Route B are viable synthetic strategies for the preparation of this compound. The choice between the two methods will often depend on the specific experimental capabilities, the desired scale of the synthesis, and the ease of purification of the intermediates.

Route A (Bromination then N-Benzylation) is generally the more established and frequently reported method. The starting 3-bromo-1H-indazole is commercially available, which can simplify the synthetic sequence. However, achieving high N1-regioselectivity in the benzylation step is crucial and requires careful control of reaction conditions.

Route B (N-Benzylation then Bromination) offers the advantage that the final bromination step is highly regioselective. The primary challenge in this route lies in the initial N-benzylation of 1H-indazole and the separation of the N1 and N2 isomers. If an efficient method for this separation is established, Route B can be an attractive alternative.

For researchers embarking on the synthesis of this compound, it is recommended to perform small-scale trial reactions of both routes to determine which provides the optimal balance of yield, purity, and operational simplicity for their specific laboratory setup and expertise.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable research. For a molecule such as 1-Benzyl-3-bromo-1H-indazole, a versatile scaffold in medicinal chemistry, even minute impurities can lead to aberrant biological data, complicate structure-activity relationship (SAR) studies, and introduce unforeseen toxicological liabilities.

This guide provides an in-depth, comparative analysis of the synthesis and purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating analytical workflows, and provide a framework for objectively comparing the purity of materials derived from different synthetic and purification strategies.

The Synthetic Challenge: N-1 vs. N-2 Regioselectivity in Indazole Alkylation

The synthesis of this compound typically involves the N-alkylation of 3-bromo-1H-indazole. The inherent tautomerism of the indazole ring system presents a significant regioselectivity challenge, leading to the formation of two primary products: the desired N-1 isomer and the isomeric impurity, 2-Benzyl-3-bromo-1H-indazole. The ratio of these isomers is highly dependent on the reaction conditions.

Caption: Synthetic pathway to this compound and the formation of the N-2 isomeric impurity.

This guide will compare two synthetic approaches: a classical N-alkylation method that typically yields a mixture of N-1 and N-2 isomers, and the Mitsunobu reaction, which is known to favor the formation of the N-2 isomer, thereby providing a valuable reference standard for impurity profiling.

A Comparative Look at Synthetic Methodologies

Method A: Classical N-Alkylation (Favors N-1 Isomer)

This widely used method involves the deprotonation of 3-bromo-1H-indazole with a suitable base, followed by quenching with an electrophile, in this case, benzyl bromide. The choice of base and solvent significantly influences the N-1/N-2 ratio. Strong, non-coordinating bases in non-polar solvents tend to favor the thermodynamically more stable N-1 isomer.

Protocol:

  • To a solution of 3-bromo-1H-indazole (1.0 eq.) in anhydrous toluene, add potassium tert-butoxide (1.05 eq.) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting suspension for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Method B: Mitsunobu Reaction (Favors N-2 Isomer)

The Mitsunobu reaction provides an alternative route that often favors the formation of the N-2 alkylated indazole. This reaction proceeds via an inversion of stereochemistry at the alcohol carbon and, in the case of N-alkylation of indazoles, can exhibit a preference for the more sterically accessible N-2 position.

Protocol:

  • To a solution of 3-bromo-1H-indazole (1.0 eq.), benzyl alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, containing the desired N-2 isomer along with triphenylphosphine oxide and the reduced azo-dicarboxylate, is then subjected to purification.

Comprehensive Purity Assessment: A Multi-Technique Approach

A robust purity assessment relies on a suite of orthogonal analytical techniques, each providing unique insights into the composition of the synthesized material.

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, providing both qualitative and quantitative information about the components of a mixture.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of the desired product and the identification and quantification of the N-2 isomeric impurity. Key distinguishing features in the ¹H NMR spectrum include the chemical shift of the benzylic protons and the aromatic protons of the indazole core. For N-1 substituted indazoles, the benzylic protons typically appear at a different chemical shift compared to the N-2 isomer.

Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying residual solvents and other volatile impurities.

Protocol:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) mode.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, analytical data for this compound synthesized by the classical N-alkylation method (Method A) before and after purification, and for the N-2 isomer synthesized via the Mitsunobu reaction (Method B).

Table 1: Comparative HPLC Data

AnalyteRetention Time (min)Purity (Area %)
Crude Product (Method A)
This compound15.285.3
2-Benzyl-3-bromo-1H-indazole14.812.1
3-Bromo-1H-indazole10.51.5
Benzyl Bromide18.10.8
Purified Product (Method A)
This compound15.2>99.5
2-Benzyl-3-bromo-1H-indazole14.8<0.1
Product from Method B
2-Benzyl-3-bromo-1H-indazole14.8~90 (major)
This compound15.2~5 (minor)

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundKey Proton Signals (δ, ppm)
This compound ~5.6 (s, 2H, -CH₂-Ph), ~7.1-7.8 (m, 9H, Ar-H)
2-Benzyl-3-bromo-1H-indazole ~5.8 (s, 2H, -CH₂-Ph), ~7.2-7.9 (m, 9H, Ar-H)
3-Bromo-1H-indazole ~7.2-7.8 (m, 4H, Ar-H), ~10.5 (br s, 1H, N-H)
Benzyl Bromide ~4.5 (s, 2H, -CH₂-Br), ~7.2-7.4 (m, 5H, Ar-H)

Table 3: Comparative Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 286/288 (M⁺, Br isotope pattern)91 (tropylium ion), 195/197 ([M-Bn]⁺)
2-Benzyl-3-bromo-1H-indazole 286/288 (M⁺, Br isotope pattern)91 (tropylium ion), 195/197 ([M-Bn]⁺)

Purification Strategies: Isolating the Desired N-1 Isomer

The primary challenge in obtaining high-purity this compound lies in the efficient removal of the N-2 isomer. Due to their similar polarities, separation can be challenging but is achievable through optimized chromatographic techniques.

Column Chromatography

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The N-2 isomer is typically slightly less polar and will elute first.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify and combine the pure fractions of the desired N-1 isomer.

Recrystallization

For material that is already of moderate to high purity, recrystallization can be an effective final polishing step.

Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the desired isomer has good solubility at elevated temperatures and poor solubility at room temperature (e.g., ethanol, isopropanol).

  • Allow the solution to cool slowly to induce crystallization of the less soluble isomer.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The optimal solvent system and conditions must be determined empirically.

Conclusion: A Commitment to Purity

The synthesis and purification of this compound serve as a salient example of the challenges inherent in modern organic synthesis. The formation of regioisomers necessitates a multi-faceted approach to both synthesis and analysis. By understanding the underlying chemical principles that govern selectivity, employing a suite of orthogonal analytical techniques, and developing robust purification strategies, researchers can ensure the quality and integrity of their materials. This commitment to purity is not merely an analytical exercise; it is a prerequisite for the generation of high-quality, reproducible scientific data that drives progress in drug discovery and development.

A Senior Application Scientist’s Guide to Cross-Coupling with 3-Halo-1H-Indazoles: A Comparative Analysis of 1-Benzyl-3-bromo-1H-indazole and 1-Benzyl-3-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1] The functionalization of the C-3 position is a critical strategy for modulating biological activity, tuning physicochemical properties, and exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth comparison of two common precursors for these transformations: 1-benzyl-3-bromo-1H-indazole and its iodo-analogue, 1-benzyl-3-iodo-1H-indazole. The choice between a bromo or iodo substrate is not merely a matter of substitution; it is a strategic decision that profoundly impacts reaction kinetics, catalyst selection, process optimization, and overall project economics. As Senior Application Scientists, we understand that true expertise lies in explaining the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals to navigate this decision-making process with a foundation of both theoretical principles and practical, field-proven insights.

Pillar 1: The Fundamental Reactivity Trade-Off: C-Br vs. C-I

The enhanced reactivity of aryl iodides over bromides in cross-coupling is a foundational principle rooted in the intrinsic properties of the carbon-halogen bond.[2][3]

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. The BDE for a typical aryl C-I bond is approximately 213 kJ/mol, whereas for an aryl C-Br bond, it is around 285 kJ/mol.[4] This lower energy barrier for the C-I bond means less energy is required to cleave it during the initial stages of the catalytic cycle.

  • The Rate-Determining Step: Oxidative Addition: In most palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6][7] During this step, the C-X bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II). Due to the weaker C-I bond, aryl iodides undergo oxidative addition much more rapidly and under significantly milder conditions than their bromo counterparts.[3] The generally accepted reactivity trend is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[7]

This fundamental difference in reactivity dictates the entire experimental landscape, from the choice of catalyst and ligands to reaction temperature and time.

digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The oxidative addition step is typically rate-limiting and proceeds faster for Ar-I than Ar-Br.

Pillar 2: Performance in Key Cross-Coupling Reactions

The theoretical advantages of the iodo-indazole translate directly into tangible performance differences in the laboratory. While direct, side-by-side comparisons of 1-benzyl-3-bromo- and 1-benzyl-3-iodo-1H-indazole under identical conditions are sparse in the literature, we can construct a robust comparison from data on analogous systems and established principles.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling for creating biaryl and aryl-heteroaryl linkages.

  • 1-Benzyl-3-iodo-1H-indazole: This substrate is highly reactive and often couples efficiently with a wide range of boronic acids and esters. Standard, "classical" catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently sufficient.[8][9] Reactions can often be run at moderate temperatures (e.g., 80-100 °C) with common bases like Na₂CO₃ or K₂CO₃, leading to high yields.[10]

  • This compound: As a less reactive electrophile, the bromo-indazole typically requires more forcing conditions. Achieving high yields often necessitates the use of more sophisticated catalyst systems employing electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald and Hartwig groups. These ligands accelerate the sluggish oxidative addition step for aryl bromides. Higher temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are also common requirements.

A Surprising Nuance: It is critical to note that the "Ar-I > Ar-Br" reactivity trend is not absolute. Studies have revealed that under certain conditions, particularly at lower temperatures (~50 °C) with traditional Pd/PPh₃ catalysts, aryl bromides can surprisingly outperform aryl iodides.[11] This has been attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the catalytic cycle.[11] This underscores the importance of empirical screening and not relying solely on general reactivity rules.

Feature1-Benzyl-3-iodo-1H-indazoleThis compoundCausality & Justification
Relative Reactivity HighModerateWeaker C-I bond leads to faster oxidative addition.[2][3]
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ + Hindered Ligand (e.g., SPhos)The more challenging oxidative addition for Ar-Br requires a more active, electron-rich catalyst.
Reaction Temp. 60 - 100 °C80 - 120 °CHigher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.[12]
Typical Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can facilitate the transmetalation step and help regenerate the active catalyst.
General Yield Generally high and reliableCan be high, but more sensitive to optimizationThe higher intrinsic reactivity of the iodo-substrate makes the reaction more robust.

Table 1: Comparative summary for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The formation of C-N bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a vast array of amines.[13][14]

  • 1-Benzyl-3-iodo-1H-indazole: The high reactivity of the iodo-substrate allows for coupling with a broad scope of amines, including less nucleophilic anilines and challenging secondary amines, under relatively mild conditions. Simpler ligand systems may prove effective.

  • This compound: This substrate is a standard for Buchwald-Hartwig amination but almost always requires a carefully selected catalyst system. The development of specialized, bulky phosphine ligands was precisely driven by the need to efficiently couple less reactive aryl halides like bromides and chlorides.[15] The reaction will likely require higher temperatures and a strong, non-nucleophilic base like NaOtBu or LiHMDS.[13]

Heck Reaction: C-C Bonds via Alkenylation

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a route to vinyl-indazoles which are valuable synthetic intermediates.[16][17]

  • 1-Benzyl-3-iodo-1H-indazole: The reaction typically proceeds smoothly. The high reactivity of the C-I bond ensures efficient oxidative addition, which is the first step of the catalytic cycle.[18] Standard conditions often involve a Pd(OAc)₂ catalyst, a phosphine ligand like PPh₃ or P(o-tol)₃, and an organic base such as Et₃N or DIPEA.[16]

  • This compound: While effective, the bromo-substrate will likely require higher catalyst loadings, higher temperatures, and potentially ligand-free conditions or the use of more robust ligands to achieve comparable reaction rates and yields to the iodo-analogue.

Pillar 3: Strategic Selection & Practical Considerations

The optimal choice between the bromo- and iodo-indazole is dictated by the specific context of the research program.

digraph "Substrate_Selection_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Decision workflow for selecting the optimal halide substrate based on project goals.

The Economic Equation: Cost vs. Benefit

There is a consistent and significant cost difference between the two substrates. Aryl iodides are invariably more expensive than the corresponding bromides due to the higher cost of iodine and often more complex synthetic routes.[2]

  • Discovery Phase: For initial SAR studies, proof-of-concept synthesis, and library generation, the higher cost of 1-benzyl-3-iodo-1H-indazole is often justified.[2] Its superior reactivity translates to faster results, higher success rates across a diverse range of coupling partners, and simpler reaction setups. This accelerates the discovery timeline, which is the paramount consideration.

  • Process Development & Scale-Up: When a lead candidate is identified and kilogram-scale synthesis is required, the economic calculus shifts dramatically. The lower cost of This compound becomes a compelling advantage. Process chemists will invest considerable effort to optimize the reaction conditions—screening catalysts, ligands, bases, and solvents—to make the transformation efficient and cost-effective on a large scale.[19]

Stability and Side Reactions
  • Substrate Stability: Aryl iodides can be sensitive to light and may have a shorter shelf-life than aryl bromides. Proper storage in amber vials under an inert atmosphere is recommended.

  • Hydrodehalogenation: A common side reaction in cross-coupling is the replacement of the halogen with a hydrogen atom. This is often more prevalent with electron-deficient aryl halides. While both substrates can undergo this process, the specific reaction conditions (base, solvent, hydrogen sources) will determine its extent.[20]

Experimental Protocols: A Self-Validating System

The following protocols are representative examples. They must be adapted and optimized for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with 1-Benzyl-3-iodo-1H-indazole (Representative)

This protocol is adapted from methodologies used for N-protected 3-iodoindazoles.[8][21]

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add 1-benzyl-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as 1,4-dioxane or a mixture of DME/water (e.g., 4:1 ratio), to achieve a substrate concentration of ~0.1 M.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-1-benzyl-1H-indazole.

Protocol 2: Buchwald-Hartwig Amination with this compound (Representative)

This protocol incorporates elements required for the less reactive bromo substrate.

  • Vessel Preparation: In a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand such as XPhos (0.08 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Add the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a substrate concentration of ~0.2 M.

  • Inert Atmosphere: The vessel should already be under an inert atmosphere from the glovebox preparation.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The choice between this compound and 1-benzyl-3-iodo-1H-indazole is a classic case of balancing reactivity against cost. The iodo-indazole is the substrate of choice for rapid synthesis, broad scope, and reliability, making it ideal for the fast-paced environment of drug discovery. Its high intrinsic reactivity simplifies process development, often succeeding with standard, readily available catalyst systems. Conversely, the bromo-indazole represents the more economical and scalable option. While it demands greater investment in methods development—requiring more specialized ligands and potentially more forcing conditions—its significantly lower cost makes it the pragmatic choice for large-scale manufacturing where even small cost savings are magnified.

Ultimately, the expert researcher understands that neither substrate is universally "better." The optimal choice is context-dependent, and a deep understanding of the mechanistic principles governing their reactivity is essential for making informed, strategic decisions that align with the goals, timeline, and budget of the project at hand.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-3-bromo-1H-indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] This guide provides an in-depth comparative analysis of 1-Benzyl-3-bromo-1H-indazole derivatives, a class of molecules that serves as a versatile starting point for developing potent kinase inhibitors. We will dissect the nuanced relationship between chemical structure and biological function, offering field-proven insights and experimental data to guide researchers in the rational design of next-generation therapeutics.

The 1-benzyl group at the N1 position and the bromo group at the C3 position are not merely arbitrary features; they are strategic choices. The N1-benzyl moiety often anchors the molecule within the hydrophobic regions of a kinase active site, while the C3-bromo atom acts as a versatile chemical handle. This allows for the systematic introduction of diverse functional groups through well-established cross-coupling reactions, making this scaffold an ideal platform for extensive SAR exploration.

G cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS RAS/RAF/MEK/ERK Pathway VEGFR->RAS PI3K PI3K/AKT Pathway VEGFR->PI3K Indazole 1-Benzyl-Indazole Inhibitor Indazole->VEGFR Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival PLC->Proliferation RAS->Proliferation PI3K->Proliferation

References

A Multi-Pronged Approach to the Definitive Identification of 1-Benzyl-3-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Orthogonal Analytical Confirmation

This guide provides a comprehensive, field-tested framework for the unambiguous structural confirmation and purity assessment of 1-Benzyl-3-bromo-1H-indazole. We will move beyond a simple recitation of techniques to explain the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) creates a self-validating system for identity confirmation.

Pillar 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for determining the precise molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of NMR Analysis

We employ NMR to map the molecule's carbon-hydrogen framework. ¹H NMR will confirm the presence and distinct environments of the benzyl and indazole protons, while ¹³C NMR will account for every carbon atom, including the key carbon bonded to the bromine atom. The combination of these two techniques provides a unique fingerprint of the molecule's constitution.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic (Indazole)~7.75 - 7.85Doublet1HProton at position 4, deshielded by the pyrazole ring.
Aromatic (Indazole)~7.20 - 7.50Multiplet3HOverlapping signals for protons at positions 5, 6, and 7.
Aromatic (Benzyl)~7.25 - 7.40Multiplet5HProtons of the phenyl ring on the benzyl group.
Methylene (-CH₂-)~5.60Singlet2HProtons of the methylene bridge connecting the benzyl group to the indazole nitrogen.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Assignment Expected Chemical Shift (δ, ppm) Rationale
Aromatic C (Indazole)~140.5Quaternary carbon of the indazole ring fusion.
Aromatic C (Benzyl)~135.0Quaternary carbon of the benzyl ring attached to the CH₂ group.
Aromatic CHs~129.5, 128.5, 127.5, 127.0, 121.5, 121.0, 110.5Signals for the various CH carbons of both aromatic rings.
C-Br (Indazole)~116.0The carbon at position 3, directly attached to the bromine atom, is significantly shielded.
Methylene (-CH₂-)~52.5The carbon of the benzylic methylene group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its distinct single-carbon signal that does not interfere with the sample's spectrum.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters on a 400 MHz spectrometer are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_prep Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 node_tube Transfer to 5 mm NMR Tube node_prep->node_tube node_acq Acquire 1H and 13C Spectra (400 MHz Spectrometer) node_tube->node_acq node_proc Fourier Transform, Phase & Baseline Correction node_acq->node_proc node_cal Calibrate Spectra (Ref: CDCl3) node_proc->node_cal node_confirm Structure Confirmed node_cal->node_confirm Compare to Expected Data

NMR analysis workflow for structural confirmation.

Pillar 2: Molecular Weight and Halogen Confirmation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Causality of MS Analysis

For this compound, MS serves two primary, critical functions. First, it confirms the overall molecular weight (286.04 g/mol for C₁₄H₁₁Br¹N₂). Second, and most importantly, it provides unmistakable evidence for the presence of a single bromine atom. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.[3] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the peaks are separated by 2 m/z units and have almost identical intensities.[3]

Expected Mass Spectrum Data (Electron Ionization - EI)
m/z Value Assignment Rationale
286 / 288[M]⁺ (Molecular Ion)The parent molecule ionized. The two peaks of ~1:1 intensity are the signature for a monobrominated compound.
207[M - C₇H₇]⁺Loss of the benzyl group (mass 91), leaving the 3-bromo-1H-indazole cation.
91[C₇H₇]⁺The benzyl cation, which often rearranges to the very stable tropylium ion. This is typically a very strong signal for benzyl-containing compounds.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).

  • Mass Analysis: The ionized fragments are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation node_prep Prepare dilute solution (~1 mg/mL) node_inject Inject into GC node_prep->node_inject node_sep Separation on GC Column node_inject->node_sep node_ion Ionization (EI) node_sep->node_ion node_detect Mass Analysis & Detection node_ion->node_detect node_mw Confirm Molecular Weight (m/z 286/288) node_detect->node_mw node_iso Verify Bromine Isotope Pattern (~1:1 Ratio) node_mw->node_iso node_frag Analyze Fragmentation (e.g., m/z 91) node_iso->node_frag node_confirm MW & Br Confirmed node_frag->node_confirm Confirm Identity

Mass spectrometry workflow for molecular weight and elemental confirmation.

Pillar 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While NMR and MS confirm the structure of the correct molecule, they are less adept at quantifying its purity, especially in the presence of isomers or non-volatile impurities. HPLC is the premier technique for assessing the purity of a non-volatile organic compound.

Causality of HPLC Analysis

We use a reverse-phase HPLC method to separate our target compound from any potential impurities, such as unreacted starting materials, byproducts, or degradation products.[4][5] The principle is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[6] By monitoring the column eluent with a UV detector, we can quantify the relative percentage of our desired product, aiming for a purity level of >95% for most research applications.

Exemplary HPLC Method Parameters
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile reverse-phase column suitable for aromatic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape by protonating silanol groups and ensuring the analyte is in a single ionic state.
Gradient 70% B to 95% B over 10 minA gradient elution ensures that both moderately polar and nonpolar impurities are efficiently eluted and resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds like indazoles strongly absorb UV light, making 254 nm a common and effective wavelength for detection.
Expected Result A single major peak with a purity of >95% (by peak area).Indicates a highly pure sample.
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram from the UV detector.

  • Purity Calculation: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak corresponding to this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation node_prep Prepare ~1 mg/mL solution node_filter Filter sample (0.45 µm filter) node_prep->node_filter node_equil Equilibrate System node_filter->node_equil node_inject Inject Sample node_equil->node_inject node_run Run Gradient Method node_inject->node_run node_detect UV Detection (254 nm) node_run->node_detect node_integrate Integrate Peak Areas node_detect->node_integrate node_purity Calculate Area % Purity node_integrate->node_purity node_confirm Purity Verified node_purity->node_confirm Check if >95%

HPLC workflow for purity assessment.

Synthesis of Data: The Power of Orthogonal Confirmation

The true authority in analytical chemistry comes from the convergence of data from multiple, independent (orthogonal) techniques. No single method provides the complete picture, but together, they create an irrefutable case for the compound's identity and quality.

Technique Primary Confirmation Secondary Confirmation
NMR Spectroscopy C-H framework and atom connectivityPresence of distinct benzyl and indazole moieties
Mass Spectrometry Molecular Weight and presence of BromineFragmentation pattern consistent with the structure
HPLC Purity AssessmentConfirms presence of a single major component

This multi-faceted approach ensures that what you have is not only the correct molecule (confirmed by NMR and MS) but that you have it in a sufficiently pure form for reliable downstream applications (confirmed by HPLC).

Logical flow for definitive compound identification.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Benzyl-3-bromo-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzyl-3-bromo-1H-indazole, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards for hazardous waste management.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, the available Safety Data Sheets (SDS) for similar structures indicate several potential hazards.

Based on available data, this compound should be handled as a substance that is:

  • Harmful if swallowed [1].

  • A potential skin and eye irritant [2].

  • May cause respiratory tract irritation [1][2].

The presence of the bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent and toxic byproducts if not managed correctly[3][4].

Personal Protective Equipment (PPE): The First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound in any form, including as a waste product. The causality behind this is to prevent any direct contact and minimize exposure through inhalation or absorption.

Mandatory PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes. Standard safety glasses do not provide adequate protection[5].

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always check the manufacturer's glove compatibility chart for the specific solvents being used with the compound[2].

  • Lab Coat: A fully buttoned lab coat provides a critical barrier against accidental spills.

  • Respiratory Protection: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2][6].

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Due to its chemical nature, this compound waste must be meticulously separated from other waste streams.

Segregation Protocol:

  • Identify as Halogenated Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as halogenated organic waste .

  • Dedicated Waste Container: A designated, clearly labeled, and chemically compatible waste container should be used. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Avoid Mixing: Under no circumstances should halogenated waste be mixed with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals. This prevents dangerous reactions and ensures the waste can be processed by the appropriate disposal facility.

Step-by-Step Disposal Procedures

The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.

For Solid Waste and Concentrated Residues:
  • Collection: Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to arrange for the collection and transport of the waste.

For Dilute Solutions and Contaminated Solvents:
  • Collection: Pour the dilute solutions into a designated "Halogenated Organic Solvents" waste container.

  • Log Sheet: Maintain a log sheet on the container, detailing the chemical name and approximate concentration of each addition. This is crucial for the disposal facility to properly characterize the waste.

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Start->Assess Segregate Segregate as Halogenated Organic Waste Assess->Segregate Container Use Designated Labeled Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Facility Store->Dispose Incinerate High-Temperature Incineration (≥1100°C) Dispose->Incinerate

Caption: Disposal workflow for this compound.

Spill and Decontamination Procedures

In the event of a spill or the need to decontaminate laboratory equipment, a systematic approach is necessary to ensure safety and prevent environmental contamination.

Spill Cleanup:
  • Evacuate and Notify: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the area. Notify your supervisor or EHS.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For solid spills, gently sweep the material to avoid creating dust and place it in the waste container.

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. The cleaning materials must also be disposed of as hazardous waste.

Equipment Decontamination:
  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve any residual this compound. This rinsate must be collected and disposed of as halogenated hazardous waste[7].

  • Wash: After the initial rinse, wash the equipment thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal by High-Temperature Incineration

The recommended disposal method for halogenated organic compounds is high-temperature incineration. The high temperatures are necessary to ensure the complete destruction of the molecule and prevent the formation of toxic halogenated byproducts like dioxins and furans[4][8].

ParameterRecommended ValueRationale
Incineration Temperature ≥ 1100°CRequired for waste containing >1% halogenated organic substances to ensure complete destruction and prevent formation of toxic byproducts[3][8][9].
Residence Time ≥ 2 secondsEnsures that the waste is exposed to the high temperature for a sufficient duration for complete combustion[4][8].

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to properly classify, label, and manage their hazardous waste[10].

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and approved disposal methods like high-temperature incineration, researchers can ensure they are handling this compound responsibly from synthesis to disposal. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

A Senior Application Scientist's Guide to Handling 1-Benzyl-3-bromo-1H-indazole: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous commitment to safety. This guide provides a detailed operational plan for handling 1-Benzyl-3-bromo-1H-indazole, focusing on the essential personal protective equipment (PPE) and handling protocols necessary to ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the guidance herein is synthesized from the known hazards of structurally similar indazole derivatives and general principles of chemical safety.[1][2][3] The primary directive is to mitigate risks associated with skin, eye, and respiratory exposure.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 1-Benzyl-3-hydroxy-1H-indazole, this compound is anticipated to be an irritant.[1][4] The core hazards are categorized as follows:

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or powder can lead to respiratory tract irritation.[1][3]

  • Ingestion: May be harmful if swallowed, potentially causing irritation to the digestive tract.[1][4]

Given its nature as a crystalline powder, minimizing dust generation is a critical control point in all handling procedures.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[5] The selection of PPE is not merely a checklist; it is a system designed to counter the specific hazards identified.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood. This minimizes airborne concentrations and protects the user from inhaling dust particles.[1][6] The work area must be equipped with an easily accessible eyewash station and a safety shower.[1]

  • Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[1] These provide a seal around the eyes to protect against airborne particles and accidental splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves that meet the ASTM D6978 standard are a suitable choice for preventing skin contact.[7] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected. Never reuse disposable gloves.

  • Body Protection: A long-sleeved, impermeable laboratory gown that closes in the back is required to protect against incidental skin contact and spills.[7] All clothing worn in the laboratory should be fully covered.

  • Respiratory Protection: When handling significant quantities or if there is a risk of dust generation that cannot be controlled within a fume hood, respiratory protection is necessary. A NIOSH-approved N95 respirator or a higher-level respirator should be used in accordance with your institution's safety plan.[1][5]

Table 1: Summary of PPE Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 / EN166 compliant)Protects against airborne dust and splashes.[1]
Hand Protection Nitrile gloves (ASTM D6978 tested)Prevents skin contact and chemical absorption.[7]
Body Protection Impermeable, long-sleeved lab gownProtects skin from accidental spills and contamination.[1][7]
Respiratory Use within a chemical fume hood. N95 respirator if needed.Minimizes inhalation of aerosolized particles.[1][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural consistency.

Preparation Phase
  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.

  • Verify Safety Equipment: Ensure the chemical fume hood is functioning correctly and that the eyewash station and safety shower are unobstructed and operational.[6]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent containers, before donning PPE.

  • Don PPE: Put on all required PPE in the correct order: gown, then respirator (if needed), followed by eye protection, and finally gloves.

Handling and Experimental Phase
  • Weighing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of the compound to a weigh boat. Avoid any actions that could generate dust, such as tapping or shaking the container.[1]

  • Transfer: If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Containment: Keep all containers with this compound tightly sealed when not in immediate use.[1][6]

  • Post-Handling: After the experimental procedure is complete, decontaminate any reusable equipment. Wipe down the work surface within the fume hood with an appropriate solvent.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup p1 Verify Fume Hood & Safety Showers p2 Assemble All Materials p1->p2 p3 Don Full PPE p2->p3 h1 Weigh Compound Inside Hood p3->h1 Proceed to Handling h2 Perform Experiment h1->h2 h3 Keep Containers Sealed h2->h3 d1 Segregate Hazardous Waste h3->d1 Proceed to Disposal d2 Decontaminate Surfaces & Glassware d1->d2 d3 Doff PPE Correctly d2->d3 d4 Wash Hands Thoroughly d3->d4 end End d4->end start Start start->p1

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Spills: For small spills, carefully sweep or vacuum the solid material into a suitable, labeled disposal container. Avoid generating dust.[1][8] Ensure proper PPE is worn during cleanup.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.[6]

  • Container Management: The hazardous waste container must be kept tightly closed, clearly labeled, and stored in a designated waste accumulation area in accordance with institutional and regulatory guidelines.[6]

  • Regulatory Compliance: Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations to ensure complete and accurate waste classification and disposal.[1]

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently handle this compound while upholding the highest standards of safety and scientific integrity.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。